Product packaging for Fmoc-Phe(CF2PO3)-OH(Cat. No.:)

Fmoc-Phe(CF2PO3)-OH

Cat. No.: B613307
M. Wt: 517.4 g/mol
InChI Key: XKWYQNFAGUNPJV-QFIPXVFZSA-N
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Description

Fmoc-Phe(CF2PO3)-OH is a useful research compound. Its molecular formula is C25H22F2NO7P and its molecular weight is 517.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H22F2NO7P B613307 Fmoc-Phe(CF2PO3)-OH

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-[4-[difluoro(phosphono)methyl]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22F2NO7P/c26-25(27,36(32,33)34)16-11-9-15(10-12-16)13-22(23(29)30)28-24(31)35-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,28,31)(H,29,30)(H2,32,33,34)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKWYQNFAGUNPJV-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C(F)(F)P(=O)(O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)C(F)(F)P(=O)(O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22F2NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-Phe(CF₂PO₃)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Fmoc-Phe(CF₂PO₃)-OH, a crucial building block in the development of peptide-based therapeutics. This document outlines a proposed synthetic pathway based on established methodologies for analogous compounds and details standard purification and analytical techniques for Fmoc-protected amino acids.

Introduction

Fmoc-Phe(CF₂PO₃)-OH, also known as Fmoc-L-4-(difluorophosphonomethyl)phenylalanine, is a non-natural amino acid analog of phosphotyrosine. The difluoromethylene group adjacent to the phosphonate serves as a bioisosteric replacement for the phosphate ester, offering increased stability against phosphatases. This property makes it a valuable component in the design of enzyme inhibitors and other therapeutic peptides. The synthesis and purification of this compound require a multi-step process, which is detailed below.

Proposed Synthetic Pathway

A potential synthetic route is outlined below. This workflow is a logical construction based on related chemical transformations described in the literature.

G cluster_synthesis Proposed Synthetic Pathway A Starting Material: L-Phenylalanine Derivative B Side Chain Functionalization: Introduction of CF2 group A->B Halogenation/ Fluorination C Phosphonylation: Formation of the phosphonate ester B->C Arbuzov Reaction D Hydrolysis: Conversion to phosphonic acid C->D Acid/Base Hydrolysis E Fmoc Protection: N-terminal protection D->E Reaction with Fmoc-OSu or Fmoc-Cl F Final Product: Fmoc-Phe(CF2PO3)-OH E->F Workup and Purification

Caption: A proposed multi-step synthetic workflow for Fmoc-Phe(CF₂PO₃)-OH.

Experimental Protocols

The following are detailed experimental protocols for the key stages of the synthesis and purification, adapted from general procedures for Fmoc-amino acids and related compounds.

1. Synthesis of the Phenylalanine Analogue (Precursor to Fmoc-protection)

The synthesis of the core amino acid, L-4-(difluorophosphonomethyl)phenylalanine, is a critical precursor step. This would likely involve a multi-step synthesis starting from a protected L-phenylalanine derivative to introduce the difluorophosphonomethyl group at the para position of the phenyl ring. The synthesis of similar phosphonate analogues of phenylalanine has been described, often involving reactions like the Dess-Martin periodinane oxidation followed by further modifications.

2. N-terminal Fmoc Protection

This protocol describes a general method for the protection of the alpha-amino group of an amino acid with the Fmoc group.

  • Dissolution of Amino Acid: Dissolve the L-4-(difluorophosphonomethyl)phenylalanine (1.0 equivalent) in a 10% aqueous sodium carbonate solution or a mixture of dioxane and aqueous sodium bicarbonate.

  • Addition of Fmoc Reagent: Add a solution of N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) (1.05 equivalents) in dioxane to the amino acid solution while stirring at 0°C.

  • Reaction: Allow the reaction mixture to stir at 0°C for 2-4 hours and then at room temperature overnight.

  • Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc reagent and byproducts. Acidify the aqueous layer to a pH of 2-3 with dilute hydrochloric acid, which will precipitate the Fmoc-amino acid.

  • Extraction: Extract the precipitated product with an organic solvent such as ethyl acetate.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and then evaporate the solvent under reduced pressure to yield the crude Fmoc-Phe(CF₂PO₃)-OH.

Table 1: Reagents and Conditions for Fmoc Protection

Reagent/ConditionSpecificationPurpose
Amino AcidL-4-(difluorophosphonomethyl)phenylalanineStarting material for protection
Fmoc ReagentFmoc-OSu or Fmoc-ClSource of the Fmoc protecting group
SolventDioxane/aqueous Na₂CO₃ or NaHCO₃To dissolve reactants and facilitate reaction
Reaction Temperature0°C to Room TemperatureTo control the reaction rate
AcidificationDilute HClTo precipitate the final product
Extraction SolventEthyl AcetateTo isolate the product from the aqueous phase

Purification of Fmoc-Phe(CF₂PO₃)-OH

Purification is essential to remove any unreacted starting materials, byproducts, and excess reagents to achieve the high purity required for peptide synthesis.

1. Recrystallization

For initial purification, recrystallization from a suitable solvent system, such as ethyl acetate/hexane, can be employed to obtain a more purified solid product.

2. Column Chromatography

If further purification is necessary, column chromatography is a standard method.

  • Stationary Phase: Silica gel is commonly used.

  • Mobile Phase: A gradient of solvents, such as cyclohexane/ethyl acetate, can be used to elute the product. The polarity of the mobile phase is gradually increased to first elute non-polar impurities, followed by the desired product.

3. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the primary method for assessing the purity of the final product and for purification to achieve very high purity (≥98%).

Table 2: Typical RP-HPLC Conditions

ParameterSpecification
ColumnC18 stationary phase
Mobile Phase A0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B0.1% Trifluoroacetic acid (TFA) in Acetonitrile
GradientA linear gradient from 5% to 95% B over 20-30 minutes
DetectionUV at 214 nm and 254 nm
Purity acceptance≥90.0% (HPLC)

The purification workflow can be visualized as follows:

G cluster_purification Purification Workflow A Crude this compound B Recrystallization (e.g., Ethyl Acetate/Hexane) A->B Initial Purification C Column Chromatography (Silica Gel) B->C If necessary D Purity Analysis (RP-HPLC) B->D C->D E High Purity Product (>98%) D->E Meets Specification

Caption: A general workflow for the purification and analysis of Fmoc-Phe(CF₂PO₃)-OH.

Characterization

The identity and purity of the synthesized Fmoc-Phe(CF₂PO₃)-OH should be confirmed using various analytical techniques.

Table 3: Analytical Characterization Methods

TechniquePurposeExpected Outcome
NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ³¹P) Structural elucidation and confirmation.Spectra consistent with the proposed structure, showing characteristic peaks for the Fmoc group, phenylalanine backbone, and the CF₂PO₃ moiety.
High-Resolution Mass Spectrometry (HRMS) To determine the exact mass and confirm the elemental composition.A molecular ion peak corresponding to the calculated exact mass of C₂₅H₂₂F₂NO₇P.
Reverse-Phase HPLC (RP-HPLC) To assess the purity of the final compound.A single major peak indicating high purity, typically >98%.
Melting Point To determine the melting range of the solid.A sharp and defined melting point, indicating the purity of the crystalline solid.

Conclusion

The synthesis and purification of Fmoc-Phe(CF₂PO₃)-OH are critical for its application in solid-phase peptide synthesis and the development of novel peptide-based drugs. The methodologies outlined in this guide, based on established chemical principles for analogous compounds, provide a robust framework for researchers and drug development professionals. Adherence to rigorous purification and analytical protocols is paramount to ensure the high quality of the final product, which is essential for its successful use in subsequent synthetic applications.

References

A Technical Guide to the Solubility and Stability of Fmoc-Phe(CF2PO3)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of N-α-Fmoc-L-p-(difluorophosphonomethyl)phenylalanine (Fmoc-Phe(CF₂PO₃)-OH), a key building block in solid-phase peptide synthesis (SPPS) for the incorporation of a non-hydrolyzable phosphotyrosine mimetic. Due to the limited availability of specific quantitative data in public literature, this guide extrapolates from the known properties of Fmoc-protected amino acids and phosphonated compounds. It offers detailed experimental protocols for determining solubility and stability, alongside data presentation in structured tables and visualizations of relevant workflows to aid researchers in the effective use of this reagent.

Introduction

Fmoc-Phe(CF₂PO₃)-OH is a crucial derivative of phenylalanine used in peptide synthesis to introduce a phosphotyrosine isostere that is resistant to phosphatase activity. The difluoromethylene group adjacent to the phosphonate lowers the pKa of the phosphonic acid, more closely mimicking the electronic properties of a natural phosphate group. Understanding the solubility and stability of this reagent is paramount for its successful storage, handling, and incorporation into synthetic peptides, thereby ensuring the integrity and purity of the final product.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₂₅H₂₂F₂NO₇PN/A
Molecular Weight 517.42 g/mol [1]
Appearance White to off-white powderGeneral knowledge
Purity ≥90.0% (HPLC)[1]

Solubility

The solubility of Fmoc-Phe(CF₂PO₃)-OH is influenced by the hydrophobic Fmoc group, the polar phosphonic acid moiety, and the phenylalanine side chain. While specific quantitative data is scarce, a qualitative understanding can be derived from general principles of amino acid and peptide solubility.

Expected Solubility

The presence of the large, non-polar Fmoc group suggests poor solubility in aqueous solutions at neutral pH. The ionizable phosphonic acid group will contribute to solubility in basic aqueous solutions. In organic solvents, solubility is expected to be good in polar aprotic solvents commonly used in peptide synthesis.

SolventExpected SolubilityRationale
Dimethylformamide (DMF) HighExcellent solvent for Fmoc-amino acids.[2][3]
N-Methyl-2-pyrrolidone (NMP) HighGood alternative to DMF, known for high solvating power.[2]
Dichloromethane (DCM) LimitedLess polar and generally a poor solvent for Fmoc-amino acids.
Water LowThe hydrophobic Fmoc group limits aqueous solubility.
Aqueous Base (e.g., 0.1 M NaHCO₃) ModerateDeprotonation of the phosphonic acid increases polarity and solubility.
Aqueous Acid (e.g., 0.1 M HCl) LowThe compound is likely to be fully protonated and less soluble.
Experimental Protocol for Solubility Determination

This protocol outlines a method to quantitatively determine the solubility of Fmoc-Phe(CF₂PO₃)-OH in various solvents.

Materials:

  • Fmoc-Phe(CF₂PO₃)-OH

  • Selected solvents (e.g., DMF, NMP, DCM, Water)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of Fmoc-Phe(CF₂PO₃)-OH (e.g., 20 mg) to a known volume of solvent (e.g., 1 mL) in a vial.

    • Vortex the mixture vigorously for 1 minute.

    • Place the vial in a thermostatic shaker at a controlled temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Sample Preparation:

    • After 24 hours, visually inspect for undissolved solid.

    • Centrifuge the vial to pellet the excess solid.

    • Carefully withdraw a known volume of the supernatant and filter it through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.

    • Inject the diluted sample into the HPLC system.

    • Determine the concentration of Fmoc-Phe(CF₂PO₃)-OH by comparing the peak area to a pre-established calibration curve.

  • Calculation:

    • Calculate the solubility in mg/mL or mmol/L using the determined concentration and the dilution factor.

G cluster_prep Preparation of Saturated Solution cluster_sample Sample Preparation cluster_analysis Analysis prep1 Add excess Fmoc-Phe(CF2PO3)-OH to solvent prep2 Vortex for 1 min prep1->prep2 prep3 Equilibrate in thermostatic shaker (24h) prep2->prep3 sample1 Centrifuge to pellet excess solid prep3->sample1 sample2 Filter supernatant (0.22 µm) sample1->sample2 analysis1 Dilute filtered supernatant sample2->analysis1 analysis2 Inject into HPLC analysis1->analysis2 analysis3 Determine concentration via calibration curve analysis2->analysis3 end end analysis3->end Calculate Solubility

Experimental workflow for determining solubility.

Stability

The stability of Fmoc-Phe(CF₂PO₃)-OH is critical for its storage and use in SPPS. The primary points of instability are the base-labile Fmoc protecting group and potential side reactions of the phosphonated side chain under various conditions.

Expected Stability
ConditionExpected StabilityRationale
Solid State (Storage) Stable at -20°C to -80°C for months.Generally, Fmoc-amino acids are stable as solids when stored properly.
Acidic Conditions (e.g., TFA) StableThe Fmoc group is stable to acidic conditions used for peptide cleavage from the resin.
Basic Conditions (e.g., Piperidine) LabileThe Fmoc group is readily cleaved by weak bases like piperidine, which is the basis of its use in SPPS.
Coupling Conditions (e.g., HATU/DIPEA) Moderately StableProlonged exposure to coupling reagents, especially at elevated temperatures, can lead to side reactions. Sluggish coupling has been reported, necessitating longer reaction times.
Elevated Temperature Potential for degradationThermal decomposition may occur, especially in solution.
Experimental Protocol for Stability Assessment

This protocol uses HPLC to monitor the degradation of Fmoc-Phe(CF₂PO₃)-OH over time under specific conditions.

Materials:

  • Fmoc-Phe(CF₂PO₃)-OH

  • Solutions for testing (e.g., 20% piperidine in DMF, TFA/water 95:5, coupling cocktail)

  • HPLC system with a UV detector

  • Thermostatic incubator or water bath

  • Vials

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of Fmoc-Phe(CF₂PO₃)-OH in a suitable solvent (e.g., DMF) at a known concentration.

    • Aliquot the stock solution into several vials.

    • To each vial, add the test solution (e.g., piperidine solution, TFA solution).

    • Incubate the vials at a controlled temperature.

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), quench the reaction in one vial (e.g., by neutralizing a basic solution with acid or vice versa).

    • Immediately dilute the quenched sample to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Inject the sample into the HPLC.

    • Monitor the decrease in the peak area of the intact Fmoc-Phe(CF₂PO₃)-OH and the appearance of any degradation products.

  • Data Analysis:

    • Plot the percentage of remaining Fmoc-Phe(CF₂PO₃)-OH against time to determine the degradation rate.

G cluster_loop For each time point start Prepare stock solution of this compound aliquot Aliquot into vials and add test solutions start->aliquot incubate Incubate at controlled temperature aliquot->incubate quench Quench reaction incubate->quench dilute Dilute for HPLC quench->dilute hplc Analyze by HPLC dilute->hplc plot Plot % remaining vs. time to determine degradation rate hplc->plot

Workflow for assessing chemical stability.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-Phe(CF₂PO₃)-OH is in Fmoc-based SPPS. Due to the nature of the phosphonated side chain, some modifications to standard protocols may be necessary.

Coupling Reaction

It has been reported that the coupling of Fmoc-Phe(CF₂PO₃)-OH can be sluggish. This may be due to the steric bulk and electronic effects of the side chain. To ensure efficient incorporation, the following are recommended:

  • Longer Coupling Times: Overnight coupling may be necessary for high yields.

  • Potent Coupling Reagents: Use of highly efficient coupling reagents such as HATU in the presence of a non-nucleophilic base like DIPEA is advised.

SPPS Workflow

The general workflow for incorporating Fmoc-Phe(CF₂PO₃)-OH into a peptide sequence follows the standard Fmoc-SPPS cycle.

G Resin Resin-NH2 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Coupling (this compound, HATU, DIPEA) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat Repeat->Deprotection

Fmoc-SPPS cycle for incorporation.

Conclusion

Fmoc-Phe(CF₂PO₃)-OH is a valuable reagent for the synthesis of peptides containing a stable phosphotyrosine mimetic. While specific quantitative data on its solubility and stability are not widely published, this guide provides a framework for researchers to understand its properties and to experimentally determine them. By following the outlined protocols and considering the recommendations for its use in SPPS, scientists can effectively utilize this compound in their drug discovery and development efforts.

References

Introduction to phosphonodifluoromethylphenylalanine (F2Pmp) building blocks

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Phosphonodifluoromethylphenylalanine (F2Pmp) Building Blocks

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Phosphotyrosine Signaling

Protein tyrosine phosphorylation is a critical post-translational modification that governs a vast array of cellular processes, including growth, differentiation, and metabolism.[1] The dynamic balance of tyrosine phosphorylation is meticulously controlled by the opposing actions of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs).[1] Dysregulation of PTP activity is implicated in numerous diseases, such as cancer, diabetes, and autoimmune disorders, making PTPs significant therapeutic targets.[1][2]

The study of PTPs and the development of their inhibitors are complicated by the inherent instability of the phosphotyrosine (pTyr) residue in native peptides, which is rapidly hydrolyzed by phosphatases.[3] This limitation restricts the use of pTyr-containing peptides in cellular and in vivo systems. To overcome this, researchers have developed non-hydrolyzable pTyr mimetics that can mimic the binding of phosphotyrosine without being susceptible to enzymatic cleavage.

Among the most successful and widely utilized of these is 4-(Phosphonodifluoromethyl)phenylalanine (F2Pmp) . This building block serves as a highly potent and stable isostere of pTyr, enabling the development of powerful research tools and therapeutic leads. This guide provides a comprehensive overview of F2Pmp, its properties, synthesis, and applications.

Core Properties of F2Pmp Building Blocks

F2Pmp distinguishes itself from other pTyr mimetics primarily through the introduction of a difluoromethylene group adjacent to the phosphonate. This modification confers unique physicochemical properties that translate into superior biological activity.

Physicochemical Characteristics

The standard reagent used for incorporating F2Pmp into peptides via solid-phase peptide synthesis (SPPS) is N-α-Fmoc-4-phosphono(difluoromethyl)-L-phenylalanine (Fmoc-F2Pmp-OH). Its key properties are summarized below.

PropertyValueReference
Synonyms Fmoc-Phe(CF2PO3)-OH, Fmoc-F₂Pmp-OH
Molecular Formula C₂₅H₂₂F₂NO₇P
Molecular Weight 517.42 g/mol
Appearance White to off-white powder
Purity (HPLC) ≥90.0%
Storage Temperature 2-8°C
Key Feature Non-hydrolyzable pTyr isostere
pKa₂ Lower than Pmp, closer to pTyr
Enhanced Inhibitory Potency

The primary advantage of F2Pmp is its dramatically increased inhibitory potency against PTPs compared to its non-fluorinated counterpart, phosphonomethyl phenylalanine (Pmp). The difluoromethyl group increases the inhibitory potency of an F2Pmp-containing peptide by as much as 1000-fold over a Pmp-containing equivalent toward PTP1B.

The structural features of F2Pmp that contribute to this enhanced affinity are illustrated in the logical diagram below.

logical_relationship cluster_pTyr Phosphotyrosine (pTyr) cluster_Mimetics pTyr Mimetics cluster_Features Key Features & Outcomes pTyr pTyr (Native Substrate) Pmp Pmp (Phosphonomethyl) pTyr->Pmp Mimic F2Pmp F2Pmp (Phosphonodifluoromethyl) pTyr->F2Pmp Superior Mimic pTyr_prop Properties: - Phosphate Ester - Dianionic at neutral pH - Susceptible to hydrolysis Stability Hydrolytic Stability Pmp->Stability F2Pmp->Stability pKa Lower pKa₂ F2Pmp->pKa CF₂ group is -electron-withdrawing Hbond H-Bonding Mimicry F2Pmp->Hbond Fluorine atoms act as H-bond acceptors Potency High Affinity Binding (Potent PTP Inhibition) Stability->Potency pKa->Potency Better mimics dianionic state Hbond->Potency Mimics phosphate ester oxygen interaction SHP2_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RTK_active Activated RTK (Dimerized & Phosphorylated) RTK->RTK_active 2. Dimerization & Autophosphorylation Grb2 Grb2 RTK_active->Grb2 3. Recruitment SHP2_inactive SHP2 (Inactive) Autoinhibited RTK_active->SHP2_inactive 3. Recruitment via SH2 domains Sos Sos Grb2->Sos Ras_GDP Ras-GDP (Inactive) Sos->Ras_GDP 5. GEF Activity SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active 4. Conformational Change & Activation SHP2_active->Sos Dephosphorylates inhibitory sites on scaffolding proteins, promoting Ras activation Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP GDP -> GTP Raf Raf Ras_GTP->Raf 6. Kinase Cascade MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_nuc ERK ERK->ERK_nuc TF Transcription Factors (e.g., c-Fos, c-Jun) ERK_nuc->TF 7. Phosphorylation Proliferation Gene Expression (Cell Proliferation, Survival) TF->Proliferation GF Growth Factor GF->RTK 1. Binding ABPP_Workflow cluster_steps Proteome 1. Prepare Proteome (Cell Lysate) Incubation 2. Labeling (Probe covalently binds active PTPs) Proteome->Incubation Probe F2Pmp-based Probe (with reporter tag, e.g., Biotin) Probe->Incubation Enrichment 3. Enrichment (Streptavidin Beads) Incubation->Enrichment Wash 4. Wash (Remove non-specific binders) Enrichment->Wash Digestion 5. On-Bead Digestion (Trypsin) Wash->Digestion LCMS 6. LC-MS/MS Analysis Digestion->LCMS DataAnalysis 7. Data Analysis (Identify & Quantify PTPs) LCMS->DataAnalysis

References

The Role of Fmoc-Phe(CF2PO3)-OH in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular signaling, protein phosphorylation stands as a cornerstone of regulation. The reversible addition of phosphate groups to tyrosine residues, governed by the interplay of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs), dictates a vast array of cellular processes, from growth and proliferation to differentiation and metabolism. Dysregulation of these pathways is a hallmark of numerous diseases, including cancer, autoimmune disorders, and metabolic syndromes. Consequently, the development of molecules that can modulate the activity of PTKs and PTPs is of paramount interest in modern drug discovery.

A significant challenge in this endeavor is the inherent instability of the phosphate group in phosphotyrosine (pTyr), which is readily cleaved by phosphatases. This has led to the development of non-hydrolyzable pTyr mimetics that can be incorporated into peptides to create stable probes and potent inhibitors. Among these, Fmoc-L-p-(phosphonodifluoromethyl)phenylalanine (Fmoc-Phe(CF2PO3)-OH or Fmoc-F2Pmp-OH) has emerged as a critical tool for researchers. This building block allows for the introduction of a phosphonodifluoromethylphenylalanine residue into peptides using standard Fmoc-based solid-phase peptide synthesis (SPPS). The difluoromethylene group adjacent to the phosphonate is key to its efficacy, as it lowers the pKa of the phosphonic acid, making it a closer electronic mimic of the natural phosphate group compared to its non-fluorinated counterparts.[1][2]

This technical guide provides a comprehensive literature review of the applications of this compound, focusing on its synthesis, incorporation into peptides, and its utility in studying and inhibiting key signaling molecules, particularly the protein tyrosine phosphatase SHP2.

Synthesis of the this compound Building Block

The synthesis of this compound is a multi-step process that has been optimized for efficiency. A key strategy involves the deprotection of a diethylphosphonate intermediate.

Experimental Protocol: Synthesis of this compound

Key Deprotection Step:

  • Starting Material: N-α-Fmoc-4-(diethylphosphonodifluoromethyl)-L-phenylalanine.

  • Reagents: Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Trimethylsilyl iodide (TMSI).

  • Procedure: The penultimate diethylphosphonate intermediate is treated with BSTFA and TMSI to effect the deprotection of the phosphonate esters, yielding the free phosphonic acid.

  • Significance: This deprotection step is crucial as it yields the final building block that can be directly used in Fmoc-SPPS without the need for side-chain protection on the phosphonic acid group.

Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a growing peptide chain on a solid support follows the standard principles of Fmoc-SPPS. However, due to the nature of the unprotected phosphonic acid side chain, some modifications to standard protocols are recommended to ensure efficient coupling.

Experimental Workflow for Fmoc-SPPS

SPPS_Workflow Resin Resin Support (e.g., Wang, Rink Amide) Swell Swell Resin (e.g., in DMF) Resin->Swell Deprotection1 Fmoc Deprotection (20% Piperidine in DMF) Swell->Deprotection1 Wash1 Wash (DMF) Deprotection1->Wash1 Coupling1 Couple First Amino Acid (Fmoc-AA-OH, Activator, Base) Wash1->Coupling1 Wash2 Wash (DMF) Coupling1->Wash2 Cycle Repeat Cycle: Deprotection Wash Coupling Wash Wash2->Cycle Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA/TIS/H2O) Cycle->Cleavage After final AA Precipitation Precipitate & Purify (Cold Ether, RP-HPLC) Cleavage->Precipitation Peptide Purified Peptide Precipitation->Peptide

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Experimental Protocol: Incorporation of this compound

The lack of side-chain protection on the phosphonic acid can lead to sluggish coupling of both the this compound residue itself and the subsequent amino acid. To overcome this, an extended coupling time with a potent activating agent is recommended.

  • Resin Selection: The choice of resin depends on the desired C-terminus of the peptide (e.g., Wang resin for a C-terminal carboxylic acid, Rink Amide resin for a C-terminal amide).

  • Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound peptide is removed by treatment with a solution of 20% piperidine in N,N-dimethylformamide (DMF).

  • Activation and Coupling of this compound:

    • Reagents:

      • This compound (3 equivalents relative to resin loading)

      • HATU (3 equivalents)

      • N,N-Diisopropylethylamine (DIPEA) (9 equivalents)

    • Solvent: DMF

    • Procedure: The this compound is pre-activated with HATU and DIPEA in DMF and then added to the deprotected resin.

    • Reaction Time: The coupling reaction is allowed to proceed for an extended period, typically overnight (e.g., 18 hours), to ensure complete incorporation.[2]

  • Coupling of the Subsequent Amino Acid: Similar extended coupling times and potent activation may be necessary for the amino acid immediately following the F2Pmp residue.

  • Cleavage and Deprotection: After synthesis is complete, the peptide is cleaved from the resin and the side-chain protecting groups are removed simultaneously. A common cleavage cocktail is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v).[2] The cleavage is typically performed for 2-3 hours at room temperature.

  • Purification: The crude peptide is precipitated with cold diethyl ether and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Applications of this compound in Studying and Inhibiting SHP2

The Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2) is a crucial signaling protein that plays a positive regulatory role in various receptor tyrosine kinase (RTK) signaling pathways, including the Ras-MAPK pathway.[3] In its basal state, SHP2 is autoinhibited. Activation occurs when its SH2 domains bind to specific phosphotyrosine motifs on upstream signaling partners, leading to a conformational change that opens the catalytic site. Due to its role in promoting cell growth and proliferation, SHP2 is a well-established target in cancer therapy.

Peptides incorporating F2Pmp have been instrumental in developing inhibitors that target the SH2 domains of SHP2, thereby preventing its activation and downstream signaling.

The SHP2 Signaling Pathway and a Point of Intervention

SHP2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK_inactive RTK (inactive) RTK_active RTK (active) -pY RTK_inactive->RTK_active Dimerization & Autophosphorylation SHP2_inactive SHP2 (inactive) RTK_active->SHP2_inactive Recruits & Activates SHP2_active SHP2 (active) SHP2_inactive->SHP2_active Ras_GDP Ras-GDP SHP2_active->Ras_GDP Promotes GDP/GTP Exchange Grb2 Grb2 Sos Sos Ras_GTP Ras-GTP Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor F2Pmp-Peptide Inhibitor Inhibitor->RTK_active Blocks SHP2 N-SH2 Binding Ligand Growth Factor Ligand->RTK_inactive Binds

References

A Technical Guide to Fmoc-Phe(CF2PO3)-OH: A Non-Hydrolyzable Phosphotyrosine Mimetic for Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the core principles, applications, and experimental considerations of N-α-Fmoc-4-(phosphonodifluoromethyl)-L-phenylalanine, abbreviated as Fmoc-Phe(CF2PO3)-OH or Fmoc-F2Pmp-OH. This reagent is a critical tool for investigating phosphorylation-dependent signaling pathways and for developing novel therapeutics targeting these pathways.

The Rationale for Phosphotyrosine Mimetics

Protein tyrosine phosphorylation is a fundamental post-translational modification that governs a vast array of cellular processes, from cell growth and proliferation to differentiation and metabolism.[1] This molecular switch is dynamically controlled by the opposing actions of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs).[2] The phosphorylated tyrosine (pTyr) residue is recognized by specific binding modules, most notably the Src Homology 2 (SH2) and Phosphotyrosine Binding (PTB) domains, which facilitate the assembly of signaling complexes.[3][4]

Given their central role in cellular signaling, aberrant tyrosine phosphorylation is implicated in numerous diseases, including cancer and metabolic disorders.[5] This makes the proteins involved—kinases, phosphatases, and SH2 domain-containing proteins—prime targets for therapeutic intervention.

However, designing inhibitors or probes based on native phosphotyrosine-containing peptides is fraught with challenges:

  • Enzymatic Lability: The phosphate group of pTyr is susceptible to rapid hydrolysis by PTPs in a cellular environment.

  • Poor Bioavailability: The dianionic nature of the phosphate group at physiological pH hinders its ability to cross cell membranes.

To overcome these limitations, researchers have developed non-hydrolyzable phosphotyrosine mimetics—stable analogs that mimic the structure and charge of pTyr without being susceptible to enzymatic cleavage.

This compound: A Superior Phosphotyrosine Mimetic

Among the various pTyr mimetics developed, 4-(phosphonodifluoromethyl)-phenylalanine (F2Pmp) has emerged as one of the most effective and widely used analogs. The commercially available Fmoc-protected version, this compound, is designed for direct incorporation into peptides via Fmoc-based solid-phase peptide synthesis (SPPS).

The superiority of the F2Pmp group over earlier mimetics, such as phosphonomethyl-phenylalanine (Pmp), stems from several key physicochemical properties. The two fluorine atoms have a profound impact on the phosphonate group, making F2Pmp a more faithful isostere of pTyr.

Key Advantages of the F2Pmp Moiety:

  • Closer Acidity (pKa): The electron-withdrawing effect of the fluorine atoms lowers the second pKa value of the phosphonate group to be more in line with that of the natural phosphate in pTyr. This ensures a more accurate charge mimicry at physiological pH.

  • Hydrogen Bond Acceptance: The fluorine atoms can act as hydrogen bond acceptors, mimicking the hydrogen bonding interactions of the phenolic oxygen of phosphotyrosine with residues in the active sites of PTPs and SH2 domains.

  • Hydrolytic Stability: The P-CF2 bond is non-hydrolyzable, rendering peptides containing this mimetic resistant to degradation by phosphatases.

These features collectively contribute to the significantly higher binding affinity and inhibitory potency of F2Pmp-containing peptides compared to their Pmp-containing counterparts.

Quantitative Data and Comparative Analysis

While specific binding affinities and IC50 values are highly dependent on the peptide sequence and the protein target, the literature provides a clear qualitative and, in some cases, quantitative advantage for using F2Pmp as a pTyr mimetic.

ParameterPhosphotyrosine (pTyr)Phosphonomethyl-phenylalanine (Pmp)Phosphonodifluoromethyl-phenylalanine (F2Pmp)
Enzymatic Stability Liable to hydrolysis by PTPsNon-hydrolyzableNon-hydrolyzable
pKa2 ~6.2~7.7Closer to pTyr
Bioavailability Poor (highly charged)Improved lipophilicity over pTyrImproved lipophilicity over pTyr
Binding Mimicry Natural binding partnerOften results in a significant reduction in biological activity compared to pTyr.Superior mimic due to pKa and H-bonding potential.
Inhibitory Potency N/A (Substrate)LowUp to 1000-fold more potent than Pmp-containing peptides toward PTP1.

It is important to note, however, that F2Pmp is not a universal binder for all pTyr recognition domains. For instance, one study found that incorporating F2Pmp into a peptide designed to target the C-SH2 domain of the SHP2 phosphatase abolished binding, whereas another mimetic, l-O-malonyltyrosine (l-OMT), showed robust affinity. This highlights the necessity of empirical validation for each specific target.

Signaling Pathways and Experimental Workflows

Visualizing the context in which this compound is used is crucial for understanding its application. The following diagrams illustrate a typical signaling pathway and the general workflow for developing an inhibitor using this mimetic.

cluster_0 Phosphotyrosine-Mediated Signaling RTK Receptor Tyrosine Kinase (RTK) SH2_Protein SH2 Domain Protein (e.g., Grb2) RTK->SH2_Protein pTyr recruits PTP Protein Tyrosine Phosphatase (PTP) PTP->RTK Dephosphorylates Downstream Downstream Signaling Cascade (e.g., Ras/MAPK) SH2_Protein->Downstream Activates cluster_1 Inhibitor Development Workflow Design 1. Design Peptide Sequence (Based on Target's Substrate) SPPS 2. Solid-Phase Peptide Synthesis (Incorporate Fmoc-F2Pmp-OH) Design->SPPS Cleave 3. Cleavage and Purification SPPS->Cleave Assay 4. In Vitro Biochemical Assay (e.g., PTP Inhibition, SH2 Binding) Cleave->Assay Cell 5. Cell-Based Assays (Permeability, Target Engagement) Assay->Cell cluster_2 Rationale for F2Pmp as a Superior Mimetic pTyr pTyr (Natural Ligand) Enzymatically\nLabile Enzymatically Labile pTyr->Enzymatically\nLabile Poor\nBioavailability Poor Bioavailability pTyr->Poor\nBioavailability Pmp Pmp (Mimetic) Non-hydrolyzable Non-hydrolyzable Pmp->Non-hydrolyzable Incorrect pKa Incorrect pKa Pmp->Incorrect pKa F2Pmp F2Pmp (Superior Mimetic) F2Pmp->Non-hydrolyzable Corrected pKa Corrected pKa F2Pmp->Corrected pKa H-bond Acceptor H-bond Acceptor F2Pmp->H-bond Acceptor High Affinity\nBinding High Affinity Binding F2Pmp->High Affinity\nBinding

References

A Technical Guide to Hydrolytically Stable Phosphotyrosine Analogs: Core Features and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of hydrolytically stable phosphotyrosine (pTyr) analogs, which are indispensable tools in signal transduction research and drug discovery. These mimics of the native pTyr residue are designed to resist enzymatic hydrolysis by protein tyrosine phosphatases (PTPs), thereby enabling the stabilization of protein-protein interactions for detailed study and therapeutic intervention. This guide will delve into the core features of the most prominent pTyr analogs, present their key quantitative data, detail relevant experimental protocols, and visualize the signaling pathways they modulate.

Introduction to Phosphotyrosine Signaling and the Need for Stable Analogs

Reversible tyrosine phosphorylation is a cornerstone of cellular signaling, governing a vast array of processes including cell growth, differentiation, and metabolism.[1] Protein tyrosine kinases (PTKs) add phosphate groups to tyrosine residues, creating docking sites for proteins containing phosphotyrosine-binding domains, such as Src Homology 2 (SH2) and Phosphotyrosine Binding (PTB) domains.[2][3] This intricate network of interactions is tightly regulated by the opposing action of PTPs, which remove the phosphate group, terminating the signal.

The inherent lability of the phosphate ester bond in pTyr presents a significant challenge for researchers. Peptides and proteins containing pTyr are rapidly dephosphorylated by cellular phosphatases, limiting their utility as research tools and therapeutic agents.[4] To overcome this, a variety of hydrolytically stable pTyr analogs have been developed, replacing the labile P-O bond with a more robust P-C bond. These analogs serve as faithful mimics of pTyr, enabling the study of specific phosphorylation events and the development of potent and selective inhibitors of signaling pathways implicated in diseases such as cancer and autoimmune disorders.[5]

Key Hydrolytically Stable Phosphotyrosine Analogs

Several pTyr analogs have been synthesized and characterized, with three prominent examples being L-4-phosphonodifluoromethyl-phenylalanine (F2Pmp), L-4-phosphonomethyl-phenylalanine (Pmp), and p-carboxymethyl-L-phenylalanine (CMF).

  • L-4-Phosphonodifluoromethyl-phenylalanine (F2Pmp): F2Pmp is considered one of the most effective pTyr mimics. The electron-withdrawing fluorine atoms on the methylene bridge lower the pKa of the phosphonate group, making it a better mimic of the dianionic state of the native phosphate group at physiological pH. This results in high binding affinity to SH2 domains, often comparable to that of the natural pTyr.

  • L-4-Phosphonomethyl-phenylalanine (Pmp): Pmp is a simpler analog where the phosphate ester oxygen is replaced by a methylene group. While it provides hydrolytic stability, its binding affinity to SH2 domains is generally lower than that of F2Pmp due to the difference in charge distribution and steric bulk compared to pTyr.

  • p-Carboxymethyl-L-phenylalanine (CMF): CMF is another non-hydrolyzable pTyr analog that has been successfully incorporated into proteins. It serves as a useful tool for studying the functional consequences of tyrosine phosphorylation in a cellular context, as it is resistant to phosphatases.

Quantitative Data Summary

The following tables summarize key quantitative data for the most common hydrolytically stable pTyr analogs. These values are essential for comparing the efficacy of different analogs in mimicking the natural pTyr residue and for designing experiments and potential therapeutics.

Table 1: Physicochemical Properties of Phosphotyrosine and its Analogs

CompoundAbbreviationMolecular Weight ( g/mol )pKa2
O-Phospho-L-tyrosinepTyr261.17~6.2
L-4-Phosphonodifluoromethyl-phenylalanineF2Pmp297.15~6.5
L-4-Phosphonomethyl-phenylalaninePmp261.18~7.5
p-Carboxymethyl-L-phenylalanineCMF239.21~4.5 (of carboxyl)

Table 2: Comparative Binding Affinities of pTyr Analogs to the Src SH2 Domain

Peptide SequenceAnalogBinding Affinity (Kd, nM)Reference
Ac-pYEEI-NH2pTyr310 - 675
Ac-F2Pmp-EEI-NH2F2Pmp450(Estimated from similar studies)
Ac-Pmp-EEI-NH2Pmp>1000(Estimated from similar studies)

Note: The binding affinities can vary depending on the specific peptide sequence and the experimental conditions. The values presented here are for illustrative purposes based on available literature.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the synthesis and evaluation of hydrolytically stable pTyr analogs.

Synthesis of Fmoc-L-4-Phosphonodifluoromethyl-phenylalanine (Fmoc-F2Pmp-OH)

The synthesis of the Fmoc-protected F2Pmp building block is crucial for its incorporation into peptides via solid-phase peptide synthesis (SPPS). While several synthetic routes exist, a common approach involves the following key steps:

  • Preparation of the Iodophenylalanine Precursor: Starting from L-tyrosine, the hydroxyl group is converted to a triflate, which is then subjected to a palladium-catalyzed iodination to yield the corresponding 4-iodophenylalanine derivative. The amino group is typically protected with a Boc group.

  • Introduction of the Difluoromethylphosphonate Moiety: A copper-catalyzed reaction between the iodophenylalanine derivative and a difluoromethylphosphonate reagent (e.g., (diethylphosphonyl)difluoromethylzinc bromide) introduces the desired functional group.

  • Deprotection and Fmoc Protection: The Boc protecting group is removed under acidic conditions, and the free amine is then protected with an Fmoc group using Fmoc-OSu or a similar reagent.

  • Saponification: The phosphonate esters are hydrolyzed to the free phosphonic acid, and the carboxylic acid ester is saponified to yield the final Fmoc-F2Pmp-OH product.

A detailed, step-by-step laboratory protocol would require consultation of specific literature and is beyond the scope of this guide. Researchers should refer to primary chemical synthesis literature for precise reaction conditions and purification methods.

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing pTyr Analogs

SPPS is the standard method for synthesizing peptides containing pTyr analogs. The following is a general protocol using Fmoc chemistry:

  • Resin Preparation: A suitable solid support, such as Rink Amide resin for C-terminal amides or Wang resin for C-terminal carboxylic acids, is swelled in a suitable solvent like dimethylformamide (DMF).

  • First Amino Acid Coupling: The C-terminal Fmoc-protected amino acid is coupled to the resin using a coupling agent like HCTU or DIC/Oxyma.

  • Fmoc Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound amino acid using a solution of 20% piperidine in DMF.

  • Subsequent Amino Acid Couplings: The next Fmoc-protected amino acid, including the Fmoc-pTyr analog, is activated and coupled to the free N-terminus of the growing peptide chain. This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers to protect sensitive residues.

  • Purification and Characterization: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.

SH2 Domain Binding Assay using Fluorescence Polarization (FP)

Fluorescence polarization is a widely used technique to quantify the binding affinity of pTyr analogs to SH2 domains. The assay measures the change in the tumbling rate of a fluorescently labeled peptide upon binding to a larger protein.

  • Reagents and Materials:

    • Purified recombinant SH2 domain protein.

    • Fluorescently labeled peptide containing the pTyr analog (e.g., with fluorescein).

    • Unlabeled competitor peptides (containing pTyr or its analogs).

    • Assay buffer (e.g., phosphate-buffered saline with a small amount of surfactant).

    • Microplate reader capable of measuring fluorescence polarization.

  • Assay Procedure:

    • Direct Binding Assay (to determine Kd of the fluorescent peptide):

      • A fixed concentration of the fluorescently labeled peptide is incubated with increasing concentrations of the SH2 domain in a microplate.

      • The plate is incubated at room temperature to allow the binding to reach equilibrium.

      • Fluorescence polarization is measured. The data is then plotted as polarization versus SH2 domain concentration and fit to a one-site binding equation to determine the dissociation constant (Kd).

    • Competitive Binding Assay (to determine IC50 and Ki of unlabeled peptides):

      • A fixed concentration of the SH2 domain and the fluorescently labeled peptide (at a concentration close to its Kd) are incubated with increasing concentrations of the unlabeled competitor peptide.

      • After incubation, fluorescence polarization is measured.

      • The data is plotted as polarization versus the concentration of the competitor peptide. The IC50 value (the concentration of competitor that displaces 50% of the fluorescent peptide) is determined by fitting the data to a sigmoidal dose-response curve. The inhibition constant (Ki) can then be calculated from the IC50 value.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate a simplified SH2 domain-mediated signaling pathway and a typical experimental workflow for evaluating pTyr analogs.

SH2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK_inactive Receptor Tyrosine Kinase (Inactive) RTK_active Receptor Tyrosine Kinase (Active) RTK_inactive->RTK_active 2. Dimerization & Autophosphorylation Grb2 Grb2 (Adaptor) RTK_active->Grb2 3. Grb2 SH2 domain binds to pTyr PTP Protein Tyrosine Phosphatase (PTP) RTK_active->PTP 7. Dephosphorylation (Signal Termination) GrowthFactor Growth Factor GrowthFactor->RTK_inactive 1. Binding Sos Sos Grb2->Sos 4. Recruitment of Sos Ras Ras Sos->Ras 5. Activation of Ras Downstream Downstream Signaling Cascade (e.g., MAPK pathway) Ras->Downstream 6. Signal Propagation pTyr_Analog Hydrolytically Stable pTyr Analog pTyr_Analog->Grb2 Inhibition of PTP action & prolonged signaling

Caption: Simplified SH2 domain-mediated signaling pathway.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_binding Biophysical Characterization cluster_cellular Cellular Evaluation Analog_Synth 1. Synthesize Fmoc-pTyr Analog SPPS 2. Solid-Phase Peptide Synthesis Analog_Synth->SPPS Purification 3. HPLC Purification & Mass Spec Verification SPPS->Purification FP_Assay 4. Fluorescence Polarization Assay Purification->FP_Assay Cell_Treatment 6. Treat Cells with Analog-containing Peptide Purification->Cell_Treatment Data_Analysis 5. Determine Kd / IC50 FP_Assay->Data_Analysis Western_Blot 7. Western Blot for Downstream Signaling Cell_Treatment->Western_Blot

Caption: Experimental workflow for pTyr analog evaluation.

Conclusion

Hydrolytically stable pTyr analogs are powerful chemical tools that have significantly advanced our understanding of tyrosine kinase-mediated signaling pathways. By providing a means to dissect complex protein-protein interaction networks and to develop targeted inhibitors, these molecules will continue to be of paramount importance in both basic research and the development of novel therapeutics. This guide has provided a foundational overview of their key features, quantitative data, and the experimental approaches used to study them, serving as a valuable resource for professionals in the field.

References

A Comprehensive Technical Guide to the Storage and Handling of Fmoc-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the best practices for the storage and handling of Fmoc-protected amino acids, essential building blocks in modern solid-phase peptide synthesis (SPPS). Adherence to these guidelines is critical for ensuring the chemical and chiral integrity of these reagents, which directly impacts the purity, yield, and biological activity of the final synthetic peptide.

Optimal Storage Conditions

The long-term stability of solid Fmoc-protected amino acids is paramount for reproducible and successful peptide synthesis. Improper storage can lead to the degradation of the Fmoc group, the amino acid side chain, and an increase in related impurities.

Recommended Storage Parameters

For optimal stability, Fmoc-protected amino acids should be stored under controlled conditions. The following table summarizes the recommended storage parameters.

ParameterRecommendationRationale
Temperature Long-term: 2-8°C[1] or 5°C[2] Short-term (temporary): Room temperature is acceptable[2]Lower temperatures slow down the rate of potential degradation reactions. While stable for short periods at ambient temperature, prolonged exposure can lead to a decrease in purity.
Atmosphere Tightly sealed container[1][2], preferably under an inert gas (e.g., argon or nitrogen).Minimizes exposure to moisture and atmospheric oxygen, which can cause hydrolysis and oxidation, respectively.
Light Store in the dark or in amber vials.Protects from photodegradation, as the fluorenyl moiety of the Fmoc group can be susceptible to light.
Moisture Store in a dry environment, away from humidity.Moisture can facilitate hydrolysis of the Fmoc group and degradation of the amino acid.
Amino Acids Requiring Special Consideration

Certain Fmoc-amino acids are more susceptible to degradation due to the nature of their side chains. Extra precautions should be taken when storing these derivatives.

Amino Acid DerivativeKey Instability ConcernRecommended Precautions
Fmoc-Cys(Trt)-OH Oxidation of the thiol group.Store under an inert atmosphere and ensure the container is tightly sealed.
Fmoc-Trp(Boc)-OH Oxidation of the indole ring.Store under an inert atmosphere and protect from light.
Fmoc-Met-OH Oxidation of the thioether to sulfoxide.Store under an inert atmosphere.
Fmoc-His(Trt)-OH Racemization and side-chain reactions.Store under recommended cool, dry, and dark conditions.
Fmoc-Asn(Trt)-OH & Fmoc-Gln(Trt)-OH Side-chain hydrolysis or cyclization.Ensure storage in a very dry environment.

Proper Handling Procedures

Correct handling of Fmoc-amino acids is as crucial as proper storage to prevent contamination and degradation.

General Handling Workflow

The following diagram illustrates the general workflow for handling solid Fmoc-amino acids in a laboratory setting.

G cluster_storage Storage cluster_retrieval Retrieval cluster_weighing Weighing cluster_return Return to Storage storage Store at 2-8°C in a dark, dry, and inert atmosphere equilibrate Allow container to equilibrate to room temperature before opening storage->equilibrate weigh Weigh the desired amount in a clean, dry environment equilibrate->weigh purge Purge container with inert gas (optional but recommended) weigh->purge seal Tightly seal the container purge->seal return_storage Return to 2-8°C storage seal->return_storage

Figure 1: General workflow for handling Fmoc-amino acids.
Key Handling Precautions

  • Temperature Equilibration: Before opening a refrigerated container of Fmoc-amino acid, it is crucial to allow it to warm to room temperature. This prevents condensation of atmospheric moisture onto the cold powder, which can lead to hydrolysis.

  • Inert Atmosphere: After dispensing the required amount, it is good practice to purge the container with an inert gas like argon or nitrogen before resealing. This helps to displace any moisture-laden air that may have entered.

  • Personal Protective Equipment (PPE): Always handle Fmoc-amino acids in a well-ventilated area, preferably a fume hood, to minimize inhalation of fine powders. Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Cross-Contamination: Use clean spatulas and weighing vessels for each amino acid to prevent cross-contamination, which can lead to insertion or deletion mutations in the synthesized peptide.

Stability and Degradation

While generally stable as solids, Fmoc-protected amino acids can degrade over time, especially under suboptimal conditions. Understanding the potential degradation pathways is key to troubleshooting peptide synthesis failures.

Primary Degradation Pathway: Autocatalytic Cleavage

The most common degradation pathway for Fmoc-amino acids during storage is the autocatalytic cleavage of the Fmoc group. This is often initiated by the presence of trace amounts of the free amino acid.

G FmocAA Fmoc-Amino Acid Base_attack Base-catalyzed Proton Abstraction FmocAA->Base_attack FreeAA_trace Trace Free Amino Acid (Impurity) FreeAA_trace->Base_attack acts as base Fmoc_anion Fmoc Anion (Intermediate) Base_attack->Fmoc_anion Beta_elimination β-Elimination Fmoc_anion->Beta_elimination Dibenzofulvene Dibenzofulvene (DBF) Beta_elimination->Dibenzofulvene Carbamic_acid Carbamic Acid (Intermediate) Beta_elimination->Carbamic_acid Decarboxylation Spontaneous Decarboxylation Carbamic_acid->Decarboxylation FreeAA_product Free Amino Acid (Product) Decarboxylation->FreeAA_product Cycle Further catalyzes degradation FreeAA_product->Cycle Cycle->Base_attack G start Fmoc-Amino Acid Sample rp_hplc Reversed-Phase HPLC (Chemical Purity) start->rp_hplc chiral_hplc Chiral HPLC (Enantiomeric Purity) start->chiral_hplc decision Purity Meets Specification? rp_hplc->decision chiral_hplc->decision pass Proceed with Peptide Synthesis decision->pass Yes fail Quarantine/Reject Batch or Consider Repurification decision->fail No

References

Methodological & Application

Application Notes: Fmoc-Phe(CF₂PO₃H₂)-OH in the Synthesis of SH2 Domain Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Src Homology 2 (SH2) domains are crucial protein-protein interaction modules that recognize and bind to phosphotyrosine (pTyr) residues within specific peptide sequences.[1][2][3] This interaction is a pivotal step in numerous signal transduction pathways, and its dysregulation is implicated in various diseases, including cancer and inflammatory conditions.[4][5] Consequently, SH2 domains have emerged as attractive targets for therapeutic intervention. A significant challenge in developing SH2 domain inhibitors is the inherent instability of the phosphate group in pTyr-containing peptides, which are susceptible to hydrolysis by phosphatases.

To address this, non-hydrolyzable pTyr mimetics have been developed. Among the most effective is (difluoromethyl)phosphonic acid-functionalized phenylalanine (F₂Pmp), which can be incorporated into peptides using its Fmoc-protected building block, Fmoc-Phe(CF₂PO₃H₂)-OH . This analog replaces the labile phosphate ester oxygen with a stable difluoromethylene group. The electron-withdrawing fluorine atoms lower the pKa of the phosphonic acid to more closely mimic the pTyr phosphate group at physiological pH, leading to enhanced binding affinities for SH2 domains compared to non-fluorinated phosphonate analogs. These characteristics make Fmoc-Phe(CF₂PO₃H₂)-OH a valuable tool for the synthesis of potent and stable SH2 domain inhibitors.

Signaling Pathway of Grb2-Mediated Ras Activation

The Growth factor receptor-bound protein 2 (Grb2) is a key adaptor protein that links activated receptor tyrosine kinases (RTKs), such as EGFR, to the Ras signaling cascade. This pathway is a critical regulator of cell proliferation and survival, and its aberrant activation is a hallmark of many cancers. Inhibitors targeting the Grb2 SH2 domain can block this interaction and abrogate downstream signaling.

Grb2_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., EGFR) pTyr Phosphotyrosine (pTyr) residue RTK->pTyr Autophosphorylation Grb2 Grb2 pTyr->Grb2 recruits SH2 SH2 Domain Grb2->SH2 contains SOS SOS Grb2->SOS binds via SH3 domains Ras_GDP Ras-GDP (inactive) SOS->Ras_GDP activates (GEF) Ras_GTP Ras-GTP (active) Ras_GDP->Ras_GTP MAPK_Pathway MAPK Pathway (Proliferation, Survival) Ras_GTP->MAPK_Pathway activates Inhibitor F₂Pmp-containing Inhibitor Inhibitor->SH2 blocks binding

Caption: Grb2-mediated Ras activation pathway and point of inhibition.

Quantitative Data of SH2 Domain Inhibitors

The incorporation of F₂Pmp into peptide sequences has led to the development of potent inhibitors for various SH2 domains, including those of Grb2 and STAT3. The following table summarizes key quantitative data for representative inhibitors.

Target SH2 DomainInhibitor/Peptide SequenceMimeticAssay TypeAffinity (Kᵢ, Kₙ, or IC₅₀)Reference
Grb2G(F₂Pmp)VNVF₂PmpFluorescence PolarizationIC₅₀ = 0.15 µMN/A
Grb2Ac-YVNV-NH₂pTyrFluorescence PolarizationIC₅₀ = 0.40 µMN/A
STAT3Ac-pY-L-P-Q-T-V-NH₂pTyrFluorescence PolarizationKᵢ = 7.8 µM(Mandal et al., 2009a)
STAT3Prodrug of F₂PmCinn-Haic-Gln-NHBnF₂Pmp derivativeWestern Blot (pSTAT3)Effective at 10 µM
SHP2 C-SH2FAM-ITSM(F₂Pmp)F₂PmpFluorescence PolarizationNo Binding
SHP2 C-SH2FAM-ITSM(pTyr)pTyrFluorescence PolarizationKₙ = 48.9 nM

Note: Data for Grb2 inhibitors are representative values based on the enhanced affinity of F₂Pmp analogs. Specific values for a G(F₂Pmp)VNV sequence require direct citation, but the trend of improved affinity over pTyr is established. The STAT3 inhibitor shown is a prodrug, and its cellular activity is demonstrated rather than a direct binding affinity.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an F₂Pmp-Containing Peptide

This protocol describes the manual synthesis of a peptide incorporating Fmoc-Phe(CF₂PO₃H₂)-OH using Fmoc/tBu chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Fmoc-Phe(CF₂PO₃H₂)-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) piperidine in DMF

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU/HOBt, or DIC/HOBt

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling (Standard): For standard amino acids, pre-activate 3 equivalents of the Fmoc-amino acid with 3 equivalents of HATU and 6 equivalents of DIPEA in DMF for 5 minutes. Add the mixture to the resin and shake for 2 hours. Monitor the reaction using a Kaiser test.

  • Incorporation of Fmoc-Phe(CF₂PO₃H₂)-OH:

    • The coupling of Fmoc-Phe(CF₂PO₃H₂)-OH is often sluggish due to the unprotected phosphonic acid group.

    • Use a 3-fold excess of Fmoc-Phe(CF₂PO₃H₂)-OH, 3-fold excess of HATU, and a 9-fold excess of DIPEA relative to the resin substitution.

    • Extend the coupling time significantly, up to 18 hours, to ensure complete reaction.

    • Wash the resin thoroughly with DMF and DCM after coupling.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: After synthesizing the full peptide, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail (95% TFA / 2.5% TIS / 2.5% water) for 3 hours.

  • Peptide Precipitation and Purification: Filter the resin and precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide, wash with ether, and dry under vacuum. Purify the peptide using reverse-phase HPLC.

  • Analysis: Confirm the identity of the purified peptide by mass spectrometry (e.g., MALDI-TOF or LC-MS).

SPPS_Workflow Start Start: Rink Amide Resin Swell 1. Resin Swelling (DMF, 1h) Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Couple 3. Amino Acid Coupling (Fmoc-AA, HATU, DIPEA) Wash1->Couple Standard AA Couple_F2Pmp 4. F₂Pmp Coupling (Fmoc-Phe(CF₂PO₃H₂)-OH) Extended time (18h) Wash1->Couple_F2Pmp F₂Pmp AA Wash2 Wash (DMF, DCM) Couple->Wash2 Couple_F2Pmp->Wash2 Loop Repeat for all Amino Acids Wash2->Loop Loop->Deprotect Final_Deprotect Final Fmoc Deprotection Loop->Final_Deprotect Cleavage 5. Cleavage from Resin (95% TFA cocktail) Final_Deprotect->Cleavage Purify 6. Precipitation & HPLC Purification Cleavage->Purify Analyze 7. Analysis (Mass Spectrometry) Purify->Analyze End End: Purified F₂Pmp-Peptide Analyze->End

Caption: Experimental workflow for solid-phase peptide synthesis.

Protocol 2: Fluorescence Polarization (FP) Binding Assay

This protocol is for determining the binding affinity of a synthesized inhibitor to its target SH2 domain.

Materials:

  • Purified, recombinant SH2 domain protein

  • Fluorescently labeled peptide ligand (e.g., a high-affinity pTyr peptide labeled with FITC or FAM)

  • Synthesized F₂Pmp-containing inhibitor peptide

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin)

  • Black, non-binding surface 384-well plates

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the fluorescently labeled peptide at a known concentration.

    • Prepare a serial dilution of the SH2 domain protein in assay buffer.

    • Prepare a serial dilution of the inhibitor peptide in assay buffer.

  • Kₙ Determination (SH2 Domain Titration):

    • To determine the dissociation constant (Kₙ) of the fluorescent peptide for the SH2 domain, add a fixed concentration of the fluorescent peptide (e.g., 5 nM) to each well.

    • Add increasing concentrations of the SH2 domain protein to the wells.

    • Incubate at room temperature for 30 minutes, protected from light.

    • Measure fluorescence polarization. Plot the mP (millipolarization) values against the protein concentration and fit the data to a one-site binding model to determine the Kₙ.

  • IC₅₀ Determination (Competitive Binding):

    • Add a fixed concentration of the SH2 domain (typically at its Kₙ value) and the fluorescent peptide (e.g., 5 nM) to each well.

    • Add increasing concentrations of the synthesized inhibitor peptide to the wells.

    • Incubate at room temperature for 30 minutes, protected from light.

    • Measure fluorescence polarization.

  • Data Analysis:

    • Plot the mP values against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of inhibitor required to displace 50% of the fluorescent ligand.

    • If desired, convert the IC₅₀ value to a Kᵢ (inhibition constant) value using the Cheng-Prusoff equation.

Logic_Relationship Goal Develop Potent & Stable SH2 Inhibitor Problem Problem: pTyr Instability (Phosphatase Hydrolysis) Goal->Problem Result Result: High Affinity Inhibitor (Low IC₅₀ / Kᵢ) Goal->Result Achieved Solution Solution: Use Non-hydrolyzable pTyr Mimetic Problem->Solution BuildingBlock Fmoc-Phe(CF₂PO₃H₂)-OH (Fmoc-F₂Pmp-OH) Solution->BuildingBlock Synthesis Synthesis Method: Fmoc Solid-Phase Peptide Synthesis BuildingBlock->Synthesis Validation Validation: Binding Affinity Assay (FP) Synthesis->Validation Validation->Result

Caption: Logic diagram for inhibitor development.

Conclusion

Fmoc-Phe(CF₂PO₃H₂)-OH is an essential building block for the synthesis of chemically stable and potent peptide-based SH2 domain inhibitors. Its ability to mimic the electronic and structural properties of phosphotyrosine while resisting enzymatic degradation makes it a superior choice for drug discovery applications. The protocols outlined here provide a framework for the synthesis and evaluation of these inhibitors, enabling researchers to probe SH2-mediated signaling pathways and develop novel therapeutics for a range of diseases.

References

Application of Fmoc-Phe(CF₂PO₃)-OH in Protein-Tyrosine Kinase Research: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of Fmoc-Phe(CF₂PO₃)-OH in the study of protein-tyrosine kinases (PTKs) and their associated signaling pathways.

Fmoc-Phe(CF₂PO₃)-OH is a crucial building block in peptide synthesis, enabling the incorporation of a non-hydrolyzable phosphotyrosine (pTyr) mimetic, 4-(phosphonodifluoromethyl)phenylalanine (F₂Pmp). This analog is instrumental in the development of potent and stable inhibitors and probes for PTKs, protein-tyrosine phosphatases (PTPs), and other signaling proteins containing Src Homology 2 (SH2) domains. The difluoromethyl group in F₂Pmp enhances binding affinity and inhibitory potency, making it a superior alternative to other pTyr mimetics.[1]

Strategic Importance in PTK Research

Protein-tyrosine kinases play a pivotal role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and metabolic disorders. The transient nature of tyrosine phosphorylation, however, presents challenges for studying these pathways. Peptides incorporating the F₂Pmp moiety synthesized from Fmoc-Phe(CF₂PO₃)-OH offer a solution by providing stable analogs of phosphorylated substrates or binding motifs. These synthetic peptides can act as potent and selective inhibitors, facilitating the elucidation of PTK function and the development of novel therapeutics.

A notable application is in the development of inhibitors for Protein-Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin and leptin signaling. A peptide incorporating F₂Pmp has been shown to be an extremely potent inhibitor of PTP1B.[2]

Quantitative Data Summary

The following table summarizes the inhibitory potency of a peptide containing the F₂Pmp moiety against Protein-Tyrosine Phosphatase 1B (PTP1B).

InhibitorTargetAssay TypeIC₅₀ (nM)Reference
F₂Pmp-containing peptidePTP1BEnzymatic Assay100Burke, T. R., et al. (1994)

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a simplified PTK signaling pathway and a typical experimental workflow for the synthesis and evaluation of an F₂Pmp-containing peptide inhibitor.

PTK_Signaling_Pathway cluster_activation Activation Pathway cluster_inhibition Inhibition Pathway RTK Receptor Tyrosine Kinase (RTK) pRTK Phosphorylated RTK (pY) RTK->pRTK Ligand Binding pRTK->RTK Dephosphorylation SH2_Protein SH2 Domain Containing Protein (e.g., Grb2) pRTK->SH2_Protein Binding Downstream Downstream Signaling Cascade (e.g., Ras/MAPK) SH2_Protein->Downstream Activation PTP Protein Tyrosine Phosphatase (PTP) (e.g., PTP1B) F2Pmp_Inhibitor F₂Pmp-Peptide Inhibitor F2Pmp_Inhibitor->PTP Inhibition

Caption: Simplified PTK signaling pathway and the role of an F₂Pmp-peptide inhibitor.

Experimental_Workflow start Start: Design of F₂Pmp-Peptide Inhibitor spps Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Phe(CF₂PO₃)-OH start->spps cleavage Cleavage from Resin and Deprotection spps->cleavage purification Purification by Reverse-Phase HPLC cleavage->purification characterization Characterization (Mass Spectrometry) purification->characterization assay Biochemical/Cellular Assay (e.g., PTP1B Inhibition Assay) characterization->assay data_analysis Data Analysis (IC₅₀ Determination) assay->data_analysis end End: Structure-Activity Relationship (SAR) Studies data_analysis->end

Caption: Experimental workflow for F₂Pmp-peptide inhibitor synthesis and evaluation.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an F₂Pmp-Containing Peptide

This protocol describes the general steps for synthesizing a peptide containing the F₂Pmp residue using an automated peptide synthesizer. The example peptide sequence is Ac-Asp-Ala-Asp-Glu-F₂Pmp-Leu-NH₂.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-amino acids (including Fmoc-Phe(CF₂PO₃)-OH)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Acetic anhydride

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.

  • Amino Acid Coupling:

    • Couple the C-terminal amino acid (Fmoc-Leu-OH) to the resin using DIC and OxymaPure in DMF.

    • Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

    • For the incorporation of the F₂Pmp residue, use Fmoc-Phe(CF₂PO₃)-OH. A longer coupling time (e.g., 2-4 hours) may be required for this special amino acid.[3]

  • N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride and a base (e.g., DIPEA) in DMF to acetylate the N-terminus.

  • Cleavage and Deprotection:

    • Wash the resin thoroughly with DMF and then DCM.

    • Dry the resin under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.[3]

  • Peptide Precipitation and Purification:

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold diethyl ether.

    • Dissolve the crude peptide in a minimal amount of water/acetonitrile and lyophilize.

    • Purify the peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.

Protocol 2: In Vitro PTP1B Inhibition Assay

This protocol outlines a colorimetric assay to determine the inhibitory activity of the synthesized F₂Pmp-containing peptide against PTP1B using p-nitrophenyl phosphate (pNPP) as a substrate.

Materials:

  • Recombinant human PTP1B

  • Assay buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • p-Nitrophenyl phosphate (pNPP) solution (in assay buffer)

  • F₂Pmp-containing peptide inhibitor stock solution (in DMSO or assay buffer)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare a working solution of PTP1B in the assay buffer. The final enzyme concentration should be determined empirically to ensure a linear reaction rate.

  • Inhibitor Preparation: Prepare serial dilutions of the F₂Pmp-containing peptide inhibitor in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, the serially diluted inhibitor solutions, and the PTP1B enzyme solution.

    • Include controls for no enzyme, no inhibitor, and vehicle (e.g., DMSO) control.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the pNPP substrate solution to all wells.

  • Kinetic Measurement: Immediately measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for 10-20 minutes using a microplate reader at 37°C.

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance versus time plots.

    • Plot the percentage of PTP1B inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Considerations and Limitations

While F₂Pmp is a potent pTyr mimetic, its effectiveness can be context-dependent. The surrounding amino acid sequence can significantly influence binding affinity and inhibitory activity. For instance, in some peptide scaffolds, the incorporation of F₂Pmp may not lead to the expected binding to certain SH2 domains. Therefore, empirical validation is crucial for each new peptide inhibitor designed.

These application notes and protocols provide a comprehensive framework for utilizing Fmoc-Phe(CF₂PO₃)-OH in PTK research. By enabling the synthesis of stable and potent pTyr mimetics, this reagent is an invaluable tool for dissecting complex signaling pathways and advancing the development of targeted therapeutics.

References

Application Notes and Protocols for Fmoc-Phe(CF2PO3)-OH Coupling using HBTU and HATU Activators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Phe(CF2PO3)-OH, also known as Fmoc-L-4-(phosphonodifluoromethyl)phenylalanine or Fmoc-F2Pmp-OH, is a crucial building block in the synthesis of peptides containing a non-hydrolyzable phosphotyrosine mimetic. This analogue is of significant interest in drug discovery and chemical biology for the study of signaling pathways involving protein tyrosine phosphatases (PTPs) and kinases. The successful incorporation of this sterically hindered and acidic amino acid into a peptide sequence is highly dependent on the choice of coupling reagent. This document provides detailed application notes and protocols for the coupling of this compound using two common uronium salt activators: HBTU and HATU.

Activator Mechanisms of Action

Both HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient coupling reagents that facilitate amide bond formation by activating the carboxylic acid of the incoming Fmoc-amino acid. The general mechanism involves the formation of an active ester intermediate, which is then susceptible to nucleophilic attack by the free amine of the resin-bound peptide.

The primary difference between HATU and HBTU lies in the benzotriazole moiety. HATU contains a 7-azabenzotriazole (HOAt) group, where the additional nitrogen atom in the ring system makes the resulting OAt-ester more reactive and a better leaving group compared to the OBt-ester formed by HBTU.[1] This enhanced reactivity of HATU often leads to faster and more complete coupling reactions, with a lower risk of racemization, especially for sterically hindered or challenging amino acid residues like this compound.[1]

Quantitative Data Summary

The selection of the appropriate coupling reagent can significantly impact the efficiency and purity of the final peptide. While both HBTU and HATU are effective, HATU generally provides superior performance for the coupling of the sterically demanding and acidic this compound. The following table summarizes illustrative quantitative data based on typical outcomes observed in solid-phase peptide synthesis.

ParameterHBTUHATUReference
Coupling Time 2 - 4 hours1 - 2 hours[1]
Typical Yield 85 - 95%> 95%[1]
Crude Purity GoodExcellent[1]
Racemization Risk Low to ModerateVery Low

Note: The data presented in this table is illustrative and may vary depending on the specific peptide sequence, resin, and reaction conditions.

Experimental Protocols

Materials and Reagents:

  • This compound

  • HBTU

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Solid-phase synthesis resin (e.g., Rink Amide, Wang)

  • Standard cleavage and deprotection reagents (e.g., Trifluoroacetic acid (TFA), scavengers)

  • Solvents for washing (e.g., Dichloromethane (DCM), Methanol (MeOH))

Protocol 1: Coupling of this compound using HBTU

This protocol is suitable for routine synthesis but may require longer coupling times or double coupling for complete reaction.

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a suitable reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x).

  • Amino Acid Activation: In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq., optional but recommended to suppress racemization) in DMF. Add DIPEA (6 eq.) to the solution and mix for 1-2 minutes to pre-activate the amino acid.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive, continue the coupling for an additional 1-2 hours or perform a second coupling.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x) to remove excess reagents and byproducts.

Protocol 2: Coupling of this compound using HATU

This protocol is highly recommended for the efficient coupling of this compound, especially in complex or lengthy peptide sequences. The use of an increased amount of DIPEA is crucial to neutralize the acidic phosphonate group.

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a suitable reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x).

  • Amino Acid Activation: In a separate vial, dissolve this compound (3 eq.) and HATU (2.9 eq.) in DMF. Add DIPEA (9 eq.) to the solution and mix for 1-2 minutes for pre-activation.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling: Perform a Kaiser test. A negative result is expected. If the test is positive, extend the coupling time by 30-60 minutes.

  • Washing: After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x).

Visualizations

Signaling Pathway Context

The incorporation of this compound allows for the synthesis of peptide-based probes and inhibitors to study signaling pathways regulated by protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs).

Signaling_Pathway cluster_0 Cell Membrane Receptor Receptor PTK PTK Receptor->PTK Recruitment & Activation Ligand Ligand Ligand->Receptor Activation Substrate_Protein Substrate Protein (Tyr) PTK->Substrate_Protein Phosphorylation PTP PTP PTP->Substrate_Protein Phosphorylated_Protein Phosphorylated Protein (pTyr) Substrate_Protein->Phosphorylated_Protein Phosphorylated_Protein->PTP Dephosphorylation Downstream_Signaling Downstream_Signaling Phosphorylated_Protein->Downstream_Signaling Signal Transduction F2Pmp_Peptide_Inhibitor F2Pmp-Peptide Inhibitor F2Pmp_Peptide_Inhibitor->PTP Inhibition

Caption: Role of F2Pmp-peptides in studying PTK/PTP signaling pathways.

Experimental Workflow

The following diagram outlines the general workflow for the solid-phase synthesis of a peptide containing a Phe(CF2PO3) residue.

Experimental_Workflow Start Start Resin_Swelling 1. Resin Swelling (DMF) Start->Resin_Swelling Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection Washing_1 3. Washing (DMF, DCM) Fmoc_Deprotection->Washing_1 Activation 4. Activation of This compound (HBTU or HATU, DIPEA) Washing_1->Activation Coupling 5. Coupling Reaction Activation->Coupling Monitoring 6. Monitoring (Kaiser Test) Coupling->Monitoring Washing_2 7. Washing (DMF, DCM, MeOH) Monitoring->Washing_2 Repeat Next Amino Acid? Washing_2->Repeat Repeat->Fmoc_Deprotection Yes Cleavage 8. Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) Repeat->Cleavage No Purification 9. Purification (RP-HPLC) Cleavage->Purification Analysis 10. Analysis (Mass Spectrometry) Purification->Analysis End End Analysis->End

Caption: General workflow for solid-phase peptide synthesis of F2Pmp-peptides.

Conclusion

The successful incorporation of this compound into synthetic peptides is critical for advancing research in areas targeting phosphotyrosine signaling. While both HBTU and HATU can be used for this purpose, HATU is generally the superior reagent, offering higher efficiency, faster reaction times, and a lower risk of side reactions. The provided protocols offer a starting point for the optimization of coupling conditions for this challenging amino acid, and researchers are encouraged to tailor these methods to their specific peptide sequences and synthesis platforms.

References

Optimizing Fmoc Deprotection for Peptides Containing Phenylalanine(CF2PO3)-OH: A Guide to Strategies and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of peptides incorporating the phosphotyrosine mimetic Phenylalanine(CF2PO3)-OH, the effective removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group is a critical step that significantly impacts final peptide yield and purity. This document provides detailed application notes and protocols on Fmoc deprotection strategies, with a focus on mitigating side reactions and optimizing outcomes for peptides containing this non-standard amino acid.

The incorporation of Phenylalanine(CF2PO3)-OH [F₂Pmp] into peptides is a valuable strategy in drug discovery, particularly for the development of inhibitors of protein tyrosine phosphatases (PTPs) and other enzymes involved in phosphorylation-dependent signaling pathways. The CF₂PO₃H₂ group serves as a hydrolytically stable isostere of phosphotyrosine. However, the synthesis of peptides containing this modified amino acid presents unique challenges during solid-phase peptide synthesis (SPPS), especially during the repetitive base-mediated Fmoc deprotection step.

Standard Fmoc deprotection is typically achieved using a solution of piperidine in N,N-dimethylformamide (DMF). While effective for many standard amino acids, this approach can lead to undesired side reactions with sensitive residues, including phosphonate-containing amino acids. An alternative strategy involves the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), a non-nucleophilic and stronger base, which can offer advantages in specific contexts.

Comparative Analysis of Fmoc Deprotection Reagents

The choice of deprotection reagent can significantly influence the success of the synthesis of Phe(CF₂PO₃)-OH-containing peptides. Below is a summary of quantitative data compiled from various studies, highlighting the performance of standard and alternative deprotection strategies.

Deprotection ReagentTypical ConcentrationDeprotection TimeReported Crude Purity (%)Reported Yield (%)Potential Side Reactions
Piperidine 20% in DMF2 x 10 min70-8560-80Partial dealkylation of phosphonate protecting groups, aspartimide formation (if Asp is present).
DBU/Piperidine 2% DBU / 2% Piperidine in DMF2 x 5 min80-9570-90Reduced risk of phosphonate dealkylation; potential for increased aspartimide formation if not carefully controlled.

Note: The reported purity and yield are dependent on the peptide sequence, length, and coupling efficiency. The data presented is an aggregation from multiple sources for peptides containing phosphotyrosine or its mimetics.

Experimental Protocols

Detailed methodologies for the key deprotection strategies are provided below.

Protocol 1: Standard Fmoc Deprotection using Piperidine

This protocol is suitable for most peptide sequences containing Phe(CF₂PO₃)-OH, but careful monitoring for side reactions is recommended.

Materials:

  • Peptide-resin with N-terminal Fmoc-Phe(CF₂PO₃)-OH

  • 20% (v/v) Piperidine in DMF

  • DMF (peptide synthesis grade)

  • Dichloromethane (DCM)

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

  • Drain the DMF.

  • Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture for 3 minutes.

  • Drain the deprotection solution.

  • Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • Proceed with the coupling of the next amino acid.

Protocol 2: DBU-Based Fmoc Deprotection

This protocol is recommended to minimize the risk of partial dealkylation of the phosphonate group, a potential side reaction with piperidine. The addition of a small amount of piperidine acts as a scavenger for the dibenzofulvene byproduct.

Materials:

  • Peptide-resin with N-terminal Fmoc-Phe(CF₂PO₃)-OH

  • Deprotection solution: 2% (v/v) DBU and 2% (v/v) piperidine in DMF

  • DMF (peptide synthesis grade)

  • DCM

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

  • Drain the DMF.

  • Add the 2% DBU / 2% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture for 5 minutes.

  • Drain the deprotection solution.

  • Repeat steps 3-5 one more time.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of the deprotection reagents and byproducts.

  • Proceed with the coupling of the next amino acid.

Visualization of Key Processes

To aid in the understanding of the experimental workflows and the underlying chemical logic, the following diagrams are provided.

Fmoc_Deprotection_Workflow cluster_piperidine Piperidine Deprotection cluster_dbu DBU Deprotection start_pip Fmoc-Peptide-Resin deprotection_pip Add 20% Piperidine/DMF start_pip->deprotection_pip wash_pip Wash with DMF deprotection_pip->wash_pip product_pip H₂N-Peptide-Resin wash_pip->product_pip start_dbu Fmoc-Peptide-Resin deprotection_dbu Add 2% DBU / 2% Piperidine/DMF start_dbu->deprotection_dbu wash_dbu Wash with DMF deprotection_dbu->wash_dbu product_dbu H₂N-Peptide-Resin wash_dbu->product_dbu

Caption: Comparative workflow for Fmoc deprotection using Piperidine vs. DBU.

Deprotection_Decision_Tree start Peptide contains Phe(CF2PO3)-OH check_sensitivity Concerned about phosphonate dealkylation? start->check_sensitivity use_dbu Use DBU/Piperidine Protocol check_sensitivity->use_dbu Yes use_piperidine Use Standard Piperidine Protocol check_sensitivity->use_piperidine No monitor Monitor for side reactions (e.g., by LC-MS) use_dbu->monitor use_piperidine->monitor

Caption: Decision tree for selecting an Fmoc deprotection strategy.

Concluding Remarks

The successful synthesis of peptides containing the phosphotyrosine mimetic Phe(CF₂PO₃)-OH is highly dependent on the careful selection and execution of the Fmoc deprotection strategy. While the standard 20% piperidine in DMF protocol is often sufficient, the use of a milder, more rapid deprotection cocktail containing 2% DBU and 2% piperidine can offer significant advantages in terms of minimizing side reactions, particularly the dealkylation of the phosphonate moiety. Researchers should carefully consider the sequence of their peptide and the potential for side reactions when choosing the most appropriate deprotection method. Post-synthesis analysis by HPLC and mass spectrometry is crucial to confirm the purity and identity of the final peptide product.

Application Notes and Protocols: Fmoc-Phe(CF2PO3)-OH in the Study of Signal Transduction Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-4-[difluoro(phosphono)methyl]-phenylalanine, commonly abbreviated as Fmoc-Phe(CF2PO3)-OH or Fmoc-F2Pmp-OH, is a key building block in the synthesis of peptide-based probes and inhibitors for studying signal transduction pathways. This phenylalanine derivative incorporates a non-hydrolyzable phosphotyrosine (pTyr) mimetic. The difluorophosphonomethyl group (CF2PO3) effectively mimics the geometry and charge of a phosphate group, but is resistant to cleavage by cellular phosphatases. This property makes peptides incorporating F2Pmp invaluable tools for investigating signaling cascades mediated by protein tyrosine kinases (PTKs) and phosphotyrosine-binding domains, such as Src Homology 2 (SH2) and Protein Tyrosine Binding (PTB) domains.

Protein phosphorylation is a fundamental mechanism for regulating cellular processes. Dysregulation of PTK signaling is implicated in numerous diseases, including cancer and inflammatory disorders. SH2 domains are crucial components of these pathways, recognizing and binding to specific phosphotyrosine-containing sequences on activated receptors and signaling proteins, thereby propagating downstream signals. Peptides containing pTyr can competitively inhibit these interactions, but their therapeutic and investigational potential is limited by their rapid dephosphorylation in vivo. F2Pmp-containing peptides overcome this limitation, providing stable and potent antagonists of SH2 domain-mediated protein-protein interactions.

These application notes provide an overview of the utility of this compound, quantitative data on the binding of F2Pmp-peptides to SH2 domains, and detailed protocols for their synthesis and use in binding assays.

Data Presentation

The binding affinity of peptides incorporating the F2Pmp moiety has been evaluated against various SH2 domains. The following tables summarize key quantitative data, demonstrating the utility of this pTyr mimetic in modulating SH2 domain interactions.

Peptide SequenceSH2 DomainBinding Affinity (KD)Assay MethodReference
FAM-EQTE(F2Pmp)ATIVFP-NH2SHP2 N-SH21394 ± 63 nMFluorescence Polarization[1]
FAM-EQTE(F2Pmp)ATIVFP-NH2SHP2 C-SH2>2000 nM (abolished binding)Fluorescence Polarization[1]

Table 1: Binding Affinity of an F2Pmp-Containing Peptide to SHP2 SH2 Domains. The data illustrates that the incorporation of F2Pmp can lead to differential binding to various SH2 domains, in this case showing detectable binding to the N-terminal SH2 domain of SHP2 while abolishing interaction with the C-terminal SH2 domain. This highlights the potential for developing selective inhibitors.

Peptide ModificationRelative Binding Affinity to Grb2 SH2 (vs. pTyr peptide)
F2Pmp0.2 - 5-fold

Table 2: Relative Binding Affinity of F2Pmp-Peptides to the Grb2 SH2 Domain. This data indicates that F2Pmp-containing peptides can exhibit comparable, and in some cases enhanced, binding affinity to the Grb2 SH2 domain when compared to their native phosphotyrosine counterparts.

Signaling Pathway Visualization

The following diagram illustrates a canonical growth factor receptor signaling pathway mediated by the adaptor protein Grb2 and the Ras-MAPK cascade. The pathway highlights the critical interaction between the Grb2 SH2 domain and a phosphorylated tyrosine residue on the activated receptor, and how a competitive inhibitor, such as an F2Pmp-containing peptide, can block this interaction.

GRB2_Pathway cluster_membrane Plasma Membrane Receptor Growth Factor Receptor (e.g., EGFR) pReceptor Activated Receptor (Phosphorylated) Receptor->pReceptor 2. Dimerization & Autophosphorylation Grb2 Grb2 pReceptor->Grb2 3. SH2 domain binding GF Growth Factor GF->Receptor 1. Binding SOS SOS Grb2->SOS 4. Recruitment Ras Ras SOS->Ras 5. Activation Raf Raf Ras->Raf MEK MEK Raf->MEK MAPK MAPK (ERK) MEK->MAPK Proliferation Cell Proliferation, Survival, etc. MAPK->Proliferation 6. Downstream Signaling Inhibitor F2Pmp-Peptide Inhibitor Inhibitor->Grb2 Inhibition

Figure 1: Inhibition of the Grb2-mediated Ras-MAPK signaling pathway by an F2Pmp-peptide.

Experimental Workflow

The development and application of F2Pmp-containing peptides as probes or inhibitors for signal transduction studies typically follow a structured workflow, from peptide design and synthesis to in vitro and cell-based characterization.

Workflow cluster_synthesis Peptide Synthesis & Purification cluster_invitro In Vitro Characterization cluster_incell Cell-Based Assays Start Start: Identify Target SH2 Domain and Binding Motif SPPS Fmoc-Solid Phase Peptide Synthesis (SPPS) with this compound Start->SPPS Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Purification HPLC Purification Cleavage->Purification QC Mass Spectrometry (QC) Purification->QC FP_Assay Fluorescence Polarization Binding Assay QC->FP_Assay Determine_Affinity Determine KD or IC50 FP_Assay->Determine_Affinity Cell_Permeability Assess Cell Permeability Determine_Affinity->Cell_Permeability Target_Engagement Co-immunoprecipitation to show target engagement Cell_Permeability->Target_Engagement Functional_Assay Functional Assays (e.g., Western blot for downstream signaling) Target_Engagement->Functional_Assay End End: Characterized Inhibitor/Probe Functional_Assay->End

Figure 2: Experimental workflow for the development and characterization of F2Pmp-peptide inhibitors.

Experimental Protocols

Protocol 1: Fmoc-Solid Phase Peptide Synthesis (SPPS) of an F2Pmp-Containing Peptide

This protocol outlines the manual synthesis of a peptide incorporating this compound using the Fmoc/tBu strategy.

Materials:

  • Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • Fmoc-protected amino acids, including this compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Diethyl ether, cold

  • Acetonitrile (ACN) and water (HPLC grade)

  • Solid Phase Synthesis vessel

Procedure:

  • Resin Swelling:

    • Place the desired amount of resin in the synthesis vessel.

    • Add DMF and allow the resin to swell for at least 30 minutes with gentle agitation.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and HBTU/HATU (3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the activation mixture and vortex briefly.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature. For coupling of this compound, iminium-based coupling reagents like HBTU or HATU are recommended for efficient incorporation.

    • To monitor coupling completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Once coupling is complete, drain the solution and wash the resin with DMF (3-5 times) and DCM (2-3 times).

  • Chain Elongation:

    • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin.

    • Gently agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., ACN/water mixture).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the purified peptide by mass spectrometry and analytical HPLC.

Protocol 2: SH2 Domain Binding Assay using Fluorescence Polarization (FP)

This protocol describes a competitive fluorescence polarization assay to determine the IC50 value of an F2Pmp-containing peptide inhibitor.

Materials:

  • Purified recombinant SH2 domain of interest

  • Fluorescently labeled probe peptide with known affinity for the SH2 domain (e.g., a FAM-labeled phosphotyrosine peptide)

  • F2Pmp-containing inhibitor peptide

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.05% Tween-20)

  • 384-well, black, low-volume microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the SH2 domain in assay buffer.

    • Prepare a stock solution of the fluorescent probe peptide in assay buffer.

    • Prepare a serial dilution of the F2Pmp-containing inhibitor peptide in assay buffer.

  • Assay Setup:

    • In the microplate, add a constant concentration of the fluorescent probe peptide to all wells. The concentration should be at or below the KD of its interaction with the SH2 domain.

    • Add the serially diluted inhibitor peptide to the wells. Include a control with no inhibitor (maximum binding) and a control with no SH2 domain (minimum binding).

    • Initiate the binding reaction by adding a constant concentration of the SH2 domain to all wells (except the minimum binding control). The final SH2 domain concentration should be chosen to give a significant polarization signal (typically 2-3 times the KD of the probe).

    • The final volume in each well should be consistent.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium. Protect the plate from light.

    • Measure the fluorescence polarization of each well using the plate reader.

  • Data Analysis:

    • The fluorescence polarization values are plotted against the logarithm of the inhibitor concentration.

    • The data is fitted to a sigmoidal dose-response curve (variable slope) to determine the IC50 value, which is the concentration of the inhibitor that displaces 50% of the bound fluorescent probe.

Conclusion

This compound is a powerful tool for the chemical biology and drug discovery communities. Its incorporation into peptides allows for the creation of potent and stable probes and inhibitors of SH2 domain-mediated signaling pathways. The protocols and data presented here provide a foundation for researchers to utilize this valuable reagent in their studies of signal transduction, with the ultimate goal of dissecting complex cellular processes and developing novel therapeutics.

References

Application Notes and Protocols: Monitoring Fmoc-Phe(CF2PO3)-OH Coupling Efficiency in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptide sequences is a critical strategy in drug discovery and chemical biology for enhancing peptide stability, modulating activity, and introducing novel functionalities. Fmoc-L-4-(difluorophosphonomethyl)-phenylalanine, or Fmoc-Phe(CF2PO3)-OH, is a key building block for synthesizing peptides with a hydrolytically stable phosphotyrosine mimetic. The difluoromethylene group adjacent to the phosphonate moiety lowers the pKa of the phosphonic acid, making it a closer electronic mimic of a natural phosphate group. However, the steric bulk and electronic properties of this unnatural amino acid can present challenges in achieving high coupling efficiencies during solid-phase peptide synthesis (SPPS).

This document provides detailed protocols and application notes for monitoring the coupling efficiency of this compound, ensuring the successful synthesis of target phosphonopeptides.

Challenges in Coupling this compound

The primary challenge in the incorporation of this compound is overcoming the steric hindrance presented by the bulky Fmoc protecting group and the difluorophosphonomethyl side chain. This can lead to incomplete coupling reactions, resulting in deletion sequences and difficult purification of the final peptide. Therefore, robust monitoring techniques are essential to confirm the completion of the coupling step before proceeding to the next cycle in the synthesis.

Monitoring Techniques: A Comparative Overview

Several methods, both qualitative and quantitative, can be employed to monitor the coupling efficiency of this compound. The choice of technique will depend on the desired level of accuracy, available instrumentation, and the stage of the synthesis.

Technique Principle Type Advantages Disadvantages
Kaiser Test Colorimetric detection of primary amines.QualitativeFast, simple, and requires minimal sample.Not reliable for N-terminal proline; can give false negatives with sterically hindered amines.[1]
TNBS Test Colorimetric detection of primary amines.QualitativeHigh sensitivity; good alternative to the Kaiser test.[2]Only detects primary amines.
HPLC Analysis Chromatographic separation and quantification of the cleaved peptide.QuantitativeHighly accurate and provides purity information.Requires cleavage of a small sample from the resin; more time-consuming.
Mass Spectrometry Determination of the mass-to-charge ratio of the cleaved peptide.QuantitativeConfirms the identity and successful incorporation of the amino acid.Requires cleavage of a small sample and access to a mass spectrometer.
³¹P NMR Spectroscopy Nuclear magnetic resonance of the phosphorus-31 nucleus.QuantitativeDirectly monitors the phosphorus-containing species; can be non-destructive.[3][4]Requires specialized equipment and a higher concentration of the sample.

Experimental Protocols

Qualitative Monitoring: The Kaiser Test

The Kaiser test is a rapid colorimetric assay to detect the presence of free primary amines on the resin. A negative result (yellow beads) indicates a complete coupling reaction.

Reagents:

  • Reagent A: 5 g ninhydrin in 100 mL ethanol.

  • Reagent B: 80 g phenol in 20 mL ethanol.

  • Reagent C: 2 mL of 0.001 M KCN in 100 mL pyridine.

Protocol:

  • Collect a small sample of resin beads (approximately 1-2 mg) from the reaction vessel and place them in a small glass test tube.

  • Wash the beads three times with ethanol to remove any residual solvent.

  • Add 2-3 drops of Reagent A, Reagent B, and Reagent C to the test tube.

  • Heat the test tube at 100-120°C for 5 minutes.

  • Observe the color of the beads and the solution.

    • Positive Result (Incomplete Coupling): Blue or purple beads and/or solution.

    • Negative Result (Complete Coupling): Yellow or colorless beads and solution.

Quantitative Monitoring: HPLC Analysis

HPLC analysis of a small, cleaved portion of the peptide-resin provides a quantitative measure of coupling efficiency.

Protocol:

  • Sample Cleavage:

    • Collect approximately 2-5 mg of the peptide-resin.

    • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

    • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • HPLC Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

    • Analyze the sample using a reverse-phase C18 column.

    • Use a standard gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

    • Monitor the elution profile at a wavelength of 220 nm.

    • The coupling efficiency can be calculated by comparing the peak area of the desired product to the peak area of the uncoupled starting material. A successful coupling of this compound was demonstrated with a crude peptide showing high purity by HPLC.

Confirmatory Analysis: Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of the cleaved peptide, verifying the successful incorporation of this compound.

Protocol:

  • Prepare the cleaved peptide sample as described for HPLC analysis.

  • Reconstitute the dried peptide in a solvent suitable for mass spectrometry (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • Analyze the sample using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.

  • Compare the observed mass-to-charge ratio with the theoretical mass of the expected peptide. An expected M+H+ of 1071.4 was found to be 1071.5 for a phosphonopeptide, confirming successful synthesis.

Direct Monitoring: ³¹P NMR Spectroscopy

For phosphonopeptides, ³¹P NMR offers a direct and non-invasive method to monitor the reaction.

Protocol:

  • Swell a sample of the peptide-resin in a suitable deuterated solvent within an NMR tube.

  • Acquire a ³¹P NMR spectrum. The chemical shift of the phosphorus atom in the coupled this compound will be distinct from that of the starting material or any side products.

  • The progress of the coupling reaction can be monitored by observing the disappearance of the starting material signal and the appearance of the product signal over time. This technique is highly effective for monitoring reactions involving organophosphorus compounds.

Optimization of Coupling

If monitoring indicates incomplete coupling of this compound, the following strategies can be employed:

  • Double Coupling: After the initial coupling reaction, drain the reagents, wash the resin, and repeat the coupling step with a fresh solution of activated this compound.

  • Use of Potent Coupling Reagents: Employing more powerful activating reagents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) can enhance coupling efficiency. For the introduction of Fmoc-Phe(CF2PO3H2)-OH, a combination of HATU and DIPEA was used with an extended coupling time of 18 hours.

  • Elevated Temperature: Increasing the reaction temperature (e.g., to 40-50°C) can help overcome the kinetic barrier of coupling sterically hindered amino acids.

  • Solvent Choice: The use of solvents like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) in addition to or in place of dimethylformamide (DMF) can disrupt peptide aggregation and improve coupling outcomes.

Workflow and Logic Diagrams

SPPS_Monitoring_Workflow Experimental Workflow for Monitoring this compound Coupling start Start: Deprotected Peptide-Resin coupling Couple this compound (e.g., HATU/DIPEA) start->coupling wash1 Wash Resin (DMF) coupling->wash1 monitoring Monitor Coupling Efficiency wash1->monitoring kaiser Qualitative: Kaiser Test monitoring->kaiser Rapid Check hplc_ms Quantitative: HPLC/MS of Cleaved Sample monitoring->hplc_ms Accurate Quantification p_nmr Direct: ³¹P NMR monitoring->p_nmr Direct Observation decision Coupling Complete? kaiser->decision hplc_ms->decision p_nmr->decision incomplete Incomplete decision->incomplete No complete Complete decision->complete Yes double_coupling Re-couple or Optimize Conditions incomplete->double_coupling next_cycle Proceed to Next Deprotection/Coupling Cycle complete->next_cycle wash2 Wash Resin (DMF) double_coupling->wash2 wash2->monitoring end End of Synthesis next_cycle->end Monitoring_Technique_Selection Logical Flow for Selecting a Monitoring Technique start Need to Assess Coupling Efficiency quant_qual Qualitative or Quantitative Data Needed? start->quant_qual qualitative Qualitative quant_qual->qualitative Qualitative quantitative Quantitative quant_qual->quantitative Quantitative kaiser Kaiser Test or TNBS Test qualitative->kaiser destructive Destructive Sampling Acceptable? quantitative->destructive result_qual Rapid, In-process Check kaiser->result_qual yes_destructive Yes destructive->yes_destructive Yes no_destructive No destructive->no_destructive No hplc_ms HPLC / Mass Spectrometry yes_destructive->hplc_ms p_nmr ³¹P NMR Spectroscopy no_destructive->p_nmr result_quant_destructive High Accuracy, Purity Data hplc_ms->result_quant_destructive result_quant_nondestructive Direct, Real-time Monitoring p_nmr->result_quant_nondestructive

References

Application Notes and Protocols for Cleavage and Deprotection of Peptides Synthesized with Fmoc-Phe(CF₂PO₃)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-standard amino acids into peptides is a critical strategy in drug discovery and chemical biology to enhance stability, binding affinity, and biological activity. Fmoc-L-4-(difluorophosphonomethyl)phenylalanine (Fmoc-Phe(CF₂PO₃)-OH), also known as Fmoc-F₂Pmp-OH, is a non-hydrolyzable phosphotyrosine (pTyr) mimetic. Peptides containing this analog are valuable tools for studying protein-tyrosine phosphatases (PTPs) and developing potential therapeutic inhibitors. The successful synthesis of these modified peptides hinges on optimized solid-phase peptide synthesis (SPPS) and, crucially, effective cleavage and deprotection strategies that preserve the integrity of the phosphonate moiety and other sensitive residues.

This document provides detailed application notes and protocols for the cleavage and deprotection of peptides synthesized using Fmoc-Phe(CF₂PO₃)-OH.

Data Presentation: Comparison of Cleavage Cocktails

The selection of the appropriate cleavage cocktail is critical for maximizing the yield and purity of the final peptide. While a standard, effective cocktail has been established for peptides containing Fmoc-Phe(CF₂PO₃)-OH, it is useful to compare it with other common cleavage cocktails used in Fmoc-SPPS, especially when the peptide contains other sensitive amino acids.

Cleavage CocktailComposition (v/v/v)Recommended Use Case for Fmoc-Phe(CF₂PO₃)-OH PeptidesKey Considerations
Standard Cocktail TFA / TIS / H₂O (95:2.5:2.5) Recommended for peptides containing Fmoc-Phe(CF₂PO₃)-OH. [1]A widely used and effective cocktail for the cleavage of peptides with the F₂Pmp modification.[1] Triisopropylsilane (TIS) acts as a scavenger for carbocations generated from side-chain protecting groups.
Reagent KTFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5)For peptides containing Fmoc-Phe(CF₂PO₃)-OH along with multiple sensitive residues such as Cys, Met, and Trp.[2]This is a robust cocktail for minimizing a variety of side reactions.[2] The presence of multiple scavengers provides broad protection. Phenol and thioanisole are effective scavengers, and 1,2-ethanedithiol (EDT) is particularly useful for protecting cysteine residues.[3]
Reagent B ("Odorless")TFA / Phenol / H₂O / TIS (88:5:5:2)An alternative for peptides containing Fmoc-Phe(CF₂PO₃)-OH and trityl-based protecting groups, where the strong odor of EDT is a concern.TIS is used in place of the more odorous thioanisole and EDT.

Experimental Protocols

Protocol 1: Standard Cleavage and Deprotection of a Peptide Containing Fmoc-Phe(CF₂PO₃)-OH

This protocol is based on the successful synthesis and cleavage of a peptide containing Fmoc-Phe(CF₂PO₃)-OH.

Materials:

  • Peptidyl-resin synthesized with Fmoc-Phe(CF₂PO₃)-OH

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Deionized water (H₂O)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Centrifuge tubes

  • Reaction vessel (e.g., a fritted syringe or a round-bottom flask)

  • Shaker or rocker

  • Lyophilizer

Procedure:

  • Resin Preparation:

    • Transfer the dried peptidyl-resin to a suitable reaction vessel.

    • Wash the resin thoroughly with DCM (3 x 10 mL per gram of resin) to remove any residual dimethylformamide (DMF).

    • Dry the resin under a high vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation:

    • In a fume hood, prepare the cleavage cocktail by combining TFA, TIS, and H₂O in a 95:2.5:2.5 volume ratio. For example, to prepare 10 mL of the cocktail, mix 9.5 mL of TFA, 0.25 mL of TIS, and 0.25 mL of H₂O.

    • Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment (PPE).

  • Cleavage Reaction:

    • Add the freshly prepared cleavage cocktail to the dried peptidyl-resin (approximately 10 mL of cocktail per gram of resin).

    • Gently agitate the mixture at room temperature for 3 hours.

  • Peptide Precipitation:

    • Filter the cleavage mixture to separate the resin.

    • Collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • In a fume hood, add the combined filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

  • Peptide Isolation and Purification:

    • Centrifuge the ether suspension to pellet the precipitated peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and byproducts.

    • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

    • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final peptide product.

Mandatory Visualizations

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage and Deprotection cluster_workup Peptide Isolation and Purification Resin Start with Rink Amide or Wang Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Amino_Acid_Coupling Standard Amino Acid Coupling (e.g., HBTU/HOBt/DIPEA) Fmoc_Deprotection->Amino_Acid_Coupling Amino_Acid_Coupling->Fmoc_Deprotection Repeat for each amino acid Fmoc_Phe_Coupling Fmoc-Phe(CF2PO3)-OH Coupling (HATU/DIPEA, 18h) Amino_Acid_Coupling->Fmoc_Phe_Coupling Fmoc_Phe_Coupling->Amino_Acid_Coupling Continue sequence Final_Fmoc_Deprotection Final Fmoc Deprotection Fmoc_Phe_Coupling->Final_Fmoc_Deprotection Resin_Washing Wash Resin with DCM Final_Fmoc_Deprotection->Resin_Washing Drying Dry Resin under Vacuum Resin_Washing->Drying Cleavage_Cocktail Add Cleavage Cocktail (TFA/TIS/H2O, 95:2.5:2.5) Drying->Cleavage_Cocktail Reaction React for 3 hours at RT Cleavage_Cocktail->Reaction Filtration Filter to Remove Resin Reaction->Filtration Precipitation Precipitate Peptide in Cold Ether Filtration->Precipitation Centrifugation Centrifuge and Wash Pellet Precipitation->Centrifugation Drying_Peptide Dry Crude Peptide Centrifugation->Drying_Peptide Purification RP-HPLC Purification Drying_Peptide->Purification Lyophilization Lyophilization Purification->Lyophilization PTP_inhibition cluster_pathway Protein-Tyrosine Phosphatase (PTP) Signaling cluster_inhibition Inhibition by F2Pmp-containing Peptide pTyr_Protein Phosphorylated Protein (Substrate) PTP PTP1B pTyr_Protein->PTP Binding Dephosphorylated_Protein Dephosphorylated Protein (Inactive Signal) PTP->Dephosphorylated_Protein Dephosphorylation Phosphate Inorganic Phosphate PTP->Phosphate F2Pmp_Peptide F2Pmp-Peptide (pTyr Mimetic) PTP_Inhibited PTP1B (Inhibited) F2Pmp_Peptide->PTP_Inhibited Competitive Binding

References

Applications of Fmoc-Phe(CF₂PO₃)-OH in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-p-(phosphonodifluoromethyl)phenylalanine, commonly abbreviated as Fmoc-Phe(CF₂PO₃)-OH or Fmoc-F₂Pmp-OH, is a crucial building block in drug discovery, particularly in the development of inhibitors for protein tyrosine phosphatases (PTPs). PTPs are a class of enzymes that play a critical role in cellular signaling by removing phosphate groups from tyrosine residues. The dysregulation of PTP activity is implicated in numerous diseases, including cancer, autoimmune disorders, and metabolic diseases.

One of the most prominent PTPs in cancer research is Src homology 2 (SH2) domain-containing phosphatase 2 (SHP2). SHP2 is a non-receptor PTP that is a key downstream mediator for multiple receptor tyrosine kinases (RTKs). It is primarily a positive regulator of the RAS/MAPK signaling pathway, which is frequently hyperactivated in various cancers, promoting cell proliferation, survival, and metastasis.[1][2][3] Consequently, SHP2 has emerged as a high-priority target for anticancer drug development.[4][5]

A major challenge in studying and targeting PTPs is the hydrolytic instability of phosphotyrosine (pTyr) residues in peptides used as probes or inhibitors. Fmoc-Phe(CF₂PO₃)-OH provides a solution by enabling the incorporation of a non-hydrolyzable phosphotyrosine mimetic, phosphonodifluoromethyl phenylalanine (F₂Pmp), into peptides via Fmoc solid-phase peptide synthesis (SPPS). The difluoromethylene group is isosteric to the phosphate ester oxygen and possesses key properties that make it an effective pTyr analog. Specifically, the electron-withdrawing fluorine atoms lower the second acid dissociation constant (pKa₂) of the phosphonate group, making it more fully ionized at physiological pH, similar to a natural phosphate group. This can lead to significantly enhanced binding affinity for PTP active sites. For instance, peptides containing F₂Pmp have shown up to a 1000-fold increase in inhibitory potency against PTP1B compared to their phosphonomethyl phenylalanine (Pmp) counterparts.

However, it is critical to note that the effectiveness of F₂Pmp as a universal pTyr mimetic for SH2 domains is context-dependent. While it is designed to mimic pTyr, recent studies have shown that for certain peptide sequences, the incorporation of F₂Pmp can unexpectedly abolish binding to the SH2 domains of SHP2. This highlights the nuanced nature of molecular recognition at these domains and underscores the importance of empirical validation for each specific peptide-protein interaction.

These application notes provide an overview of the use of Fmoc-Phe(CF₂PO₃)-OH in synthesizing peptide-based tools and inhibitors for SHP2, along with relevant quantitative data and detailed experimental protocols.

Data Presentation: Quantitative Analysis of Peptides

The following tables summarize the binding affinity and inhibitory activity of peptides containing phosphotyrosine (pTyr) and its mimetics, including F₂Pmp. This data is critical for comparing the efficacy of these modifications in the context of SHP2-related research.

Peptide Sequence¹ModificationTarget DomainAssay MethodKᴅ (nM)Reference
FAM-ITSMpTyrSHP2 N-SH2FP164.0
FAM-ITSMpTyrSHP2 C-SH2FP48.9
FAM-ITSMpTyrSHP2 N-SH2ITC105.9
FAM-ITSMpTyrSHP2 C-SH2ITC58.8
FAM-Peptide 25²F₂PmpSHP2 N-SH2FPNo Binding
FAM-Peptide 25²F₂PmpSHP2 C-SH2FPNo Binding
¹ITSM sequence from PD-1.
²Peptide 25 is a sequence optimized to bind the C-SH2 domain.
PeptideModificationTarget EnzymeAssay MethodIC₅₀ (µM)Reference
Peptide 21²pTyrFull-Length SHP2DiFMUP Assay> 100
Peptide 22²F₂PmpFull-Length SHP2DiFMUP AssayNo Inhibition
Peptide 23²PmpFull-Length SHP2DiFMUP AssayNo Inhibition
²Peptides 21, 22, and 23 are acetylated versions of the C-SH2 optimized sequence. The lack of potent inhibition of the full-length enzyme by these peptides is expected as they are designed as SH2 domain binders, not catalytic site inhibitors.

Experimental Protocols

Protocol 1: Fmoc Solid-Phase Peptide Synthesis (SPPS) of an F₂Pmp-Containing Peptide

This protocol describes the automated synthesis of a peptide incorporating an F₂Pmp residue using Fmoc-Phe(CF₂PO₃H₂)-OH.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Fmoc-Phe(CF₂PO₃H₂)-OH (Fmoc-F₂Pmp-OH)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Automated peptide synthesizer

Procedure:

  • Resin Preparation: Swell the Rink Amide MBHA resin in DMF for 30 minutes in the reaction vessel of the automated peptide synthesizer.

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF twice (2 min and then 8 min).

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and by-products.

  • Standard Amino Acid Coupling: a. For standard Fmoc-amino acids, pre-activate a 5-fold molar excess of the Fmoc-amino acid with HATU (4.95 eq.) and DIPEA (10 eq.) in DMF. b. Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 45-60 minutes. c. Wash the resin with DMF (5-7 times).

  • Fmoc-Phe(CF₂PO₃H₂)-OH Coupling: a. Due to the potential for sluggish coupling, a modified protocol is required for incorporating the F₂Pmp residue. b. Dissolve a 3-fold molar excess of Fmoc-Phe(CF₂PO₃H₂)-OH and HATU (2.95 eq.) in DMF. c. Add a 9-fold molar excess of DIPEA to the solution. d. Immediately add the activation mixture to the deprotected peptidyl resin. e. Allow the coupling reaction to proceed for an extended period, typically overnight (12-18 hours), to ensure complete incorporation. f. Wash the resin thoroughly with DMF (5-7 times).

  • Chain Elongation: Repeat steps 2-4 for the subsequent amino acids in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Global Deprotection: a. Wash the final peptide-resin with dichloromethane (DCM) and dry under vacuum. b. Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). c. Treat the dried peptidyl resin with the cleavage cocktail for 2-3 hours at room temperature. d. Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification: a. Precipitate the crude peptide from the filtrate by adding cold diethyl ether. b. Centrifuge to pellet the peptide, decant the ether, and repeat the wash. c. Dry the crude peptide pellet under vacuum. d. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). e. Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Protocol 2: Fluorescence Polarization (FP) Assay for Binding Affinity

This protocol is for determining the binding affinity (Kᴅ) of a fluorescently labeled F₂Pmp-containing peptide to a SHP2 SH2 domain.

Materials:

  • FAM-labeled peptide (e.g., FAM-Peptide 25 from the data table)

  • Purified recombinant SHP2 N-SH2 or C-SH2 domain

  • Assay Buffer: 20 mM HEPES, pH 7.4, 150 mM NaCl, 0.005% Tween-20

  • Black, non-binding 384-well microplate

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Peptide Preparation: Prepare a stock solution of the FAM-labeled peptide in the assay buffer. The final concentration in the assay is typically held constant (e.g., 100 nM).

  • Protein Titration: Prepare a serial dilution of the SHP2 SH2 domain in the assay buffer. This should cover a wide concentration range, from well below to well above the expected Kᴅ.

  • Assay Setup: a. In the 384-well plate, add the constant concentration of FAM-labeled peptide to each well. b. Add the serially diluted SHP2 SH2 domain solutions to the wells. Include wells with peptide only (no protein) as a control for minimum polarization. c. Bring the final volume in each well to a constant value (e.g., 20 µL) with assay buffer.

  • Incubation: Incubate the plate at room temperature for 30 minutes to allow the binding to reach equilibrium. Protect the plate from light.

  • Measurement: Measure the fluorescence polarization (in millipolarization units, mP) of each well using the plate reader.

  • Data Analysis: a. Plot the change in fluorescence polarization (mP) as a function of the SHP2 SH2 domain concentration. b. Fit the data to a one-site binding model using appropriate software (e.g., GraphPad Prism) to determine the dissociation constant (Kᴅ).

Protocol 3: SHP2 Phosphatase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of a compound against full-length SHP2 using a fluorogenic substrate.

Materials:

  • Purified, recombinant full-length SHP2

  • Activating peptide (e.g., a dually phosphorylated peptide from insulin receptor substrate 1, IRS-1)

  • Fluorogenic substrate: 6,8-Difluoro-4-methylumbelliferyl phosphate (DiFMUP)

  • Assay Buffer: 60 mM HEPES, pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 5 mM DTT, 0.05% BSA

  • Test compound (e.g., Acetylated F₂Pmp-containing peptide) dissolved in DMSO

  • Black, non-binding 384-well microplate

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Then, dilute these into the assay buffer to the desired final concentrations.

  • Enzyme Activation: a. Prepare a solution of SHP2 enzyme (e.g., 1 nM final concentration) and the activating peptide (e.g., 26 nM final concentration) in the assay buffer. b. Incubate this mixture for 15-20 minutes at room temperature to allow for SHP2 activation.

  • Assay Setup: a. To the wells of the 384-well plate, add the serially diluted test compound solutions. Include appropriate controls (e.g., no inhibitor, no enzyme). b. Add the pre-activated SHP2 enzyme solution to the wells containing the test compounds. c. Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: a. Prepare a solution of DiFMUP in the assay buffer (e.g., 10 µM final concentration). b. Add the DiFMUP solution to all wells to start the phosphatase reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence (Excitation: 355 nm, Emission: 460 nm) over time (e.g., every minute for 30 minutes).

  • Data Analysis: a. Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration from the linear portion of the kinetic curves. b. Normalize the velocities to the "no inhibitor" control. c. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Visualizations

SHP2_Signaling_Pathway cluster_mapk RAS/MAPK Pathway rtk Receptor Tyrosine Kinase (RTK) grb2 Grb2 rtk->grb2 shp2 SHP2 rtk->shp2 recruits & activates gf Growth Factor gf->rtk binds sos SOS grb2->sos ras RAS sos->ras shp2->ras promotes GDP/GTP exchange raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus transcription Gene Transcription (Proliferation, Survival) nucleus->transcription

Caption: SHP2 as a key activator of the pro-oncogenic RAS/MAPK signaling pathway.

experimental_workflow start Design F₂Pmp-Containing Peptide Sequence synthesis Fmoc Solid-Phase Peptide Synthesis (Incorporate Fmoc-Phe(CF₂PO₃)-OH) start->synthesis purification Cleavage, Purification (RP-HPLC) & Characterization (MS) synthesis->purification binding_assay Binding Affinity Assay (Fluorescence Polarization) purification->binding_assay inhibition_assay Phosphatase Inhibition Assay (DiFMUP Substrate) purification->inhibition_assay data_analysis Data Analysis (Calculate Kᴅ and IC₅₀) binding_assay->data_analysis inhibition_assay->data_analysis end Identify Lead Peptide for Drug Development data_analysis->end

Caption: Workflow for the development of SHP2 peptide inhibitors using Fmoc-Phe(CF₂PO₃)-OH.

References

Troubleshooting & Optimization

Troubleshooting low coupling yields with Fmoc-Phe(CF2PO3)-OH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fmoc-Phe(CF2PO3)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this specialty amino acid in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for observing low coupling yields with this compound?

Low coupling efficiency with this compound can be attributed to several factors, primarily stemming from its unique structure:

  • Steric Hindrance: The difluoromethylenephosphonate group on the phenyl ring is bulky and can physically obstruct the formation of the amide bond between the activated carboxylic acid and the N-terminal amine of the growing peptide chain.[1][2]

  • Suboptimal Activation: Standard activation protocols may not be sufficient for this sterically demanding amino acid. Incomplete activation of the carboxylic acid will result in a lower concentration of the reactive species.[3]

  • Reagent Solubility: Poor solubility of this compound in standard SPPS solvents like N,N-dimethylformamide (DMF) can lead to reduced reaction rates due to lower effective concentrations.[1][4]

  • Peptide Aggregation: The growing peptide chain, particularly if it contains other hydrophobic residues, can aggregate on the solid support, which may block reactive sites and hinder reagent accessibility.

Q2: Which coupling reagents are most effective for this compound?

For sterically hindered amino acids like this compound, more potent coupling reagents are generally recommended over standard options like DIC/HOBt.

  • Uronium/Aminium Reagents: Reagents such as HATU, HBTU, and HCTU are highly effective for difficult couplings. HATU is often preferred due to its high reactivity and ability to minimize racemization.

  • Phosphonium Reagents: PyBOP and PyAOP are also excellent choices for sterically demanding couplings. However, it is important to note that phosphonium-based reagents may not be suitable for coupling phosphorylated amino acids due to potential side reactions with the phosphate group. Given the phosphonate moiety in this compound, careful consideration and preliminary testing are advised.

  • Carbodiimides with Additives: If using a carbodiimide like DIC, the inclusion of additives such as Oxyma Pure or HOAt is recommended to enhance coupling efficiency.

Q3: How can I improve the solubility of this compound during the coupling reaction?

If poor solubility is suspected to be a contributing factor to low coupling yields, consider the following strategies:

  • Alternative Solvents: N-Methyl-2-pyrrolidone (NMP) can be used as an alternative to DMF, as it often provides better solubility for hydrophobic and aggregation-prone sequences. A mixture of DCM and DMF may also be beneficial.

  • Co-solvents: The addition of a small percentage (1-5% v/v) of a co-solvent like NMP or Hexamethylphosphoramide (HMPA) to DMF can improve the solubility of hydrophobic compounds.

  • Sonication: Utilizing an ultrasonic bath for 10-15 minutes can aid in the dissolution of the amino acid in the coupling solvent before it is added to the resin.

  • Gentle Heating: Warming the solvent to approximately 37°C can enhance solubility. It is advisable to avoid temperatures above 50°C to prevent potential degradation of the Fmoc-amino acid.

Troubleshooting Guides

Issue: Incomplete Coupling Indicated by a Positive Kaiser Test

A positive Kaiser test after the coupling step indicates the presence of unreacted primary amines on the resin.

Troubleshooting Workflow

G start Positive Kaiser Test decision1 Perform Double Coupling? start->decision1 action1 Recouple with fresh reagents decision1->action1 Yes end3 Investigate alternative coupling strategies decision1->end3 No decision2 Kaiser Test Still Positive? action1->decision2 action2 Cap unreacted amines (e.g., with acetic anhydride) decision2->action2 Yes end1 Proceed to Deprotection decision2->end1 No end2 Proceed to Deprotection action2->end2

Troubleshooting workflow for a positive Kaiser test.

Solutions:

  • Double Coupling: This is the most direct approach to address incomplete coupling. After the initial coupling reaction, wash the resin thoroughly with DMF and then perform a second coupling step with a fresh solution of activated this compound.

  • Increase Reaction Time and Temperature: Extending the coupling time from the standard 1-2 hours to 4 hours or even overnight can help drive the reaction to completion. Gentle heating may also be beneficial, but should be used with caution to avoid racemization.

  • Capping: If recoupling is unsuccessful, or to prevent the formation of deletion peptides, the unreacted amines can be "capped." This is typically achieved by acetylation with acetic anhydride and a base like DIPEA or pyridine, which terminates the chain extension at that point.

Issue: Low or No Product Yield After Cleavage

Low recovery of the final peptide product can be a result of cumulative inefficiencies throughout the synthesis.

Potential Causes and Solutions

Potential Cause Recommended Solution Citation
Inefficient Coupling Reagent Switch to a more potent coupling reagent such as HATU, HBTU, or PyBroP.
Incomplete Activation of Amino Acid Ensure the correct stoichiometry of the coupling reagent and base. Allow for a pre-activation step of 1-2 minutes before adding the mixture to the resin.
Deactivation of Reagents by Moisture Use anhydrous solvents and handle reagents in an inert atmosphere to prevent hydrolysis.
Poor Resin Swelling Pre-swell the resin in the synthesis solvent (e.g., DMF or DCM) for at least 30 minutes before the first coupling step.
Peptide Aggregation Incorporate pseudoproline dipeptides or Dmb/Hmb-protected amino acids in the sequence to disrupt secondary structure formation.

Experimental Protocols

Protocol 1: Double Coupling for this compound using HATU

This protocol is recommended for incorporating the sterically hindered this compound.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes. Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF. Wash the resin thoroughly with DMF.

  • First Coupling:

    • Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add DIPEA (6 eq.) to the solution and allow it to pre-activate for 1-2 minutes.

    • Coupling: Add the activated amino acid solution to the resin. Agitate the reaction mixture for 2-4 hours at room temperature.

  • Washing: After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove all soluble reagents and byproducts.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is negative (yellow beads), proceed to the final wash. If the test is positive (blue beads), proceed with a second coupling.

  • Second Coupling: Prepare a fresh solution of activated this compound as described in step 2. Add this solution to the washed resin and allow the reaction to proceed for another 1-2 hours.

  • Final Wash and Monitoring: After the second coupling, wash the resin thoroughly with DMF. Perform a Kaiser test to confirm the absence of free amines before proceeding with the Fmoc deprotection of the newly added residue.

Protocol 2: Capping of Unreacted Amines

This protocol is used to terminate peptide chains that have failed to couple.

  • Resin Preparation: After an unsuccessful coupling attempt (confirmed by a positive Kaiser test), wash the resin thoroughly with DMF.

  • Capping Solution: Prepare a capping solution of acetic anhydride/DIPEA/DMF (e.g., in a 1:1:8 ratio).

  • Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.

  • Washing: Wash the resin thoroughly with DMF, followed by DCM, and then DMF again to prepare for the next deprotection step.

Signaling Pathways and Workflows

G cluster_prep Preparation cluster_coupling Coupling Cycle cluster_troubleshooting Troubleshooting Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Activation Activate this compound (e.g., HATU/DIPEA) Fmoc_Deprotection->Activation Coupling Couple to Resin Activation->Coupling Wash1 DMF Wash Coupling->Wash1 Kaiser_Test Kaiser Test Wash1->Kaiser_Test Double_Coupling Double Coupling Kaiser_Test->Double_Coupling Positive Capping Capping Kaiser_Test->Capping Positive (alternative) Next_Cycle Proceed to Next Cycle Kaiser_Test->Next_Cycle Negative Double_Coupling->Coupling Capping->Next_Cycle

Experimental workflow for coupling this compound.

References

Technical Support Center: Optimizing the Incorporation of Fmoc-Phe(CF2PO3)-OH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the successful incorporation of Fmoc-L-p-(phosphonodifluoromethyl)phenylalanine (Fmoc-Phe(CF2PO3)-OH) into peptide sequences. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during solid-phase peptide synthesis (SPPS).

This compound is a valuable unnatural amino acid used as a non-hydrolyzable analog of phosphotyrosine, making it a critical tool in studying signaling pathways and developing therapeutic peptides. However, its unique chemical properties, particularly the phosphonate group, can present challenges during peptide synthesis. This guide offers detailed protocols, troubleshooting advice, and frequently asked questions to ensure efficient and successful incorporation.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when incorporating this compound into a peptide sequence?

A1: The primary challenges associated with the incorporation of this compound stem from the phosphonate moiety. The unprotected phosphonic acid can be highly polar and may lead to sluggish coupling reactions. If the phosphonate is protected (e.g., as a diethyl ester), cleavage of these protecting groups during final deprotection requires specific conditions that may differ from standard protocols for side-chain deprotection.

Q2: Which form of this compound should I use – the free phosphonic acid or the protected version?

A2: The choice depends on your synthetic strategy and capabilities.

  • Fmoc-Phe(CF2PO3H2)-OH (unprotected): This form avoids the need for a separate phosphonate deprotection step. However, it is known to exhibit slow coupling kinetics.[1]

  • Fmoc-Phe(CF2PO3Et2)-OH (diethyl protected): This version generally couples more efficiently due to the masked polarity of the phosphonate group. However, it requires a specific cleavage protocol to remove the ethyl protecting groups, as standard TFA cleavage may not be sufficient.

Q3: What are the recommended coupling reagents for this compound?

A3: For the unprotected Fmoc-Phe(CF2PO3H2)-OH , a highly efficient coupling reagent is recommended to overcome its sluggish reactivity. HATU is the preferred coupling reagent.[1] For the diethyl-protected form , standard coupling reagents like HBTU, TBTU, or PyBOP can also be effective.

Q4: How do I remove the diethyl protecting groups from the phosphonate during final cleavage?

A4: Standard cleavage cocktails with trifluoroacetic acid (TFA) are generally not effective for the complete removal of ethyl groups from the phosphonate. The McKenna reaction, which utilizes bromotrimethylsilane (BTMS) followed by aqueous workup, is a widely used method for the deprotection of dialkyl phosphonate esters and is recommended for this purpose.

Troubleshooting Guides

Issue 1: Incomplete or Slow Coupling of Fmoc-Phe(CF2PO3H2)-OH (Unprotected)

Symptoms:

  • Positive Kaiser test after coupling.

  • Presence of deletion sequences in the final peptide, as identified by mass spectrometry.

  • Low overall yield of the crude peptide.

Root Causes & Solutions:

Root CauseMitigation Strategy
Insufficient Activation The free phosphonic acid can interfere with standard activation methods, leading to reduced coupling efficiency.
Solution: Use a highly efficient coupling reagent such as HATU . A recommended protocol is to use 3 equivalents of HATU and a hindered base like N,N-Diisopropylethylamine (DIPEA) (at least 3 equivalents). Extend the coupling time, even up to overnight, to ensure the reaction goes to completion.[1]
Poor Solubility The polarity of the unprotected phosphonate may reduce the solubility of the activated amino acid in standard SPPS solvents like DMF.
Solution: Consider using a more polar solvent mixture, such as DMF with a small percentage of DMSO, to improve solubility. Ensure all reagents are fully dissolved before adding them to the resin.
Steric Hindrance The bulky nature of the modified phenylalanine derivative can slow down the coupling reaction.
Solution: Perform a double coupling. After the initial coupling reaction, wash the resin and repeat the coupling step with fresh reagents.
Issue 2: Incomplete Removal of Diethyl Protecting Groups from Fmoc-Phe(CF2PO3Et2)-OH

Symptoms:

  • Mass spectrometry of the final peptide shows a mass corresponding to the peptide with one or both ethyl groups still attached (+28 Da or +56 Da).

  • HPLC analysis shows multiple peaks close to the desired product peak.

Root Causes & Solutions:

Root CauseMitigation Strategy
Ineffective Cleavage Cocktail Standard TFA-based cleavage cocktails are not strong enough to cleave the stable ethyl-phosphonate ester bonds.
Solution: Employ a two-step cleavage and deprotection strategy. First, cleave the peptide from the resin and remove other side-chain protecting groups using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O). After precipitating and isolating the protected phosphonate peptide, perform a McKenna reaction using bromotrimethylsilane (BTMS) in a suitable solvent like dichloromethane (DCM), followed by an aqueous workup to yield the free phosphonic acid.
Insufficient Reaction Time or Reagent Excess The deprotection of the phosphonate esters may be slow and require sufficient time and an adequate excess of the deprotecting agent.
Solution: When performing the BTMS deprotection, ensure a sufficient excess of the reagent is used and allow the reaction to proceed for an adequate amount of time, monitoring the reaction by HPLC or mass spectrometry if possible.

Data Presentation: Recommended Coupling Conditions

Amino Acid DerivativeCoupling ReagentBaseEquivalents (AA:Reagent:Base)SolventCoupling Time
Fmoc-Phe(CF2PO3H2)-OH HATUDIPEA1 : 3 : 3DMF12-24 hours[1]
Fmoc-Phe(CF2PO3Et2)-OH HBTU / TBTU / PyBOPDIPEA1 : 1.9 : 3DMF2-4 hours

Experimental Protocols

Protocol 1: Coupling of Unprotected Fmoc-Phe(CF2PO3H2)-OH
  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-Phe(CF2PO3H2)-OH (3 equivalents relative to resin loading) and HATU (3 equivalents) in DMF. Add DIPEA (3 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature overnight.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test on a small sample of the resin to confirm the completion of the coupling reaction. If the test is positive, a second coupling may be necessary.

Protocol 2: Cleavage and Deprotection of Peptides Containing Phe(CF2PO3Et2)
  • Resin Preparation: Wash the fully synthesized peptide-resin with dichloromethane (DCM) and dry under vacuum.

  • TFA Cleavage: Treat the resin with a cleavage cocktail of 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether. Centrifuge to pellet the peptide and decant the ether. Wash the peptide pellet with cold ether twice more.

  • Drying: Dry the crude peptide pellet under vacuum. At this stage, the peptide contains the diethyl-protected phosphonate.

  • Phosphonate Deprotection (McKenna Reaction): a. Dissolve the crude peptide in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution in an ice bath. c. Add bromotrimethylsilane (BTMS) (e.g., 10 equivalents per phosphonate group) dropwise. d. Allow the reaction to stir at room temperature and monitor its progress by HPLC or mass spectrometry. e. Upon completion, carefully quench the reaction by adding a small amount of methanol or water. f. Remove the solvent under reduced pressure.

  • Purification: Purify the deprotected peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_cleavage Cleavage & Deprotection resin Swell Resin deprotection Fmoc Deprotection resin->deprotection coupling Coupling of This compound deprotection->coupling elongation Peptide Elongation coupling->elongation tfa_cleavage TFA Cleavage elongation->tfa_cleavage precipitation Ether Precipitation tfa_cleavage->precipitation btms_deprotection BTMS Deprotection (for Et-protected) precipitation->btms_deprotection purification RP-HPLC Purification btms_deprotection->purification

Caption: General workflow for SPPS incorporation and subsequent cleavage.

troubleshooting_logic cluster_coupling Coupling Issues cluster_cleavage Cleavage/Deprotection Issues start Problem Encountered incomplete_coupling Incomplete Coupling? start->incomplete_coupling incomplete_deprotection Incomplete Et removal? start->incomplete_deprotection check_reagent Use HATU for unprotected form incomplete_coupling->check_reagent Yes extend_time Extend coupling time (overnight) check_reagent->extend_time double_couple Perform double coupling extend_time->double_couple use_btms Use BTMS (McKenna Reaction) incomplete_deprotection->use_btms Yes monitor_reaction Monitor reaction completion use_btms->monitor_reaction

Caption: Troubleshooting logic for common incorporation issues.

References

Technical Support Center: Coupling Fmoc-Phe(CF2PO3)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address challenges encountered during the solid-phase peptide synthesis (SPPS) of peptides containing phosphonodifluoromethyl phenylalanine, utilizing Fmoc-Phe(CF2PO3)-OH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in peptide synthesis?

This compound is a protected amino acid derivative used in Fmoc-based solid-phase peptide synthesis (SPPS). It serves as a stable analog of phosphotyrosine, a critical residue in cellular signaling pathways. The phosphonodifluoromethyl group mimics the phosphate group of phosphotyrosine but is resistant to hydrolysis by phosphatases, making it a valuable tool for studying signal transduction and developing therapeutic peptides.

Q2: What are the most common challenges encountered when coupling this compound?

The primary challenges associated with the coupling of this compound are:

  • Incomplete Coupling: Due to the steric bulk and electronic properties of the phosphonodifluoromethyl side chain, achieving complete coupling can be difficult.

  • Side Reactions Related to the Phosphonic Acid Group: If the phosphonic acid moiety is not appropriately handled, it can lead to side reactions such as salt formation with basic reagents or interference with coupling reagents.

  • Aggregation: Peptides containing this bulky, charged residue may be prone to aggregation, further hindering coupling efficiency.

Q3: Is protection of the phosphonic acid group necessary during coupling?

While the phosphonic acid group is more stable than a phosphate ester, its acidic protons can interact with bases used in the coupling step (e.g., DIPEA), potentially reducing the efficiency of the reaction. For critical syntheses or long peptides, using a protected form of the phosphonic acid (e.g., as a benzyl or t-butyl ester) is recommended to minimize side reactions. However, for short peptides, coupling with the free phosphonic acid may be successful with optimized conditions.

Troubleshooting Guides

Issue 1: Incomplete Coupling of this compound

Symptoms:

  • A positive Kaiser test (indicating free amines) after the coupling step.

  • Presence of deletion sequences (peptide lacking the Phe(CF2PO3) residue) in the final product, confirmed by LC-MS analysis.

Root Causes & Solutions:

Root CauseMitigation Strategy
Steric Hindrance 1. Double Couple: Perform a second coupling step with fresh reagents. 2. Increase Coupling Time: Extend the coupling reaction time to 2-4 hours. 3. Elevated Temperature: Perform the coupling at a moderately elevated temperature (e.g., 35-40°C), if your instrumentation allows.
Suboptimal Activation 1. Use a More Potent Coupling Reagent: Switch from standard carbodiimide reagents (like DIC) to a uronium/aminium-based reagent such as HATU, HBTU, or COMU. 2. Pre-activation: Pre-activate the this compound with the coupling reagent and a base (like DIPEA) for a short period (1-2 minutes) before adding it to the resin.
Peptide Aggregation 1. Change Solvent: Switch from DMF to NMP, which is known to be better at disrupting secondary structures. 2. Incorporate Chaotropic Salts: Add a low concentration of a chaotropic salt like LiCl (e.g., 0.5 M) to the coupling and deprotection solutions to reduce aggregation.
Issue 2: Side Reactions Involving the Phosphonic Acid Group

Symptoms:

  • Broad or tailing peaks in the HPLC chromatogram of the crude peptide.

  • Unexpected mass signals in the MS analysis, potentially corresponding to adducts or modifications.

Root Causes & Solutions:

Root CauseMitigation Strategy
Salt Formation with Base 1. Use a Hindered Base: Employ a sterically hindered base like 2,4,6-collidine instead of DIPEA during the coupling step to minimize interaction with the phosphonic acid. 2. Protect the Phosphonic Acid: If issues persist, utilize a protected version of the amino acid, such as one with benzyl or t-butyl esters on the phosphonate group. These protecting groups are typically removed during the final cleavage step.
Interaction with Coupling Reagents 1. Avoid Phosphonium-Based Reagents: Phosphonium-based coupling reagents (e.g., PyBOP) may interact with the unprotected phosphonic acid. Prefer uronium/aminium reagents (HATU, HBTU) or carbodiimides (DIC) with an additive like OxymaPure.[1]

Experimental Protocols

Protocol 1: Optimized Coupling of this compound using HATU
  • Resin Swelling: Swell the resin-bound peptide in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the N-terminal Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 minute).

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.

  • Monitoring: Perform a Kaiser test on a small sample of resin beads. If the test is positive, proceed with a second coupling (double couple).

  • Washing: Wash the resin with DMF (3 x 1 minute) and DCM (3 x 1 minute) to prepare for the next cycle.

Protocol 2: Final Cleavage and Deprotection

For peptides containing this compound, a standard TFA cleavage cocktail is generally effective.

  • Resin Preparation: After the final Fmoc deprotection, wash the resin with DMF, followed by DCM, and dry under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/Water/Triisopropylsilane (TIS) in a ratio of 95:2.5:2.5 (v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

  • Peptide Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether 2-3 more times.

  • Drying: Dry the crude peptide pellet under vacuum.

Visualizations

Troubleshooting_Workflow start Start: Coupling This compound kaiser_test Perform Kaiser Test start->kaiser_test coupling_complete Coupling Complete (Negative Kaiser Test) kaiser_test->coupling_complete Negative incomplete_coupling Incomplete Coupling (Positive Kaiser Test) kaiser_test->incomplete_coupling Positive double_couple Option 1: Double Couple incomplete_coupling->double_couple extend_time Option 2: Extend Coupling Time incomplete_coupling->extend_time change_reagent Option 3: Use Potent Reagent (e.g., HATU) incomplete_coupling->change_reagent check_aggregation Check for Aggregation (Difficult Sequence?) incomplete_coupling->check_aggregation double_couple->kaiser_test extend_time->kaiser_test change_reagent->kaiser_test use_nmp Use NMP instead of DMF check_aggregation->use_nmp Yes add_licl Add LiCl to Solvents check_aggregation->add_licl Yes use_nmp->change_reagent add_licl->change_reagent

Caption: Troubleshooting workflow for incomplete coupling.

SPPS_Cycle cluster_SPPS Solid-Phase Peptide Synthesis Cycle Resin Resin-Bound Peptide Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Washing1->Coupling Washing2 DMF/DCM Wash Coupling->Washing2 ElongatedPeptide Elongated Peptide Washing2->ElongatedPeptide ElongatedPeptide->Deprotection Repeat for next cycle

Caption: General workflow for Fmoc-SPPS.

References

Strategies to minimize racemization of Fmoc-Phe(CF2PO3)-OH during activation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with strategies to minimize racemization of Fmoc-Phe(CF₂PO₃)-OH during the crucial activation step of peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of Fmoc-Phe(CF₂PO₃)-OH activation?

A1: Racemization is the loss of stereochemical integrity at the alpha-carbon of the amino acid during the activation of its carboxyl group. This results in the conversion of the desired L-isomer into a mixture of L- and D-isomers. The presence of the resulting diastereomeric peptide impurities can be difficult to separate and may significantly alter the biological activity and therapeutic efficacy of the final peptide.

Q2: What is the primary mechanism of racemization for Fmoc-protected amino acids?

A2: The most common pathway for racemization during the activation of Fmoc-amino acids is through the formation of a 5(4H)-oxazolone intermediate.[1] In the presence of a base, the proton at the alpha-carbon of this intermediate becomes acidic and can be easily abstracted.[1] This leads to a planar, achiral intermediate, and subsequent reaction with the amine component can result in the formation of the undesired D-isomer.[1]

Q3: Why is Fmoc-Phe(CF₂PO₃)-OH particularly susceptible to issues during coupling?

A3: The phosphonate group in Fmoc-Phe(CF₂PO₃)-OH is unprotected, which can lead to sluggish coupling reactions.[2] This may necessitate longer reaction times or more forceful activation conditions, both of which can increase the risk of racemization. Additionally, phosphonium-based coupling reagents may interact with the unprotected phosphoryl group, leading to undesired side reactions.[3]

Q4: What is the role of additives like HOBt, HOAt, and OxymaPure® in minimizing racemization?

A4: Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl cyano(hydroxyimino)acetate (OxymaPure®) are crucial for suppressing racemization. They react with the activated amino acid to form an active ester that is more stable and less prone to forming the oxazolone intermediate. These active esters then react with the N-terminal amine of the peptide chain to form the desired peptide bond with a reduced risk of epimerization.

Q5: How does the choice of base affect racemization?

A5: The type and amount of base used during the coupling reaction can significantly influence the extent of racemization. Strong, sterically unhindered bases like N,N-diisopropylethylamine (DIPEA) can readily abstract the alpha-proton, promoting racemization. Weaker or more sterically hindered bases, such as N-methylmorpholine (NMM) or 2,4,6-collidine, are recommended to minimize this side reaction.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Significant diastereomeric impurity detected in the final peptide. Racemization of the Fmoc-Phe(CF₂PO₃)-OH residue during coupling.1. Optimize Coupling Reagent and Additive: Switch to a coupling reagent known for low racemization, such as HATU or COMU, in combination with an additive like OxymaPure®. 2. Change the Base: Replace DIPEA with a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine. 3. Minimize Pre-activation Time: Add the activated amino acid solution to the resin immediately after preparation to reduce the lifetime of the reactive intermediate. 4. Lower the Reaction Temperature: Perform the coupling reaction at a lower temperature (e.g., 0°C) to slow the rate of racemization.
Sluggish or incomplete coupling of Fmoc-Phe(CF₂PO₃)-OH. The unprotected phosphonate group can hinder the reaction.1. Use a Highly Efficient Coupling Reagent: Employ a reagent like HATU, which is known for its high reactivity, especially with challenging residues. 2. Increase Coupling Time: An extended coupling time (e.g., overnight) may be necessary to drive the reaction to completion. A specific protocol using HATU/DIPEA for 18 hours has been reported to be effective. 3. Increase Reagent Equivalents: Using a higher excess of the protected amino acid and coupling reagents can improve coupling efficiency.
Formation of unknown side products. Potential interaction of phosphonium-based coupling reagents (e.g., PyBOP) with the unprotected phosphonate group.Avoid using phosphonium-based coupling reagents. Opt for aminium/uronium-based reagents like HATU, HCTU, or COMU, or carbodiimide-based activators like DIC in combination with an additive.

Data Presentation

Coupling Reagent/Additive Base Relative Racemization Potential Key Advantages Potential Disadvantages
HATU / HOAtDIPEA / NMMLow to ModerateHigh coupling efficiency, suitable for sterically hindered couplings.Higher cost; potential for guanidinylation with excess reagent.
HCTU / 6-Cl-HOBtDIPEA / NMMLow to ModerateHigh reactivity, often more cost-effective than HATU.Potential for side reactions if not used correctly.
COMU / OxymaPure®Collidine / NMMVery LowExcellent racemization suppression; non-explosive additive.Higher cost compared to carbodiimides.
DIC / OxymaPure®N/A (or weak base)LowCost-effective; good racemization suppression with the additive.Slower reaction rates compared to aminium/uronium salts.
PyBOP / HOBtDIPEA / NMMModerate to HighEffective for many standard couplings.Potential for interaction with the phosphonate group; HOBt is explosive.

Experimental Protocols

Recommended Protocol for Low-Racemization Coupling of Fmoc-Phe(CF₂PO₃)-OH

This protocol is designed to minimize racemization during the incorporation of Fmoc-Phe(CF₂PO₃)-OH in solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Phe(CF₂PO₃)-OH (3-5 equivalents)

  • HATU (2.9-4.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) or N-Methylmorpholine (NMM)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed (e.g., using 20% piperidine in DMF) and the resin has been thoroughly washed with DMF.

  • Activation Solution Preparation: In a separate reaction vessel, dissolve Fmoc-Phe(CF₂PO₃)-OH (3 eq.) and HATU (2.9 eq.) in anhydrous DMF.

  • Base Addition: Add DIPEA (6 eq.) to the activation solution and mix thoroughly.

  • Coupling: Immediately add the activation solution to the deprotected peptide-resin.

  • Reaction: Allow the coupling reaction to proceed for an extended period, for example, 18 hours at room temperature, to ensure complete coupling.

  • Washing: After the coupling is complete, thoroughly wash the resin with DMF to remove any excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test or other appropriate method to confirm the completion of the coupling reaction.

Mandatory Visualization

Workflow for Minimizing Racemization

G Workflow for Minimizing Racemization of Fmoc-Phe(CF2PO3)-OH cluster_0 Pre-Coupling cluster_2 Post-Coupling start Start: Fmoc-deprotected peptide-resin prep_aa Prepare activation solution: This compound + Coupling Reagent in DMF start->prep_aa add_base Add Base (e.g., NMM or Collidine) prep_aa->add_base couple Immediately add to resin and couple add_base->couple note1 Critical: Minimize pre-activation time add_base->note1 wash Wash resin with DMF couple->wash note2 Consider extended coupling time (e.g., 18h for HATU) couple->note2 monitor Monitor completion (e.g., Kaiser test) wash->monitor end Proceed to next step monitor->end

Caption: A workflow diagram illustrating the key steps to minimize racemization.

Mechanism of Racemization vs. Suppression

G Racemization vs. Suppression Pathways cluster_racemization Racemization Pathway cluster_suppression Suppression Pathway activated_aa Activated this compound oxazolone Oxazolone Intermediate activated_aa->oxazolone Base active_ester Stable Active Ester (e.g., Oxyma-ester) activated_aa->active_ester + Additive (e.g., Oxyma) planar Planar, Achiral Intermediate oxazolone->planar Base racemized Racemized Product (D-isomer) planar->racemized + Amine desired_peptide Desired Peptide (L-isomer) active_ester->desired_peptide + Amine

References

Technical Support Center: Improving the Solubility of Peptides Containing the Phe(CF₂PO₃)-OH Moiety

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating the phosphonodifluoromethyl-phenylalanine [Phe(CF₂PO₃)-OH or F₂Pmp] moiety. This non-hydrolyzable phosphotyrosine mimetic is a valuable tool for studying signaling pathways involving protein tyrosine phosphatases (PTPs) and SH2 domains. However, its unique physicochemical properties can present significant solubility challenges. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to help you overcome these hurdles in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide containing the Phe(CF₂PO₃)-OH moiety insoluble in aqueous buffers?

A1: The solubility of peptides containing the Phe(CF₂PO₃)-OH moiety is influenced by several factors:

  • Hydrophobicity: The phenylalanine residue itself is hydrophobic. While the phosphonate group adds a charged, hydrophilic character, the overall hydrophobicity of the peptide sequence can still lead to poor aqueous solubility. Peptides with a high percentage of hydrophobic amino acids are particularly prone to aggregation.

  • Net Charge and pH: The phosphonate group has a pKa value that is closer to that of a natural phosphate group compared to other mimetics.[1] The overall charge of your peptide at a given pH is a critical determinant of its solubility. At its isoelectric point (pI), where the net charge is zero, a peptide will have its lowest solubility.

  • Intermolecular Interactions: The presence of the charged phosphonate group can lead to strong intermolecular ionic interactions, potentially causing aggregation. Hydrogen bonding between peptide backbones can also contribute to the formation of insoluble secondary structures like β-sheets.

  • Counterions: Peptides are often supplied as trifluoroacetate (TFA) salts from purification. While TFA can sometimes aid solubility, in other cases, exchanging it for a different counterion might be beneficial.

Q2: What is the best initial solvent to try for my Phe(CF₂PO₃)-OH-containing peptide?

A2: A systematic approach is recommended:

  • High-Purity Water: Always start with sterile, high-purity water.

  • pH Adjustment: Since the Phe(CF₂PO₃)-OH moiety introduces an acidic group, the peptide is likely to be acidic. Therefore, attempting to dissolve it in a slightly basic, non-reactive buffer (e.g., dilute ammonium bicarbonate) can be effective. Conversely, if the peptide has a net positive charge due to basic residues (e.g., Lys, Arg), a dilute acidic solution (e.g., 10% acetic acid) should be tried.[2]

  • Organic Co-solvents: For highly hydrophobic peptides, a small amount of an organic co-solvent is often necessary. Dimethyl sulfoxide (DMSO) is a common first choice.[3] Dissolve the peptide completely in a minimal amount of DMSO before slowly adding your aqueous buffer.

Q3: My peptide dissolves in DMSO but precipitates when I add my aqueous buffer. What should I do?

A3: This is a common issue and can be addressed by:

  • Slow Addition with Vortexing: Add the aqueous buffer to the DMSO stock solution very slowly, drop-by-drop, while continuously and vigorously vortexing. This prevents localized high concentrations of the peptide in a solvent environment where it is less soluble.

  • Lowering the Final Concentration: You may be exceeding the peptide's solubility limit in the final aqueous/organic mixture. Try preparing a more dilute final solution.

  • Increasing the Co-solvent Percentage: If your experimental system can tolerate it, a higher final concentration of the organic co-solvent may be necessary to maintain solubility.

  • Sonication: Use a bath sonicator to help break up any aggregates that form during dilution.[2]

Q4: Can the Phe(CF₂PO₃)-OH moiety affect my peptide's biological activity?

A4: Yes. While F₂Pmp is an excellent non-hydrolyzable mimetic of phosphotyrosine, it is not a universal binder to all phosphotyrosine recognition domains. For instance, its incorporation has been shown to abolish binding to the C-SH2 domain of the SHP2 phosphatase, highlighting that it is not a general binder for all SH2 domains.[4] It is crucial to validate the activity of your specific peptide in your experimental system.

Troubleshooting Guide: Common Solubility Issues

Problem Potential Cause Recommended Solution(s)
Lyophilized peptide does not dissolve in water or neutral buffer. High hydrophobicity of the peptide sequence. The peptide is at or near its isoelectric point (pI) at neutral pH.1. pH Adjustment: Try dissolving in a dilute acidic (e.g., 10% acetic acid) or basic (e.g., 0.1 M ammonium bicarbonate) solution, depending on the peptide's overall charge. 2. Co-solvent: Dissolve in a minimal amount of DMSO, DMF, or acetonitrile, then slowly add the aqueous buffer with vortexing.
The solution is cloudy or contains visible particulates. The peptide is not fully dissolved and has formed a suspension or aggregates.1. Sonication: Use a bath sonicator for 5-10 minutes to aid dissolution. 2. Gentle Warming: Warm the solution to 30-40°C. Be cautious, as this can degrade some peptides. 3. Centrifugation: Spin down the solution at high speed (e.g., >10,000 x g) and use the supernatant, being aware that the actual concentration will be lower than calculated.
Peptide precipitates out of solution over time or upon freeze-thawing. The solution is supersaturated, and the peptide is slowly aggregating and precipitating.1. Prepare Fresh Solutions: Ideally, use freshly prepared solutions for each experiment. 2. Store at Lower Concentrations: Storing more dilute stock solutions can prevent precipitation. 3. Aliquot and Freeze: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Experimental Protocols

Protocol 1: General Solubilization Strategy for a Phe(CF₂PO₃)-OH Containing Peptide

This protocol provides a stepwise approach to solubilizing a novel peptide with unknown solubility characteristics.

Materials:

  • Lyophilized peptide containing Phe(CF₂PO₃)-OH

  • Sterile, high-purity water

  • 10% (v/v) Acetic Acid in water

  • 0.1 M Ammonium Bicarbonate in water

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Initial Assessment: Before opening, centrifuge the vial to ensure all lyophilized powder is at the bottom.

  • Test a Small Aliquot: Weigh out a small amount of the peptide (e.g., 1 mg) for initial solubility tests to avoid risking the entire batch.

  • Attempt Aqueous Dissolution: a. Add a small volume of sterile water to achieve a target concentration of 1-2 mg/mL. b. Vortex thoroughly for 1-2 minutes. c. If not dissolved, proceed to the next step.

  • pH Adjustment (based on peptide's net charge):

    • For peptides with a net positive charge (basic): Add the 10% acetic acid solution dropwise while vortexing until the peptide dissolves.

    • For peptides with a net negative charge (acidic): Add the 0.1 M ammonium bicarbonate solution dropwise while vortexing until the peptide dissolves.

  • Use of an Organic Co-solvent (if aqueous and pH-adjusted solutions fail): a. To a fresh, dry aliquot of the peptide, add a minimal volume of DMSO (e.g., 20-50 µL for 1 mg of peptide). b. Vortex until the peptide is completely dissolved. Sonication may be required. c. Slowly add your desired aqueous buffer to the DMSO solution drop-by-drop while continuously vortexing to reach the final desired concentration.

  • Final Clarification: Once the peptide is in solution, centrifuge at >10,000 x g for 5 minutes to pellet any remaining micro-aggregates. Carefully transfer the supernatant to a new tube.

Protocol 2: Quantitative Solubility Assessment (Illustrative)

Objective: To determine the approximate solubility of a Phe(CF₂PO₃)-OH containing peptide in various solvent systems.

Method:

  • Prepare saturated solutions of the peptide in different solvents (e.g., water, PBS pH 7.4, 10% Acetic Acid, 0.1 M Ammonium Bicarbonate, 5% DMSO in PBS).

  • Equilibrate the solutions for a set period (e.g., 24 hours) with agitation.

  • Centrifuge the solutions at high speed to pellet the undissolved peptide.

  • Carefully collect the supernatant and determine the concentration of the dissolved peptide using a suitable analytical method, such as UV-Vis spectroscopy (at 280 nm if the peptide contains Trp or Tyr) or quantitative amino acid analysis.

Illustrative Data Table (Hypothetical):

Solvent SystemPredicted Solubility Range (mg/mL)Observations
Water< 0.1Insoluble, forms a suspension.
PBS (pH 7.4)< 0.1Insoluble, cloudy appearance.
10% Acetic Acid1.0 - 5.0Forms a clear solution.
0.1 M Ammonium Bicarbonate0.5 - 2.0Dissolves with some effort.
5% DMSO in PBS> 10Readily soluble, clear solution.
100% DMSO> 50Fully soluble with sonication.

Note: This table is for illustrative purposes only and actual solubilities will be sequence-dependent.

Visualizing Workflows and Pathways

Signaling Pathway: Inhibition of PTP1B in Insulin Signaling

Peptides containing the Phe(CF₂PO₃)-OH moiety can act as competitive inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of the insulin signaling pathway. By blocking PTP1B, these peptides can enhance and prolong insulin signaling.

PTP1B_Inhibition Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds pIR Phosphorylated IR (pY) IR->pIR autophosphorylates pIR->IR dephosphorylates IRS Insulin Receptor Substrate (IRS) pIR->IRS phosphorylates pIRS Phosphorylated IRS (pY) IRS->pIRS pIRS->IRS dephosphorylates Signaling Downstream Signaling (e.g., PI3K/Akt pathway) pIRS->Signaling activates PTP1B PTP1B Peptide Peptide with Phe(CF2PO3)-OH Peptide->PTP1B inhibits

Caption: Inhibition of PTP1B by a Phe(CF₂PO₃)-OH peptide enhances insulin signaling.

Experimental Workflow: Testing a Peptide Inhibitor of PTP1B

This workflow outlines the key steps in evaluating the inhibitory potential of a newly synthesized peptide containing the Phe(CF₂PO₃)-OH moiety against PTP1B.

PTP1B_Inhibitor_Workflow start Start: Lyophilized Peptide solubilize 1. Solubilize Peptide (Protocol 1) start->solubilize quantify 2. Quantify Concentration (e.g., UV-Vis, AAA) solubilize->quantify add_inhibitor 4. Add Serial Dilutions of Peptide Inhibitor quantify->add_inhibitor assay_setup 3. Set up PTP1B Assay (Enzyme, Substrate, Buffer) assay_setup->add_inhibitor incubate 5. Incubate at 37°C add_inhibitor->incubate measure 6. Measure Product Formation (e.g., pNPP hydrolysis) incubate->measure analyze 7. Data Analysis: Calculate IC50 measure->analyze end End: Determine Inhibitory Potency analyze->end

Caption: Workflow for determining the IC₅₀ of a Phe(CF₂PO₃)-OH peptide against PTP1B.

This technical support center provides a comprehensive guide to understanding and overcoming the solubility challenges associated with peptides containing the Phe(CF₂PO₃)-OH moiety. By following these guidelines and protocols, researchers can improve the handling of these valuable chemical tools and obtain more reliable and reproducible experimental results.

References

Addressing challenges in the purification of Phe(CF2PO3)-OH-containing peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of peptides incorporating the phosphotyrosine analog, Phe(CF₂PO₃)-OH (phosphonodifluoromethyl-phenylalanine).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying peptides containing Phe(CF₂PO₃)-OH?

A1: The main challenges in purifying peptides with Phe(CF₂PO₃)-OH stem from the physicochemical properties of the phosphonate group. This group introduces significant acidity and polarity, which can lead to several purification issues:

  • Poor Retention in Reversed-Phase HPLC (RP-HPLC): The high polarity of the phosphonate group can cause the peptide to have weak interaction with nonpolar stationary phases (like C18), leading to early elution, often with the solvent front, and poor separation from other polar impurities.[1]

  • Peak Tailing and Broadening: The negatively charged phosphonate group can interact with residual positive silanols on the silica-based stationary phase, resulting in asymmetrical and broad peaks.

  • Solubility Issues: Depending on the overall peptide sequence, the presence of the acidic phosphonate group can influence the peptide's solubility in different solvent systems.

  • Metal Chelation: The phosphonate group can chelate metal ions, which may be present in the HPLC system or reagents, leading to peak shifting or broadening.

Q2: How does the phosphonate group in Phe(CF₂PO₃)-OH affect peptide retention time in RP-HPLC?

A2: Generally, the incorporation of a hydrophilic group like a phosphonate leads to a decrease in retention time on a reversed-phase column.[2] The peptide becomes more polar and elutes earlier than its non-phosphorylated counterpart. However, the extent of this shift can be influenced by the peptide's amino acid sequence and the mobile phase conditions. In some cases, intramolecular interactions can shield the polar group, leading to less significant changes in retention.[2]

Q3: What is the recommended starting method for purifying a Phe(CF₂PO₃)-OH-containing peptide?

A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for purifying synthetic peptides.[3][4] For peptides containing the acidic Phe(CF₂PO₃)-OH, a C18 column is a good starting point, but optimization of the mobile phase is crucial. The use of an ion-pairing agent, such as trifluoroacetic acid (TFA), in the mobile phase is essential to improve peak shape and retention.

Q4: Are there alternative purification methods if RP-HPLC fails to provide adequate purity?

A4: Yes, for highly acidic peptides that are difficult to purify by RP-HPLC, orthogonal purification techniques can be employed. Ion-exchange chromatography (IEX), particularly strong anion-exchange (SAX), can be very effective as it separates molecules based on their charge. This method can isolate the negatively charged phosphonate-containing peptide from neutral or positively charged impurities.

Troubleshooting Guides

Issue 1: The peptide elutes in the void volume or shows very poor retention in RP-HPLC.
Cause Solution
High Polarity of the Peptide: The phosphonate group significantly increases the peptide's hydrophilicity.Increase Ion Pairing: Use a more hydrophobic ion-pairing agent, such as heptafluorobutyric acid (HFBA), to increase the retention of the peptide on the reversed-phase column.
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., using phosphoric acid instead of TFA) can suppress the ionization of the phosphonate group, making the peptide less polar and increasing its retention.
Inappropriate Stationary Phase: The C18 stationary phase may not be providing sufficient retention.Use a Different Stationary Phase: Consider a column with a different chemistry, such as a C8 or a phenyl-hexyl column, which may offer different selectivity for your peptide.
Issue 2: Poor peak shape (tailing or broadening) is observed.
Cause Solution
Secondary Interactions with Column: The negatively charged phosphonate group interacts with free silanol groups on the silica packing material.Increase Concentration of Ion-Pairing Agent: A higher concentration of TFA (e.g., 0.1%) can help to mask the silanol groups and improve peak shape.
Use a High-Purity Silica Column: Modern, high-purity silica columns have fewer residual silanol groups, which can significantly reduce peak tailing for acidic compounds.
Column Overload: Injecting too much sample can lead to peak distortion.Reduce Sample Load: Decrease the amount of peptide injected onto the column.
Peptide Aggregation: The peptide may be aggregating on the column.Modify Sample Solvent: Dissolve the peptide in a solvent containing a small amount of organic modifier or a denaturant (e.g., guanidine hydrochloride) to disrupt aggregates before injection.
Issue 3: Low recovery of the purified peptide.
Cause Solution
Adsorption to Surfaces: The peptide may be adsorbing to the column, tubing, or collection vials.Passivate the HPLC System: Flush the system with a high concentration of the mobile phase B (acetonitrile with ion-pairing agent) to minimize non-specific binding.
Use Low-Binding Vials: Collect fractions in low-protein-binding polypropylene tubes.
Precipitation During Lyophilization: The peptide may precipitate out of solution during the freeze-drying process if the wrong buffer is used.Use a Volatile Buffer: Ensure that all components of the mobile phase are volatile (e.g., TFA and acetonitrile) for efficient removal during lyophilization.

Experimental Protocols

Protocol 1: General RP-HPLC Purification of a Phe(CF₂PO₃)-OH-Containing Peptide
  • Sample Preparation:

    • Dissolve the crude, lyophilized peptide in a minimal volume of Mobile Phase A (see below).

    • If solubility is an issue, use a small amount of a stronger solvent like dimethyl sulfoxide (DMSO) and then dilute with Mobile Phase A.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size).

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

    • Gradient: A typical starting gradient is 5-65% Mobile Phase B over 30 minutes. This should be optimized based on the retention time of your peptide. A shallower gradient around the elution point of the target peptide can improve resolution.

    • Flow Rate: 1 mL/min for an analytical column (4.6 mm ID).

    • Detection: Monitor the elution at 220 nm and 280 nm (if the peptide contains tryptophan or tyrosine).

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the main peptide peak.

    • Analyze the purity of each fraction using analytical RP-HPLC and mass spectrometry.

    • Pool the fractions that meet the desired purity level.

  • Lyophilization:

    • Freeze the pooled fractions at -80°C.

    • Lyophilize the frozen sample to obtain the purified peptide as a white powder.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC cluster_post Post-Purification dissolve Dissolve Crude Peptide in Mobile Phase A filter Filter Sample (0.22 µm) dissolve->filter inject Inject onto C18 Column filter->inject gradient Elute with Acetonitrile Gradient (0.1% TFA) inject->gradient detect UV Detection (220/280 nm) gradient->detect collect Collect Fractions detect->collect analyze Analyze Purity (HPLC/MS) collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize pool->lyophilize

Caption: RP-HPLC workflow for peptide purification.

troubleshooting_logic cluster_retention Poor Retention cluster_peakshape Poor Peak Shape start Poor Purification Outcome retention_issue Peptide in Void Volume start->retention_issue peakshape_issue Peak Tailing/Broadening start->peakshape_issue solution_ip Use Stronger Ion-Pairing Agent (HFBA) retention_issue->solution_ip solution_ph Lower Mobile Phase pH retention_issue->solution_ph solution_tfa Increase TFA Concentration peakshape_issue->solution_tfa solution_column Use High-Purity Silica Column peakshape_issue->solution_column

Caption: Troubleshooting logic for common purification issues.

References

Managing aggregation of peptide chains with hydrophobic residues during SPPS

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and answers to frequently asked questions regarding the aggregation of peptide chains with hydrophobic residues during Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation during SPPS and what causes it?

A1: Peptide aggregation is the self-association of growing peptide chains on the solid support. This phenomenon is primarily caused by the formation of intermolecular hydrogen bonds, which leads to stable secondary structures like β-sheets.[1][2] Sequences rich in hydrophobic amino acids (e.g., Val, Ile, Leu, Phe) are particularly prone to aggregation as they tend to collapse and interact to minimize contact with the surrounding polar solvents.[3][4] This aggregation can physically block reactive sites, leading to significant challenges during the synthesis.[1]

Q2: How can I predict if my peptide sequence is likely to aggregate?

A2: While precise prediction is difficult, several sequence characteristics strongly increase the likelihood of aggregation:

  • High Hydrophobic Content: A high percentage of residues like Val, Ile, Leu, and Phe.

  • β-branched Amino Acids: The presence of Val, Ile, and Thr can promote β-sheet formation.

  • Alternating Polar/Non-polar Residues: This pattern can favor the formation of stable secondary structures.

  • Peptide Length: Aggregation is less common before the fifth or sixth residue but becomes more probable as the chain elongates, particularly beyond 10-15 amino acids.

Q3: What are the common signs of on-resin peptide aggregation?

A3: Key indicators of on-resin aggregation during synthesis include:

  • Resin Shrinking: A noticeable decrease in the volume of the resin bed is a primary sign of aggregation.

  • Poor Resin Swelling: The peptide-resin complex fails to swell adequately in the synthesis solvents.

  • Slow or Incomplete Reactions: Both Fmoc deprotection and amino acid coupling steps may become sluggish or fail to reach completion, often indicated by a persistent positive ninhydrin (Kaiser) test.

  • Discolored or Clumpy Resin: The resin may take on a clumpy appearance or become discolored.

Q4: How does aggregation impact the final peptide product?

A4: Aggregation directly impacts synthesis efficiency and the quality of the final product. By blocking access to the N-terminus of the growing peptide chain, aggregation leads to incomplete coupling and deprotection steps. This results in a higher proportion of deletion sequences (missing one or more amino acids) and truncated chains in the crude product. Consequently, this leads to lower overall yields and makes the final purification by HPLC significantly more difficult and time-consuming.

Troubleshooting Guides

Problem: You observe significant resin shrinking and poor swelling.

This is a classic sign of severe on-resin aggregation, where the peptide chains collapse, preventing solvent and reagent penetration.

  • Immediate Action: Improve Solvation

    • Switch Solvents: Change the primary synthesis solvent from the standard N,N-Dimethylformamide (DMF) to N-methylpyrrolidone (NMP), which is a more effective solvating agent for many difficult sequences. Alternatively, add up to 25% Dimethyl sulfoxide (DMSO) to DMF or NMP to enhance solvation.

    • Use a "Magic Mixture": For very severe cases, wash the resin with a "Magic Mixture" composed of DCM/DMF/NMP (1:1:1) to help break up the aggregates.

    • Perform Chaotropic Salt Washes: Before the coupling step, wash the resin with a solution of a chaotropic salt like 0.8 M NaClO₄ or LiCl in DMF to disrupt the secondary structures. (See Protocol 2).

  • Long-Term Strategy: Modify Synthesis Plan

    • Change Resin: For future syntheses of the same or similar sequences, use a resin with better swelling properties, such as a low cross-linked polystyrene (1% DVB) or a polyethylene glycol (PEG)-grafted resin (e.g., NovaSyn® TGR, TentaGel). A lower substitution level can also help by increasing the distance between peptide chains.

    • Incorporate Backbone Modifications: Proactively include structure-disrupting elements like pseudoproline dipeptides or Dmb/Hmb-protected amino acids in your synthesis plan.

Problem: Your coupling reaction is incomplete (positive ninhydrin/Kaiser test).

This indicates that the activated amino acid cannot efficiently access the N-terminal amine of the growing peptide chain, a direct consequence of aggregation.

  • Double Couple: Repeat the coupling step with a fresh preparation of activated amino acid and coupling reagents.

  • Increase Reaction Time: Extend the coupling time to allow for the slow diffusion of reagents into the aggregated peptide-resin matrix.

  • Elevate Temperature: Perform the coupling at a higher temperature (e.g., 50-60°C). The increased thermal energy can help disrupt aggregates and improve reaction kinetics. (See Protocol 3).

  • Use Microwave Synthesis: If available, use a microwave peptide synthesizer. The rapid, uniform heating is highly effective at breaking up aggregates and accelerating coupling reactions.

Problem: Your Fmoc-deprotection step is slow or incomplete.

Similar to coupling, aggregation can prevent the deprotection reagent (piperidine) from reaching the N-terminal Fmoc group.

  • Extend Deprotection Time: Increase the duration of the deprotection steps.

  • Switch Deprotection Reagent: For particularly stubborn aggregation, consider using a stronger base cocktail, such as adding 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the piperidine solution.

  • Improve Solvation: Ensure you are using a solvent that promotes good resin swelling, such as NMP or a DMF/DMSO mixture.

Quantitative Data on Anti-Aggregation Strategies

The effectiveness of various strategies can be quantified by their impact on crude peptide purity and yield. The table below summarizes reported improvements for known "difficult" sequences.

StrategyPeptide SequenceCondition 1Result 1Condition 2Result 2Reference(s)
Solvent Change Hydrophobic transmembrane peptide (34-mer)100% DMF4% Crude Yield80% NMP / 20% DMSO12% Crude Yield
Microwave SPPS A-beta 1-42 (difficult sequence)Conventional RT SynthesisLow Purity / Long Synthesis TimeMicrowave-Assisted Synthesis68% Crude Purity in < 4 hours
Pseudoproline Use Highly aggregated sequencesStandard Fmoc-amino acidsLow YieldIntroduction of Pseudoproline DipeptidesUp to 10-fold increase in product yield
Backbone Protection Difficult Sequence (ACP 65-74)Standard Fmoc-amino acids15% Crude PurityIntroduction of Hmb-protected amino acid70% Crude Purity

Diagrams

Troubleshooting_Workflow Start Signs of Aggregation Detected (Resin Shrinking, Poor Swelling, Failed Coupling) Solvation Improve Solvation Start->Solvation Immediate Action Modify_Conditions Modify Reaction Conditions Start->Modify_Conditions For Current Step Strategic_Change Implement Strategic Changes Start->Strategic_Change For Re-synthesis Switch_Solvent Switch to NMP or add DMSO Solvation->Switch_Solvent Chaotropic_Wash Use Chaotropic Salt Wash (e.g., NaClO₄) Solvation->Chaotropic_Wash Double_Couple Perform Double Coupling Modify_Conditions->Double_Couple Elevate_Temp Increase Coupling Temperature Modify_Conditions->Elevate_Temp Microwave Use Microwave-Assisted SPPS Modify_Conditions->Microwave Pseudoproline Incorporate Pseudoproline Dipeptides Strategic_Change->Pseudoproline Backbone_Protect Use Hmb/Dmb Protection Strategic_Change->Backbone_Protect Change_Resin Use Low-Load or PEG Resin Strategic_Change->Change_Resin

Caption: A workflow for troubleshooting on-resin peptide aggregation.

Backbone_Modifications cluster_0 Standard Peptide Backbone cluster_1 Backbone Modification Strategies A1 ---N-H---C=O---N-H---C=O--- A2 ---N-H---C=O---N-H---C=O--- A1:e->A2:e Inter-chain H-Bonding (Causes Aggregation) Pseudo Pseudoproline Dipeptide Pseudo_Desc Introduces a 'kink' in the backbone, disrupting the linear structure required for β-sheet formation. DMB Dmb/Hmb Protection DMB_Desc A bulky group (Dmb/Hmb) attached to the backbone nitrogen physically blocks hydrogen bond formation.

Caption: How backbone modifications disrupt peptide aggregation.

AntiAggregation_Strategies Center Managing Peptide Aggregation Chemical Chemical Strategies Center->Chemical Physical Physical Strategies Center->Physical Solvents Solvent Modification (NMP, DMSO) Chemical->Solvents Additives Chaotropic Additives (NaClO₄, LiCl) Chemical->Additives Backbone Backbone Protection (Pseudoproline, Dmb/Hmb) Chemical->Backbone Resin Resin Choice (PEG, Low-Load) Chemical->Resin Temp Elevated Temperature Physical->Temp MW Microwave Irradiation Physical->MW Sonication Sonication Physical->Sonication

Caption: Overview of chemical and physical strategies to prevent peptide aggregation.

Experimental Protocols

Protocol 1: Incorporation of a Pseudoproline Dipeptide

This protocol outlines the manual coupling of a commercially available Fmoc-Xaa-Yaa(ψPro)-OH dipeptide to disrupt secondary structure formation.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Xaa-Yaa(ψPro)-OH dipeptide (3-5 eq.)

  • Coupling reagent (e.g., HBTU, HATU, PyBOP) (3-5 eq.)

  • Base: N,N-Diisopropylethylamine (DIPEA) (6-10 eq.)

  • Solvent: DMF or NMP

Procedure:

  • Resin Preparation: Following the standard Fmoc deprotection of the growing peptide chain, wash the resin thoroughly with DMF (3 x 1 min).

  • Activation: In a separate vial, dissolve the pseudoproline dipeptide (e.g., 5 eq.) and the coupling reagent (e.g., 5 eq.) in a minimum volume of DMF. Add DIPEA (10 eq.) to the mixture and vortex for 1-2 minutes.

  • Coupling: Immediately add the activated dipeptide solution to the deprotected peptide-resin. Agitate the reaction vessel at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction for completeness using a qualitative test (e.g., TNBS test, as the Kaiser test gives a false negative for pseudoprolines). If the coupling is incomplete, extend the reaction time or perform a second coupling.

  • Washing: Once coupling is complete, wash the resin thoroughly with DMF (3 x 1 min) to remove excess reagents before proceeding to the next deprotection step. The pseudoproline moiety will be converted back to the native serine or threonine residue during the final TFA cleavage.

Protocol 2: Using Chaotropic Salt Washes to Disrupt Aggregation

This protocol uses a chaotropic salt solution to break up existing aggregates prior to a difficult coupling step.

Materials:

  • Aggregated peptide-resin (post-Fmoc deprotection)

  • Chaotropic Salt Solution: 0.8 M NaClO₄ or LiCl in DMF

  • DMF

Procedure:

  • Resin Preparation: After the standard Fmoc deprotection and subsequent DMF washes, prepare the resin for the chaotropic wash.

  • Chaotropic Wash: Add the 0.8 M NaClO₄ solution in DMF to the resin. Agitate for 1 minute, then drain. Repeat this wash step one more time. This step actively disrupts the hydrogen bonds causing aggregation.

  • DMF Rinse: It is critical to remove all residual chaotropic salt, as it can interfere with coupling. Wash the resin thoroughly with DMF (at least 5 x 1 min).

  • Coupling: Proceed immediately with the standard amino acid coupling protocol. The pre-wash should have improved the accessibility of the N-terminus.

Protocol 3: Elevated Temperature Coupling

This protocol uses heat to provide energy to disrupt aggregates and increase the kinetic energy of the reagents.

Materials:

  • Peptide-resin in a suitable reaction vessel with heating capability

  • Activated amino acid solution

Procedure:

  • Preparation: Prepare the activated amino acid solution as per your standard protocol.

  • Heating and Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Heat the reaction vessel to the target temperature (typically 40-60°C). Maintain this temperature while agitating for the duration of the coupling (e.g., 30-60 minutes).

  • Caution: Be aware that elevated temperatures can potentially increase side reactions like racemization for sensitive residues (e.g., Cys, His) or aspartimide formation. This method is most effective when used judiciously for known difficult couplings.

  • Washing: After the coupling is complete, allow the vessel to cool and wash the resin thoroughly with DMF as per the standard procedure.

Protocol 4: Small-Scale Test Cleavage and Analysis

When dealing with long or difficult syntheses, performing a test cleavage on a small amount of resin can provide valuable insight into the synthesis quality without sacrificing the entire batch.

Materials:

  • Dried peptide-resin aliquot (2-5 mg)

  • Cleavage Cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

  • Cold diethyl ether

  • Microcentrifuge tubes

Procedure:

  • Sample Collection: After a coupling step of interest, withdraw a small amount of peptide-resin (2-5 mg) and dry it under vacuum.

  • Cleavage: Place the dried resin in a microcentrifuge tube. Add 100-200 µL of the appropriate cleavage cocktail. Allow the reaction to proceed at room temperature for 1-3 hours.

  • Precipitation: Precipitate the cleaved peptide by adding the TFA mixture dropwise into a new tube containing ~1 mL of cold diethyl ether.

  • Isolation: Centrifuge the ether suspension to pellet the crude peptide. Carefully decant the ether, and allow the peptide pellet to air dry.

  • Analysis: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water) and analyze by LC-MS to check the mass of the desired product and identify any deletion sequences or other impurities. This information can guide the decision to continue the synthesis or to restart with a modified strategy.

References

Alternative bases to piperidine for Fmoc deprotection to reduce side reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). It provides in-depth guidance on alternatives to piperidine for the critical Fmoc deprotection step, with a focus on minimizing common side reactions and optimizing peptide purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions associated with piperidine-mediated Fmoc deprotection?

A1: While effective, the use of piperidine for Fmoc deprotection can lead to several undesirable side reactions that compromise the quality of the final peptide[1]:

  • Aspartimide Formation: This is a significant issue, particularly in sequences containing Asp-Gly or Asp-Ser. The backbone amide nitrogen attacks the side-chain ester of an aspartic acid residue, forming a cyclic imide. This can subsequently lead to racemization and the formation of β- and iso-aspartyl peptides, which are challenging to separate from the desired product[1][2].

  • Diketopiperazine (DKP) Formation: This side reaction involves the cyclization of the N-terminal dipeptide, resulting in its cleavage from the resin and a loss of yield. It is especially problematic for sequences containing proline[1][2].

  • Racemization: The basic conditions created by piperidine can cause the epimerization of optically active amino acids, with cysteine and histidine being particularly susceptible.

  • Piperidine Adduct Formation: The dibenzofulvene (DBF) byproduct of Fmoc cleavage can react with piperidine to form an adduct. While this is a necessary step to drive the deprotection to completion, incomplete removal of this adduct can interfere with subsequent coupling steps.

Q2: What are the main alternative bases to piperidine for Fmoc deprotection, and how do they mitigate side reactions?

A2: Several alternative bases are employed to minimize the side reactions observed with piperidine. The choice of base is guided by its basicity, nucleophilicity, and steric hindrance. Key alternatives include:

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A strong, non-nucleophilic base that can be used at lower concentrations than piperidine. Its non-nucleophilic nature prevents the formation of adducts. However, DBU can catalyze aspartimide formation in sensitive sequences.

  • Piperazine (PZ): A weaker and less nucleophilic base than piperidine. It is effective in reducing the rate of base-catalyzed side reactions like aspartimide formation. It is often used in combination with DBU for faster deprotection.

  • 4-Methylpiperidine (4MP): A derivative of piperidine with similar efficacy for Fmoc removal but can sometimes lead to reduced side reactions. It is not a controlled substance, which can be an advantage in some regions.

  • 3-(diethylamino)propylamine (DEAPA): Identified as a viable and "greener" alternative to piperidine, DEAPA has been shown to minimize the formation of diastereoisomers and aspartimide-containing derivatives.

  • Morpholine: This base has been shown to efficiently remove the Fmoc group while minimizing diketopiperazine and aspartimide formation.

  • Dipropylamine (DPA): An unregulated and less odorous alternative that can significantly reduce aspartimide formation, although it may result in lower yields for more challenging syntheses.

Troubleshooting Guide

Issue Encountered Potential Cause Recommended Solution
High Levels of Aspartimide Formation The peptide sequence is prone to this side reaction (e.g., contains Asp-Gly or Asp-Ser sequences); the base is too strong or used for too long.- Switch to a less basic deprotection reagent like piperazine or dipropylamine.- Add a weak acid like 0.1 M 1-hydroxybenzotriazole (HOBt) or 1% formic acid to the deprotection solution to buffer the basicity.- Use a shorter deprotection time.
Significant Diketopiperazine (DKP) Formation The N-terminal dipeptide sequence is susceptible to cyclization (e.g., contains Proline).- For Fmoc/tBu strategies, consider using 2-chlorotrityl chloride resin, as its steric bulk inhibits DKP formation.- Use a weaker base like piperazine.
Incomplete Fmoc Deprotection Insufficient deprotection time or reagent concentration; aggregation of the peptide on the resin.- Increase the deprotection time or perform a second deprotection step.- Consider using a stronger deprotection cocktail, such as a DBU-containing solution.
Racemization of C-terminal Cysteine The basic conditions of deprotection can lead to epimerization.- Use piperazine with 0.1M HOBt, which has been shown to cause significantly less racemization compared to piperidine.
Formation of Piperidine Adducts Incomplete washing after deprotection with piperidine.- Ensure thorough washing with DMF after the deprotection step to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

Quantitative Data Summary

The following tables summarize quantitative data from comparative studies on the efficiency and side-product formation of different deprotection reagents. Note: Experimental conditions can vary between studies, affecting the absolute percentages of side products.

Table 1: Comparison of Deprotection Reagents on Peptide Yield and Purity

Deprotection ReagentPeptide SequenceTotal Crude Yield (%)Purity (%)Peptide-Specific Yield (%)*
4-Methylpiperidine (4MP) Peptide 185 75 63.75
Piperidine (PP)Peptide 1827359.86
Piperazine (PZ)Peptide 1807056.00
4-Methylpiperidine (4MP) Peptide 290 80 72.00
Piperidine (PP)Peptide 2887868.64
Piperazine (PZ)Peptide 2857563.75

*Peptide-Specific Yield is defined as (Total Crude Yield x Purity)/100.

Table 2: Effect of Deprotection Base on Aspartimide Formation

Deprotection ReagentPeptide Sequence% Main Product% Aspartimide-related Side Product
PiperidineScorpion Toxin II model1684
Piperazine Scorpion Toxin II model~60 ~40
1-HydroxypiperidineScorpion Toxin II model~60~40
Tetrabutylammonium fluorideScorpion Toxin II model<16>84
Piperazine + 0.1M HOBt Scorpion Toxin II model>60 <40

Experimental Protocols

Standard Piperidine Deprotection
  • Treat the resin-bound peptide with a solution of 20% (v/v) piperidine in dimethylformamide (DMF).

  • Agitate the mixture at room temperature for 5-10 minutes.

  • Drain the deprotection solution.

  • Repeat steps 1-3.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

DBU/Piperidine Deprotection

This protocol is suitable for sequences where standard piperidine treatment is slow or incomplete.

  • Prepare a deprotection solution of 2% (w/v) DBU and 2% (w/v) piperidine in DMF.

  • Treat the resin with this solution and agitate for 5-10 minutes.

  • Drain and wash thoroughly with DMF.

Piperazine/DBU Deprotection

This protocol is a safer and rapid alternative to piperidine.

  • Prepare a deprotection solution of 5% (w/v) piperazine and 2% (v/v) DBU in DMF.

  • For sequences prone to aspartimide formation, 1% formic acid can be added to this solution.

  • Treat the resin with the deprotection solution and agitate for 5-10 minutes.

  • Drain and wash the resin extensively with DMF.

4-Methylpiperidine Deprotection
  • Use a 20% (v/v) solution of 4-methylpiperidine in DMF.

  • Follow the same agitation and washing steps as the standard piperidine protocol.

Visualizations

Fmoc_Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Proton_Abstraction Proton Abstraction Fmoc_Peptide->Proton_Abstraction Carbanion_Intermediate Carbanion Intermediate Proton_Abstraction->Carbanion_Intermediate Beta_Elimination β-Elimination Carbanion_Intermediate->Beta_Elimination Dibenzofulvene Dibenzofulvene (DBF) Beta_Elimination->Dibenzofulvene Deprotected_Peptide H2N-Peptide-Resin Beta_Elimination->Deprotected_Peptide Base_Adduct DBF-Base Adduct Dibenzofulvene->Base_Adduct Base Base (e.g., Piperidine) Base->Proton_Abstraction Base->Base_Adduct

Caption: General mechanism of Fmoc deprotection.

Aspartimide_Formation_Pathway Peptide_Asp Peptide with Asp(OR)-Xaa Deprotection Fmoc Deprotection (Base) Peptide_Asp->Deprotection Aspartimide Aspartimide Intermediate Deprotection->Aspartimide Backbone amide attack Hydrolysis Hydrolysis/Aminolysis Aspartimide->Hydrolysis Alpha_Peptide α-Aspartyl Peptide (Desired) Hydrolysis->Alpha_Peptide Beta_Peptide β-Aspartyl Peptide (Side Product) Hydrolysis->Beta_Peptide Iso_Peptide iso-Aspartyl Peptide (Side Product) Hydrolysis->Iso_Peptide

Caption: Pathway of aspartimide formation.

Experimental_Workflow_SPPS Start Start: Resin Deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine/DMF) Start->Deprotection Washing1 2. DMF Wash Deprotection->Washing1 Coupling 3. Amino Acid Coupling Washing1->Coupling Washing2 4. DMF Wash Coupling->Washing2 Repeat Repeat for each amino acid Washing2->Repeat Repeat->Deprotection Next cycle Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final cycle Cleavage Cleavage from Resin Final_Deprotection->Cleavage Purification Purification Cleavage->Purification End End: Purified Peptide Purification->End

Caption: General workflow for solid-phase peptide synthesis (SPPS).

References

Impact of reagent purity on Fmoc-Phe(CF2PO3)-OH synthesis outcomes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Fmoc-Phe(CF₂PO₃)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this important phosphotyrosine analog.

Frequently Asked Questions (FAQs)

Q1: What are the most critical reagents regarding purity for the successful synthesis of Fmoc-Phe(CF₂PO₃)-OH?

A1: The purity of several reagents is crucial for optimal yield and purity of the final product. Key reagents include:

  • N-Boc-p-iodo-L-phenylalanine methyl ester: Impurities in this starting material can carry through the synthesis, leading to difficult-to-remove-byproducts.

  • Diethyl (bromodifluoromethyl)phosphonate: Purity is critical for the efficiency of the phosphonodifluoromethylation step. Impurities can lead to side reactions and lower yields.

  • Zinc: High-purity, activated zinc is essential for the successful formation of the organozinc reagent in the Reformatsky-type reaction. Contaminants can quench the reaction.

  • Solvents and Bases: Anhydrous solvents and high-purity bases are necessary throughout the synthesis to prevent side reactions such as hydrolysis of intermediates and epimerization.

Q2: I am observing a low yield in the palladium-catalyzed cross-coupling reaction. What are the potential causes?

A2: Low yields in this step can be attributed to several factors:

  • Inactive Palladium Catalyst: Ensure the palladium catalyst, such as Pd(PPh₃)₄, is active. It is sensitive to air and moisture.

  • Impure Diethyl (bromodifluoromethyl)phosphonate: Contaminants can interfere with the catalytic cycle.

  • Poor Quality Zinc: The zinc used to form the organozinc reagent must be activated to ensure reactivity.

  • Presence of Moisture or Oxygen: The reaction is sensitive to atmospheric conditions. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

Q3: During the final deprotection of the diethyl phosphonate esters, I am seeing significant byproduct formation. What could be the issue?

A3: The hydrolysis of diethyl phosphonate esters to the phosphonic acid can be challenging. Common issues include:

  • Incomplete Hydrolysis: This will result in a mixture of the desired phosphonic acid and the mono- and di-ethyl phosphonate esters.

  • P-C Bond Cleavage: Harsh acidic or basic conditions can lead to the cleavage of the phosphorus-carbon bond, resulting in the loss of the desired product.[1] The use of milder methods like treatment with TMSBr or TMSI is often preferred.

  • Side Reactions with Scavengers: If scavengers are used during a global deprotection step, they might react with the phosphonate group.

Q4: How does the purity of the initial Fmoc-amino acid impact the overall peptide synthesis when using Fmoc-Phe(CF₂PO₃)-OH?

A4: The purity of all Fmoc-amino acids, including the specialized Fmoc-Phe(CF₂PO₃)-OH, is critical for successful solid-phase peptide synthesis (SPPS). Impurities can lead to several undesirable outcomes:

  • Chain Termination: Impurities like acetic acid can cap the growing peptide chain, preventing further elongation.[2][3]

  • Deletion Sequences: Incomplete coupling of the bulky Fmoc-Phe(CF₂PO₃)-OH can result in peptides missing this residue.

  • Insertion Sequences: The presence of free amino acids as impurities can lead to their unintended incorporation into the peptide sequence.[1][2]

  • Difficult Purification: The presence of closely related peptide impurities makes the purification of the target peptide by HPLC more challenging and can significantly reduce the final yield.

Troubleshooting Guides

Issue 1: Low Yield of N-Boc-p-(diethylphosphonodifluoromethyl)-L-phenylalanine methyl ester
Potential Cause Suggested Solution
Inactive Zinc Activate zinc dust prior to use by washing with dilute HCl, followed by water, ethanol, and ether, and drying under vacuum. The use of a copper-zinc couple can also improve yields.
Impure Diethyl (bromodifluoromethyl)phosphonate Use freshly distilled or high-purity commercially available reagent. Impurities can inhibit the reaction.
Sub-optimal Reaction Conditions Ensure the reaction is carried out under strictly anhydrous conditions and an inert atmosphere. Optimize the reaction temperature and time.
Inefficient Palladium Catalyst Use a fresh, high-quality palladium catalyst. Ensure proper ligand-to-metal ratio if using a custom catalyst system.
Issue 2: Incomplete Hydrolysis of Diethyl Phosphonate Esters
Potential Cause Suggested Solution
Insufficient Reaction Time or Temperature Increase the reaction time or temperature when using traditional acid hydrolysis (e.g., concentrated HCl). Monitor the reaction progress by ³¹P NMR or LC-MS.
Reagent Decomposition If using silyl halides (TMSBr or TMSI), ensure they are fresh and added under anhydrous conditions, as they are sensitive to moisture.
Steric Hindrance The bulky nature of the molecule may hinder hydrolysis. Consider using alternative deprotection methods such as McKenna's method (TMSBr).
Issue 3: Side Reactions During Fmoc Protection
Potential Cause Suggested Solution
Dipeptide Formation This can occur if the carboxylic acid of the amino acid is activated during Fmoc protection. Use of Fmoc-OSu or pre-silylation of the carboxylic acid can minimize this side reaction.
Racemization The use of strong bases can lead to racemization. Perform the reaction at a lower temperature and use a non-nucleophilic base.
Incomplete Reaction Ensure stoichiometric amounts of Fmoc-reagent are used and allow for sufficient reaction time. Monitor the reaction by TLC or LC-MS.

Data Presentation

Table 1: Illustrative Impact of Reagent Purity on the Yield of N-Boc-p-(diethylphosphonodifluoromethyl)-L-phenylalanine methyl ester

Purity of N-Boc-p-iodo-L-phenylalanine methyl esterPurity of Diethyl (bromodifluoromethyl)phosphonatePurity of Zinc DustIllustrative Yield (%)
>99%>98%>99% (activated)85-95%
95%95%98%60-75%
<90%<90%<95% (unactivated)<50%

Table 2: Illustrative Impact of Fmoc-Phe(CF₂PO₃)-OH Purity on Crude Peptide Purity (for a model 10-mer peptide)

Purity of Fmoc-Phe(CF₂PO₃)-OHCommon Impurities PresentIllustrative Crude Peptide Purity (%)
>99%<0.1% dipeptide, <0.05% free amino acid>85%
97%~1% dipeptide, ~0.5% free amino acid70-80%
95%>2% dipeptide, >1% free amino acid, other byproducts<60%

Experimental Protocols

Protocol 1: Synthesis of N-Boc-p-(diethylphosphonodifluoromethyl)-L-phenylalanine methyl ester

This protocol is a multi-step synthesis starting from commercially available N-Boc-p-iodo-L-phenylalanine.

Step 1a: Esterification of N-Boc-p-iodo-L-phenylalanine

  • Suspend N-Boc-p-iodo-L-phenylalanine (1.0 eq) in methanol.

  • Cool the suspension to 0 °C and slowly add thionyl chloride (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-p-iodo-L-phenylalanine methyl ester.

Step 1b: Palladium-Catalyzed Phosphonodifluoromethylation

  • In a flame-dried flask under an argon atmosphere, add activated zinc dust (2.0 eq).

  • Add a solution of diethyl (bromodifluoromethyl)phosphonate (1.5 eq) in anhydrous THF.

  • Stir the mixture at room temperature for 1 hour to form the organozinc reagent.

  • In a separate flask, dissolve N-Boc-p-iodo-L-phenylalanine methyl ester (1.0 eq) and Pd(PPh₃)₄ (0.05 eq) in anhydrous THF.

  • Add the prepared organozinc reagent to the solution of the aryl iodide and catalyst.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of Fmoc-Phe(CF₂PO₃)-OH

Step 2a: Hydrolysis of the Diethyl Phosphonate Ester

  • Dissolve N-Boc-p-(diethylphosphonodifluoromethyl)-L-phenylalanine methyl ester (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C and add bromotrimethylsilane (TMSBr) (3.0 eq) dropwise.

  • Stir the reaction at room temperature for 12-16 hours.

  • Quench the reaction by the slow addition of a mixture of THF and water.

  • Remove the solvents under reduced pressure to yield the crude N-Boc-p-(phosphonodifluoromethyl)-L-phenylalanine.

Step 2b: Deprotection of the Boc Group and Fmoc Protection

  • Dissolve the crude product from the previous step in a mixture of dioxane and 4M HCl.

  • Stir the solution at room temperature for 4-6 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a mixture of acetone and 10% aqueous sodium carbonate.

  • Cool the solution to 0 °C and add a solution of Fmoc-OSu (1.1 eq) in acetone dropwise.

  • Stir the reaction at room temperature overnight.

  • Acidify the reaction mixture with 1M HCl and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and purify by column chromatography to yield Fmoc-Phe(CF₂PO₃)-OH.

Mandatory Visualization

Synthesis_Workflow cluster_0 Synthesis of Fmoc-Phe(CF2PO3)-OH A N-Boc-p-iodo-L-phenylalanine B N-Boc-p-iodo-L-phenylalanine methyl ester A->B Esterification (MeOH, SOCl2) C N-Boc-p-(diethylphosphonodifluoromethyl) -L-phenylalanine methyl ester B->C Pd-catalyzed cross-coupling (Zn, BrCF2P(O)(OEt)2, Pd(PPh3)4) D p-(phosphonodifluoromethyl) -L-phenylalanine C->D Deprotection (1. TMSBr 2. HCl) E This compound D->E Fmoc Protection (Fmoc-OSu, Na2CO3)

Caption: Synthetic pathway for Fmoc-Phe(CF₂PO₃)-OH.

Troubleshooting_Low_Yield Start Low Yield in Cross-Coupling Step Q1 Is the Zinc activated? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are reagents and solvents strictly anhydrous? A1_Yes->Q2 Sol1 Activate Zinc with HCl wash A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the Palladium catalyst active? A2_Yes->Q3 Sol2 Dry solvents and use anhydrous reagents A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Yield should improve A3_Yes->End Sol3 Use fresh catalyst A3_No->Sol3 Sol3->End

Caption: Troubleshooting low yield in the cross-coupling step.

References

Overcoming steric hindrance in Fmoc-4-Amb-OH coupling reactions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Fmoc-4-Amb-OH Coupling Reactions

Welcome to the technical support center for overcoming challenges associated with Fmoc-4-(aminomethyl)benzoic acid (Fmoc-4-Amb-OH) coupling in solid-phase peptide synthesis (SPPS). This resource provides detailed troubleshooting guides, protocols, and data to help researchers, scientists, and drug development professionals optimize their synthetic workflows and achieve higher purity and yields.

Frequently Asked Questions (FAQs)

Q1: What is Fmoc-4-Amb-OH and why is it considered a "difficult" residue to couple?

A1: Fmoc-4-Amb-OH is a non-natural amino acid derivative used to introduce rigid spacers, conformational constraints, or linkers into peptide structures.[1][2] It is considered difficult to couple due to significant steric hindrance. This hindrance arises from the combination of the bulky 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and the rigid benzoic acid structure, which can physically obstruct the activated carboxyl group from reaching the free amine of the growing peptide chain on the solid support.[3][4] This slowed reaction kinetic can often lead to incomplete coupling.[4]

Q2: How can I tell if the coupling of Fmoc-4-Amb-OH was incomplete?

A2: There are two primary methods to detect incomplete coupling:

  • Kaiser Test : A qualitative colorimetric test performed on a small sample of resin beads post-coupling. A positive result (dark blue/purple beads) indicates the presence of unreacted primary amines, signaling an incomplete reaction. A negative result (yellow/colorless beads) suggests the coupling was successful.

  • LC-MS Analysis : After cleaving the peptide from the resin, High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) can be used. The presence of a significant peak corresponding to the mass of a "deletion sequence" (the peptide missing the 4-Amb-OH residue) is definitive proof of a failed coupling.

Q3: What is "double coupling" and when should I use it for Fmoc-4-Amb-OH?

A3: Double coupling is the strategy of repeating the coupling step with a fresh solution of activated amino acid and reagents immediately after the first attempt. This is a highly recommended first step if you suspect an incomplete reaction with a sterically hindered residue like Fmoc-4-Amb-OH. It increases the concentration of activated acid available to react with any remaining free amines, driving the reaction toward completion.

Q4: Can elevated temperatures or microwave synthesis improve coupling efficiency?

A4: Yes, increasing the reaction temperature to 40-50°C can help overcome the activation energy barrier for the sterically hindered coupling. Microwave-assisted peptide synthesis is a particularly effective technique for accelerating difficult couplings and can significantly improve kinetics. However, caution is advised as higher temperatures can increase the risk of side reactions, such as racemization.

Troubleshooting Guide: Incomplete Coupling

This guide addresses the most common issue encountered with Fmoc-4-Amb-OH: a positive Kaiser test or mass spec data indicating incomplete coupling.

Symptom / Observation Potential Cause(s) Recommended Solution(s)
Positive Kaiser Test (Blue Beads) after standard coupling time.1. Steric Hindrance : The primary cause; the bulky nature of Fmoc-4-Amb-OH slows the reaction. 2. Insufficient Reagent Potency : Standard coupling reagents may not be powerful enough. 3. Peptide Aggregation : The growing peptide chain may be blocking reactive sites.Immediate Action : Perform a second "double" coupling with fresh reagents. For Future Syntheses : 1. Switch to a more potent coupling reagent like HATU, HCTU, or COMU. 2. Extend the coupling time to 2-4 hours or even overnight. 3. Increase the equivalents of Fmoc-4-Amb-OH and coupling reagents to 3-5 eq.
Deletion Sequence observed in LC-MS analysis of the crude product.1. Incomplete Coupling : The previous coupling step failed to go to completion. 2. Poor Reagent/Solvent Quality : Degraded solvents (e.g., DMF containing dimethylamine) can inhibit the reaction.1. Re-synthesize the peptide using the optimized conditions above (double coupling, potent reagents, longer time). 2. Always use fresh, high-purity, peptide-synthesis-grade solvents and reagents. 3. Consider using solvents known to disrupt aggregation, such as N-Methyl-2-pyrrolidone (NMP).
Low Final Yield of the desired full-length peptide.1. Cumulative Incomplete Couplings : Even minor incomplete couplings at each step can drastically reduce the final yield. 2. Suboptimal Reagent Stoichiometry : Incorrect ratios of amino acid, coupling agent, and base.1. Implement a robust coupling protocol for Fmoc-4-Amb-OH from the start (see protocols below). 2. Ensure accurate stoichiometry; typically use a slight excess of the coupling agent relative to the amino acid, and double the equivalents of a non-nucleophilic base like DIPEA.

Troubleshooting Workflow Diagram

G start Positive Kaiser Test or Deletion Sequence Detected q1 Was a double coupling performed? start->q1 sol1 Perform a second coupling with fresh, potent reagents (e.g., HATU/DIPEA). q1->sol1 No q2 What coupling reagent was used? q1->q2 Yes end Re-test Coupling Efficiency (Kaiser Test / LC-MS) sol1->end sol2 Switch to a more potent uronium reagent like HATU, HCTU, or COMU. q2->sol2 Standard (HBTU, DIC) q3 What were the reaction time and equivalents? q2->q3 Potent (HATU) sol2->end sol3 Increase time to 2-4 hours and use 3-5 equivalents of AA/reagent. q3->sol3 Standard (1h, <3 eq) q3->end Optimized (>2h, >3 eq) sol3->end

Caption: A logical workflow for troubleshooting incomplete Fmoc-4-Amb-OH coupling.

Data Presentation: Reagent & Condition Optimization

Optimizing reaction parameters is critical for success. The tables below summarize recommended starting conditions and compare the effectiveness of common coupling reagents.

Table 1: Recommended Reaction Parameters for Fmoc-4-Amb-OH Coupling
ParameterRecommendationRationale & Notes
Fmoc-4-Amb-OH 3 - 5 equivalentsA higher excess is needed to drive the sterically hindered reaction to completion.
Coupling Reagent 2.9 - 5 equivalentsUse a slight molar deficit relative to the amino acid to prevent side reactions.
Additive (e.g., HOAt, Oxyma) 3 - 5 equivalentsAdditives enhance reactivity and suppress racemization.
Base (e.g., DIPEA, NMM) 6 - 10 equivalentsA non-nucleophilic base is crucial. Use approximately double the equivalents of the amino acid.
Solvent DMF or NMPEnsure high-purity, peptide-synthesis grade. NMP can help disrupt peptide aggregation.
Temperature Room Temp (20-25°C) or 40-50°CElevated temperature can increase the reaction rate but also the risk of side reactions.
Reaction Time 2 - 4 hours (or overnight)Extended time is one of the most effective strategies to ensure completion.
Table 2: Comparative Efficacy of Coupling Reagents (Hypothetical Data)

This table provides a qualitative comparison based on literature recommendations for difficult couplings. Actual purity will depend on the specific peptide sequence.

Coupling Reagent Additive Typical Time Relative Purity (%) Notes
DICHOBt / Oxyma2 h~75%Carbodiimide-based; generally less effective for highly hindered couplings.
HBTUHOBt / DIPEA2 h~85%A common uronium salt, but may be insufficient for this residue.
HATU HOAt / DIPEA 2 h >92% Highly recommended. More potent reagent, known for rapid kinetics and high efficiency with hindered amino acids.
COMU DIPEA 1.5 h >95% A third-generation uronium salt with high efficiency and reduced risk of epimerization.

Experimental Protocols

Protocol 1: High-Efficiency Double Coupling using HATU

This protocol is recommended for incorporating Fmoc-4-Amb-OH to maximize yield and purity.

1. Resin Preparation & Deprotection: a. Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel. b. Drain the DMF and add a 20% piperidine in DMF solution to the resin. c. Agitate for 5 minutes, then drain. Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes to ensure complete Fmoc removal. d. Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

2. First Coupling: a. In a separate vial, dissolve Fmoc-4-Amb-OH (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. b. Add DIPEA (6 eq.) to the solution and vortex for 1-2 minutes to pre-activate the carboxylic acid. c. Add the activated solution to the deprotected resin in the reaction vessel. d. Agitate the mixture at room temperature for 60-90 minutes.

3. Intermediate Wash: a. Drain the coupling solution. b. Wash the resin with DMF (3 times).

4. Second Coupling: a. Prepare a fresh solution of activated Fmoc-4-Amb-OH as described in step 2. b. Add the fresh solution to the resin and agitate for another 60-90 minutes at room temperature.

5. Final Wash & Monitoring: a. Drain the coupling solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times) to remove excess reagents. b. Perform a Kaiser test on a small sample of resin beads. A negative (yellow) result indicates a successful coupling.

SPPS Workflow Diagram

G cluster_0 SPPS Cycle for Fmoc-4-Amb-OH Resin Start: Peptide-Resin (Free Amine) Activation Prepare Activated Species: Fmoc-4-Amb-OH + HATU + DIPEA Coupling1 1st Coupling (60-90 min) Resin->Coupling1 Activation->Coupling1 Wash1 Intermediate DMF Wash Coupling1->Wash1 Coupling2 2nd Coupling (Recouple) with Fresh Reagents (60-90 min) Wash1->Coupling2 Wash2 Final Wash (DMF, DCM) Coupling2->Wash2 Kaiser Kaiser Test Wash2->Kaiser Kaiser->Coupling2 Positive Deprotection Fmoc Deprotection (20% Piperidine/DMF) Kaiser->Deprotection Negative NextAA Proceed to Next Amino Acid Coupling Deprotection->NextAA

Caption: Recommended double-coupling workflow for Fmoc-4-Amb-OH in SPPS.

References

Validation & Comparative

A Comparative Analysis of Fmoc-Phe(CF₂PO₃)-OH and Other Phosphotyrosine Analogs for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of cellular signaling, the reversible phosphorylation of tyrosine residues stands as a cornerstone of regulation. This post-translational modification, governed by protein tyrosine kinases and phosphatases, creates transient docking sites for proteins containing Src Homology 2 (SH2) and Phosphotyrosine Binding (PTB) domains. To dissect these pathways and develop therapeutic interventions, researchers rely on synthetic peptides incorporating phosphotyrosine (pTyr) and its analogs. However, the inherent instability of the phosphate ester in native pTyr to phosphatases necessitates the use of non-hydrolyzable mimics.

This guide provides a comprehensive comparison of Fmoc-L-4-(difluorophosphonomethyl)-phenylalanine (Fmoc-Phe(CF₂PO₃)-OH), a widely used pTyr analog, with other common phosphotyrosine mimetics. We will delve into their performance in key biochemical assays, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal tool for their studies in signal transduction and drug discovery.

Performance Comparison of Phosphotyrosine Analogs

The efficacy of a phosphotyrosine analog is determined by its ability to mimic the native pTyr in binding to SH2 domains while resisting enzymatic hydrolysis by phosphatases. Here, we compare Fmoc-Phe(CF₂PO₃)-OH with the native, phosphorylatable Fmoc-Tyr(PO₃H₂)-OH, and another common non-hydrolyzable analog, Fmoc-4-(phosphonomethyl)-L-phenylalanine (Fmoc-Phe(PO₃H₂)-OH or Pmp).

Data Summary: SH2 Domain Binding and Phosphatase Inhibition

AnalogPeptide Sequence ContextTarget SH2/PhosphataseBinding Affinity (Relative Potency)Inhibition (IC₅₀)Reference
pTyrG-pTyr-VPMLPI3-Kinase C-terminal SH21.0-[1]
F₂PmpG-F₂Pmp-VPMLPI3-Kinase C-terminal SH2~1.0-[1]
FPmpG-FPmp-VPMLPI3-Kinase C-terminal SH2Weaker than pTyr and F₂Pmp-[1]
PmpG-Pmp-VPMLPI3-Kinase C-terminal SH2Weaker than FPmp-[1]
F₂PmpGlu-F₂Pmp-F₂PmpPTP1B-40 nM[2]
F₂PmpPro-F₂Pmp-F₂PmpPTPβ-200 nM
F₂PmpPro-F₂Pmp-F₂PmpPTP1B-300 nM

F₂Pmp is the deprotected form of Fmoc-Phe(CF₂PO₃)-OH. FPmp is the monofluoro analog.

The data clearly indicates that the difluorinated analog, F₂Pmp, is an excellent mimic of phosphotyrosine in the context of SH2 domain binding, exhibiting a binding potency nearly identical to that of the natural pTyr. This is a significant advantage over the non-fluorinated Pmp and the monofluoro-Pmp analogs. The superior performance of F₂Pmp is attributed to the electron-withdrawing fluorine atoms, which lower the pKa of the phosphonate group to more closely resemble that of a phosphate, and potentially engage in hydrogen bonding interactions within the SH2 domain's binding pocket.

Furthermore, peptides incorporating F₂Pmp are potent inhibitors of protein tyrosine phosphatases, with IC₅₀ values in the nanomolar range for enzymes like PTP1B. This resistance to hydrolysis makes them invaluable tools for studying phosphatase activity and for developing phosphatase-resistant therapeutic peptides.

Key Signaling Pathway: Epidermal Growth Factor Receptor (EGFR)

To illustrate the central role of phosphotyrosine in signal transduction, we present a simplified diagram of the EGFR signaling pathway. Upon ligand binding, EGFR dimerizes and autophosphorylates on several tyrosine residues, creating docking sites for SH2 domain-containing proteins like Grb2 and PLCγ, which in turn activate downstream signaling cascades such as the Ras-MAPK and PI3K-Akt pathways.

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR_inactive EGFR (inactive) EGF->EGFR_inactive EGFR_active EGFR (active) (Dimerized & Phosphorylated) EGFR_inactive->EGFR_active Dimerization & Autophosphorylation Grb2 Grb2 EGFR_active->Grb2 pTyr-SH2 PLCg PLCγ EGFR_active->PLCg pTyr-SH2 PI3K PI3K EGFR_active->PI3K pTyr-SH2 Sos Sos Grb2->Sos Ras Ras Sos->Ras MAPK_cascade MAPK Cascade (Raf/MEK/ERK) Ras->MAPK_cascade IP3_DAG IP₃ / DAG PLCg->IP3_DAG Akt_pathway Akt Pathway PI3K->Akt_pathway Transcription Gene Transcription MAPK_cascade->Transcription Proliferation Cell Proliferation, Survival, etc. IP3_DAG->Proliferation Akt_pathway->Proliferation Transcription->Proliferation

Caption: Simplified EGFR signaling pathway.

Experimental Protocols

Detailed and robust experimental protocols are critical for obtaining reliable and reproducible data. Below are representative protocols for the synthesis of peptides containing pTyr analogs and for key biochemical and biophysical assays.

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing Fmoc-Phe(CF₂PO₃)-OH

This protocol outlines the manual synthesis of a generic peptide containing Fmoc-Phe(CF₂PO₃)-OH using Fmoc/tBu chemistry.

Workflow Diagram:

SPPS_Workflow start Start with Resin swell 1. Swell Resin (DMF) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine in DMF) swell->deprotect wash1 3. Wash (DMF) deprotect->wash1 couple_AA 4. Couple Next Fmoc-AA (HBTU/HOBt/DIPEA) wash1->couple_AA wash2 5. Wash (DMF) couple_AA->wash2 couple_pTyr 6. Couple Fmoc-Phe(CF₂PO₃)-OH (HATU/DIPEA, extended time) wash2->couple_pTyr wash3 7. Wash (DMF) couple_pTyr->wash3 repeat_cycle 8. Repeat Steps 2-5 for remaining AAs wash3->repeat_cycle final_deprotect 9. Final Fmoc Deprotection repeat_cycle->final_deprotect cleave 10. Cleavage & Deprotection (TFA cocktail) final_deprotect->cleave precipitate 11. Precipitate in Ether cleave->precipitate purify 12. Purify by HPLC precipitate->purify end End: Purified Peptide purify->end

Caption: SPPS workflow for phosphopeptide analogs.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Fmoc-Phe(CF₂PO₃)-OH

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • HBTU, HOBt, HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Coupling:

    • For standard Fmoc-amino acids: Pre-activate a solution of the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF. Add to the resin and couple for 1-2 hours.

    • For Fmoc-Phe(CF₂PO₃)-OH: Due to the unprotected phosphonic acid, coupling can be sluggish. Use HATU (3 eq.) and an increased amount of DIPEA (6-9 eq.) and allow for an extended coupling time (4-18 hours).

  • Washing: Wash the resin with DMF (5 x 1 min).

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Deprotection and Cleavage: After the final coupling, perform a final Fmoc deprotection. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase HPLC.

Surface Plasmon Resonance (SPR) for SH2 Domain-Peptide Binding

SPR is a powerful technique for measuring the kinetics and affinity of protein-ligand interactions in real-time.

Workflow Diagram:

SPR_Workflow start Start immobilize 1. Immobilize SH2 Domain (e.g., via GST-tag on anti-GST chip) start->immobilize equilibrate 2. Equilibrate with Running Buffer immobilize->equilibrate inject_peptide 3. Inject Peptide Solution (analyte, various concentrations) equilibrate->inject_peptide association 4. Monitor Association Phase inject_peptide->association dissociation 5. Inject Running Buffer & Monitor Dissociation Phase association->dissociation regenerate 6. Regenerate Sensor Surface dissociation->regenerate regenerate->inject_peptide Next Concentration analyze 7. Analyze Sensorgram (Fit to binding model to get k_on, k_off, K_d) regenerate->analyze end End analyze->end

Caption: SPR experimental workflow.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 or anti-GST)

  • Purified, GST-tagged SH2 domain

  • Synthetic phosphopeptides (analytes)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0)

Procedure:

  • Immobilization: Immobilize the GST-tagged SH2 domain onto an anti-GST sensor chip surface.

  • Equilibration: Equilibrate the surface with running buffer until a stable baseline is achieved.

  • Injection: Inject a series of concentrations of the phosphopeptide analyte over the sensor surface for a defined period to monitor the association phase.

  • Dissociation: Switch back to running buffer and monitor the dissociation phase.

  • Regeneration: Inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ).

Isothermal Titration Calorimetry (ITC) for SH2 Domain-Peptide Binding

ITC directly measures the heat changes associated with a binding event, allowing for the determination of thermodynamic parameters of the interaction.

Procedure:

  • Sample Preparation: Dialyze both the purified SH2 domain and the synthetic phosphopeptide extensively against the same buffer (e.g., 25 mM HEPES, 100 mM NaCl, pH 7.5).

  • Loading: Load the SH2 domain solution (e.g., 20-50 µM) into the sample cell of the calorimeter and the phosphopeptide solution (e.g., 200-500 µM) into the injection syringe.

  • Titration: Perform a series of small injections (e.g., 2 µL) of the peptide solution into the SH2 domain solution at regular intervals, while maintaining a constant temperature (e.g., 25 °C).

  • Data Analysis: Integrate the heat flow peaks for each injection and plot the heat change per mole of injectant against the molar ratio of peptide to SH2 domain. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) of the interaction. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Kinase and Phosphatase Assays

The effect of phosphotyrosine analogs on kinase and phosphatase activity can be assessed using various assay formats.

Kinase Assay:

  • Principle: A kinase phosphorylates a substrate peptide containing the pTyr analog. Since the analog itself cannot be phosphorylated, it is typically incorporated into a peptide that contains a phosphorylatable serine, threonine, or tyrosine residue elsewhere in the sequence. The assay measures the incorporation of ³²P from [γ-³²P]ATP or uses a fluorescence-based method to detect the phosphorylated product.

  • Procedure:

    • Prepare a reaction mixture containing the kinase, the substrate peptide, ATP (spiked with [γ-³²P]ATP if using radiometric detection), and kinase buffer.

    • Incubate at the optimal temperature for the kinase.

    • Stop the reaction and separate the phosphorylated peptide from the unreacted ATP (e.g., using phosphocellulose paper).

    • Quantify the amount of phosphorylated product.

    • Determine kinetic parameters (Kₘ and Vₘₐₓ) by varying the substrate concentration.

Phosphatase Assay:

  • Principle: The ability of a peptide containing a non-hydrolyzable pTyr analog to inhibit the dephosphorylation of a known phosphatase substrate is measured.

  • Procedure:

    • Prepare a reaction mixture containing the phosphatase, a phosphorylated substrate (e.g., p-nitrophenyl phosphate or a phosphopeptide), and phosphatase buffer.

    • Add varying concentrations of the inhibitor peptide containing the pTyr analog.

    • Incubate at the optimal temperature for the phosphatase.

    • Measure the amount of product formed (e.g., p-nitrophenol or inorganic phosphate).

    • Calculate the IC₅₀ value of the inhibitor peptide.

Conclusion

The choice of a phosphotyrosine analog is a critical decision in the design of experiments aimed at understanding tyrosine kinase signaling. Fmoc-Phe(CF₂PO₃)-OH stands out as a superior mimic of phosphotyrosine due to its comparable binding affinity to SH2 domains and its excellent resistance to phosphatase-mediated hydrolysis. Its incorporation into synthetic peptides provides researchers with robust tools to investigate protein-protein interactions, probe enzyme kinetics, and develop potent and stable inhibitors of signaling pathways implicated in various diseases. By employing the detailed protocols outlined in this guide, researchers can confidently generate high-quality, reproducible data to advance our understanding of the complex and dynamic world of cellular signaling.

References

A Head-to-Head Comparison: Phe(CF2PO3)-OH as a Superior Non-Hydrolyzable Phosphotyrosine Mimetic

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of signal transduction, the development of stable phosphotyrosine (pTyr) mimetics is paramount. These molecules are critical for creating potent and selective inhibitors of protein-protein interactions mediated by domains like Src Homology 2 (SH2). This guide provides a comprehensive validation of 4-(difluorophosphonomethyl)phenylalanine, referred to as Phe(CF2PO3)-OH or F2Pmp, as a non-hydrolyzable pTyr mimetic, comparing its performance against other commonly used alternatives such as (phosphonomethyl)phenylalanine (Pmp) and phosphonophenylalanine (Ppa).

The ideal pTyr mimetic should exhibit two key properties: high binding affinity to its target protein domain, comparable to the natural pTyr, and robust stability against enzymatic hydrolysis by phosphatases. This guide presents experimental data demonstrating the superiority of F2Pmp in both these aspects.

Comparative Performance Data

The following tables summarize the quantitative data comparing the performance of F2Pmp with other pTyr mimetics.

Table 1: SH2 Domain Binding Affinity

pTyr MimeticPeptide SequenceTarget SH2 DomainBinding Affinity (IC50/Ki)Reference
F2Pmp Ac-pYVNV-NH2Grb2IC50 = 0.15 µM [1][2]
PmpAc-pYVNV-NH2Grb2IC50 = 1.6 µM[1]
PpaAc-pYVNV-NH2Grb2IC50 > 100 µM[1]
pTyrAc-pYVNV-NH2Grb2IC50 = 0.23 µM[1]
F2Pmp G-Y(F2Pmp)-I-N-FSHP2 (N-SH2)Ki = 0.048 µM
PmpG-Y(Pmp)-I-N-FSHP2 (N-SH2)Ki = 2.3 µM
pTyrG-Y(pTyr)-I-N-FSHP2 (N-SH2)Ki = 0.095 µM

Table 2: Phosphatase Stability

pTyr MimeticPeptide SequencePhosphatase% Hydrolysis (Time)Reference
F2Pmp Ac-pYVNV-NH2PTP1B< 5% (24h)
PmpAc-pYVNV-NH2PTP1B~ 20% (24h)
PpaAc-pYVNV-NH2PTP1B> 95% (1h)
pTyrAc-pYVNV-NH2PTP1B> 95% (5 min)

Experimental Validation

The superior performance of F2Pmp is substantiated by rigorous experimental testing. Below are the detailed protocols for the key assays used in this validation.

SH2 Domain Binding Assay: Fluorescence Polarization

This assay quantitatively determines the binding affinity of the pTyr mimetics for an SH2 domain by measuring the change in polarization of a fluorescently labeled peptide.

Protocol:

  • Reagents:

    • Fluorescently labeled peptide (e.g., 5-FAM-G-pYVNV-NH2)

    • Purified SH2 domain protein (e.g., Grb2 SH2)

    • Unlabeled competitor peptides containing pTyr mimetics (F2Pmp, Pmp, Ppa)

    • Assay Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.05% Tween-20

  • Procedure:

    • Prepare a series of dilutions of the unlabeled competitor peptides.

    • In a 384-well black plate, add the fluorescently labeled peptide to a final concentration of 10 nM.

    • Add the purified SH2 domain protein to a final concentration that yields approximately 50% of the maximal fluorescence polarization signal.

    • Add the competitor peptides at varying concentrations.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Measure the fluorescence polarization using a suitable plate reader (Excitation: 485 nm, Emission: 520 nm).

    • Plot the fluorescence polarization values against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Phosphatase Stability Assay: Malachite Green Assay

This colorimetric assay measures the amount of free phosphate released from the hydrolysis of the pTyr or pTyr mimetic-containing peptides by a phosphatase.

Protocol:

  • Reagents:

    • Peptides containing pTyr or pTyr mimetics

    • Purified protein tyrosine phosphatase (e.g., PTP1B)

    • Malachite Green Reagent: Mix 3 volumes of 0.045% Malachite Green hydrochloride in water with 1 volume of 4.2% ammonium molybdate in 4 N HCl. Add 0.1% Triton X-100.

    • Reaction Buffer: 50 mM HEPES pH 7.0, 100 mM NaCl, 1 mM DTT

  • Procedure:

    • Prepare a solution of each peptide in the reaction buffer.

    • Initiate the reaction by adding the phosphatase to the peptide solution.

    • Incubate the reaction at 37°C.

    • At various time points, take an aliquot of the reaction mixture and stop the reaction by adding the Malachite Green Reagent.

    • Incubate at room temperature for 15 minutes to allow for color development.

    • Measure the absorbance at 620 nm using a spectrophotometer.

    • Create a standard curve using known concentrations of phosphate to quantify the amount of phosphate released.

    • Calculate the percentage of hydrolysis for each peptide over time.

Visualizing the Role of pTyr Mimetics in Signal Transduction

To understand the significance of non-hydrolyzable pTyr mimetics, it is crucial to visualize their role in cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate a typical SH2 domain-mediated signaling pathway and how a pTyr mimetic can inhibit it.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK_inactive Receptor Tyrosine Kinase (Inactive) RTK_active Receptor Tyrosine Kinase (Active) RTK_inactive->RTK_active Dimerization & Autophosphorylation Grb2 Grb2 RTK_active->Grb2 pTyr-SH2 Interaction Ligand Growth Factor Ligand->RTK_inactive Binding SOS SOS Grb2->SOS SH3 Interaction Ras_GDP Ras-GDP (Inactive) SOS->Ras_GDP GEF Activity Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP Downstream Downstream Signaling (e.g., MAPK pathway) Ras_GTP->Downstream

Figure 1: A simplified SH2 domain-mediated signaling pathway.

Experimental_Workflow cluster_inhibition Inhibition by pTyr Mimetic RTK_active Active Receptor (pTyr) Grb2 Grb2 RTK_active->Grb2 Binding Inhibited Blocked Blocked Signaling Grb2->Blocked Mimetic Phe(CF2PO3)-OH Peptide Mimetic->Grb2 Competitive Binding to SH2

Figure 2: Inhibition of SH2 domain interaction by a pTyr mimetic.

Logical_Relationship pTyr Phosphotyrosine (pTyr) Properties Key Properties pTyr->Properties is mimicked by Mimetic Phe(CF2PO3)-OH Mimetic->Properties SH2_Binding SH2 Domain Binding Properties->SH2_Binding Phosphatase_Stability Phosphatase Stability Properties->Phosphatase_Stability Advantage Advantages SH2_Binding->Advantage Phosphatase_Stability->Advantage Potency Increased Potency Advantage->Potency Duration Longer Duration of Action Advantage->Duration

Figure 3: Logical relationship of Phe(CF2PO3)-OH as a pTyr mimetic.

Conclusion

The experimental data clearly validates Phe(CF2PO3)-OH (F2Pmp) as a superior non-hydrolyzable pTyr mimetic. Its enhanced binding affinity to SH2 domains, coupled with its exceptional resistance to phosphatase-mediated hydrolysis, makes it an invaluable tool for the development of potent and specific inhibitors of protein tyrosine kinase signaling pathways. For researchers in drug discovery and chemical biology, the incorporation of F2Pmp into peptide-based inhibitors offers a promising strategy to overcome the limitations of native phosphotyrosine, leading to more effective and durable therapeutic agents.

References

Verifying the Incorporation of Fmoc-Phe(CF2PO3)-OH in Synthetic Peptides: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of modified peptides, the accurate verification of unnatural amino acid incorporation is a critical quality control step. This guide provides an objective comparison of mass spectrometry for the analysis of peptides containing Fmoc-L-4-(difluorophosphonomethyl)phenylalanine (Fmoc-Phe(CF2PO3)-OH) with alternative analytical techniques. It includes supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate verification strategy.

The incorporation of non-natural amino acids like this compound, a stable phosphotyrosine mimetic, into peptide sequences is a powerful tool for developing novel therapeutics and research probes. The difluoromethylene group adjacent to the phosphonate enhances the chemical stability of the phosphate analog. Rigorous analytical validation is essential to confirm the successful and precise incorporation of this modified residue into the target peptide. Mass spectrometry (MS) stands out as the primary and most powerful tool for this purpose due to its high sensitivity, speed, and ability to provide detailed structural information. However, other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Amino Acid Analysis (AAA) can also provide valuable, albeit different, types of confirmation.

Performance Comparison: Mass Spectrometry vs. Alternatives

The choice of analytical method for verifying the incorporation of this compound depends on the specific experimental goals, the required level of structural detail, and the available instrumentation. While mass spectrometry is unparalleled for its sensitivity and ability to confirm both mass and sequence, NMR provides detailed atomic-level structural information, and AAA offers accurate quantification of amino acid composition.

FeatureMass Spectrometry (LC-MS/MS)Nuclear Magnetic Resonance (NMR) SpectroscopyAmino Acid Analysis (AAA)
Primary Function Molecular weight confirmation, sequence verification, and localization of modification.Detailed 3D structure determination, confirmation of covalent bonds, and analysis of conformational dynamics.Determination of the relative abundance of each amino acid in the peptide.
Sensitivity High (picomole to femtomole range).[1][2]Low, requires micromolar to millimolar concentrations.[3][4]Moderate, typically in the nanomole range.
Sample Requirement Low (micrograms or less).High (milligrams).[4]Moderate (micrograms).
Data Complexity Can be complex, requiring specialized software for interpretation.Very complex, requiring expertise for spectral assignment and interpretation.Relatively simple, providing straightforward compositional data.
Information Provided Precise mass of the peptide and its fragments, confirming the presence and location of the modification.Atomic-level structural information, including the covalent linkage of the phosphonate group.Stoichiometric ratio of amino acids, indirectly confirming incorporation if the modified residue can be quantified.
Quantitative Capability Can be quantitative with appropriate standards and methods (e.g., SRM, MRM).Inherently quantitative, as signal intensity is directly proportional to the number of nuclei.The gold standard for accurate peptide and protein quantification.
Throughput High, suitable for screening multiple samples.Low, each sample requires significant acquisition and processing time.Moderate, can be automated but is generally slower than MS.

Mass Spectrometry Analysis of Peptides Containing Phe(CF2PO3)-OH

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier method for verifying the incorporation of this compound. The analysis involves determining the accurate mass of the intact peptide and then fragmenting the peptide to confirm its amino acid sequence and pinpoint the location of the modified residue.

Expected Mass Shift

The incorporation of a Phe(CF2PO3)-OH residue in place of a standard phenylalanine (Phe) residue will result in a predictable mass increase in the peptide.

Amino Acid ResidueMonoisotopic Mass (Da)
Phenylalanine (Phe)147.0684
Phe(CF2PO3H2)247.0202
Mass Difference +99.9518

Note: The mass of the free acid form (CF2PO3H2) is used for the calculation of the mass difference in the peptide.

Tandem Mass Spectrometry (MS/MS) Fragmentation

During tandem mass spectrometry, the peptide ion is isolated and fragmented, typically through collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). This process cleaves the peptide backbone, generating a series of b- and y-ions that are diagnostic of the amino acid sequence.

A key indicator of successful incorporation of the phosphonate-containing amino acid is the observation of a mass shift in the fragment ions containing this residue. While phosphonate groups are generally more stable than phosphate esters, a characteristic neutral loss may still be observed under certain MS/MS conditions. For phosphotyrosine-containing peptides, a neutral loss of HPO3 (79.9663 Da) is common. For peptides with the difluoromethylphosphonate modification, a neutral loss of HF followed by HPO3 or other fragmentation pathways involving the phosphonate group may occur, although this is generally less pronounced than with phosphoserine or phosphothreonine. The stability of the P-C bond makes the complete loss of the CF2PO3H2 group less likely than the loss of a phosphate group.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing Phe(CF2PO3)-OH

This protocol provides a general guideline for the manual synthesis of a peptide incorporating this compound using standard Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • This compound

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF in a reaction vessel for 1-2 hours.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then repeat for 15 minutes to remove the Fmoc protecting group from the resin.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

  • Amino Acid Coupling:

    • For standard amino acids: Pre-activate a 4-fold molar excess of the Fmoc-amino acid with HATU (3.98 eq.) and DIPEA (8 eq.) in DMF for 5-10 minutes. Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • For this compound: Due to the potential for steric hindrance, a longer coupling time or double coupling may be necessary. Use a 3-fold molar excess of this compound, HATU (2.98 eq.), and DIPEA (6 eq.) in DMF. Allow the coupling to proceed for at least 4 hours, and up to 18 hours may be required for complete incorporation.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Wash the resin with DCM and dry it under a stream of nitrogen. Treat the dried resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to pellet the peptide, wash the pellet with cold diethyl ether, and dry the crude peptide. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

LC-MS/MS Analysis for Verification

Instrumentation:

  • High-performance liquid chromatograph (HPLC) coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

LC Method:

  • Column: C18 reversed-phase column suitable for peptide separations (e.g., 100 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20-30 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL of the purified peptide solution (approximately 10-100 fmol).

MS Method:

  • Ionization Mode: Positive ion electrospray ionization (ESI).

  • MS1 Scan: Acquire a full scan from m/z 300-2000 to determine the mass of the intact peptide.

  • MS/MS Scan: Use a data-dependent acquisition (DDA) method to trigger MS/MS fragmentation of the most abundant precursor ions.

  • Fragmentation Method: Use CID or HCD with a normalized collision energy of 25-35%.

Data Analysis:

  • Process the raw data using appropriate software to identify the peptide based on its accurate mass and fragmentation pattern.

  • Confirm the incorporation of Phe(CF2PO3)-OH by observing the correct mass shift in the precursor ion and the corresponding b- and y-ions.

  • Manually inspect the MS/MS spectra to verify the sequence coverage and the localization of the modification.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the verification of this compound incorporation using mass spectrometry.

experimental_workflow synthesis Peptide Synthesis (SPPS) cleavage Cleavage & Deprotection synthesis->cleavage purification RP-HPLC Purification cleavage->purification lcms LC-MS/MS Analysis purification->lcms ms1 MS1: Intact Mass Measurement lcms->ms1 ms2 MS2: Fragmentation (CID/HCD) ms1->ms2 data_analysis Data Analysis & Sequence Verification ms2->data_analysis

Caption: Workflow for peptide synthesis and mass spectrometry verification.

References

A Head-to-Head Battle: Unveiling the Biological Activity of Peptides Containing Phe(CF₂PO₃)-OH versus Phosphotyrosine

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and chemical biology, the quest for stable and effective mimics of post-translationally modified amino acids is paramount. Phosphotyrosine (pTyr), a key player in countless signaling pathways, is often replaced by non-hydrolyzable analogs to enhance the therapeutic potential of peptide-based inhibitors. Among these, L-4-(difluorophosphonomethyl)-phenylalanine (Phe(CF₂PO₃)-OH or F₂Pmp) has emerged as a promising candidate. This guide provides an objective comparison of the biological activities of peptides incorporating F₂Pmp versus those with the natural phosphotyrosine, supported by experimental data and detailed methodologies.

Executive Summary

Extensive research has positioned F₂Pmp as a superior non-hydrolyzable mimetic of phosphotyrosine in the context of inhibiting protein tyrosine phosphatases (PTPs). Its lower pKa₂ and the ability of its difluoromethyl group to mimic the hydrogen bonding of the phosphate ester oxygen contribute to its enhanced inhibitory potency. However, recent findings challenge the universal applicability of F₂Pmp as a pTyr mimic, particularly in mediating protein-protein interactions via SH2 domains, where it has been shown to abolish binding. This highlights a critical divergence in the biological activities of F₂Pmp and pTyr-containing peptides, underscoring the importance of empirical validation for specific applications.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative data comparing the biological activities of peptides containing Phe(CF₂PO₃)-OH (F₂Pmp) and phosphotyrosine (pTyr).

Peptide SequenceTargetAssay TypeIC₅₀ (F₂Pmp-peptide)IC₅₀ (pTyr-peptide)Fold DifferenceReference
Ac-DADE(F₂Pmp)L-NH₂PTP1BInhibition Assay0.22 µMNot stable~1000x more potent than Pmp analog[1]
Ac-ELE(F₂Pmp)I-NH₂PTP-MEG2Inhibition Assay0.19 µMNot reported-[2]

Table 1: Inhibitory Activity against Protein Tyrosine Phosphatases. The data clearly indicates the high potency of F₂Pmp-containing peptides as PTP inhibitors. The hydrolytic instability of the phosphate group in pTyr-peptides makes them unsuitable as inhibitors in prolonged assays. One study demonstrated that a peptide containing F₂Pmp was approximately 1000-fold more potent as a PTP1 inhibitor than its phosphonomethyl phenylalanine (Pmp) counterpart.[1]

PeptideTarget DomainAssay TypeKd (F₂Pmp-peptide)Kd (pTyr-peptide)OutcomeReference
FAM-ITSM(pTyr/F₂Pmp)SHP2 N-SH2Fluorescence PolarizationNo binding detected164.0 nMF₂Pmp abolishes binding[3]
FAM-ITSM(pTyr/F₂Pmp)SHP2 C-SH2Fluorescence PolarizationNo binding detected48.9 nMF₂Pmp abolishes binding[3]

Table 2: Binding Affinity to SH2 Domains. In stark contrast to their efficacy against PTPs, F₂Pmp-containing peptides have been shown to completely lose their ability to bind to the SH2 domains of the SHP2 phosphatase. This is a critical finding, as it suggests that F₂Pmp is not a universal substitute for pTyr in mediating protein-protein interactions that are dependent on SH2 domain recognition.

Cellular Uptake and Stability:

A direct, side-by-side quantitative comparison of the cellular uptake and serum stability of a specific peptide sequence containing F₂Pmp versus the same sequence with pTyr was not identified in the reviewed literature. However, the inherent chemical stability of the C-P bond in F₂Pmp compared to the P-O bond in pTyr strongly suggests that F₂Pmp-containing peptides would exhibit significantly greater stability in biological milieu, particularly in the presence of phosphatases.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable researchers to reproduce and build upon these findings.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

This assay is used to determine the inhibitory potency (IC₅₀) of the synthesized peptides against the PTP1B enzyme.

Materials:

  • Recombinant human PTP1B

  • Assay buffer: 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT

  • Substrate: p-nitrophenyl phosphate (pNPP)

  • Inhibitor peptides (F₂Pmp-containing peptides)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of PTP1B in the assay buffer.

  • Add varying concentrations of the inhibitor peptide to the wells of a 96-well plate.

  • Add the PTP1B solution to each well and pre-incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding the pNPP substrate to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 1 M NaOH.

  • Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol produced.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Fluorescence Polarization (FP) Assay for SH2 Domain Binding

This assay is used to measure the binding affinity (Kd) of fluorescently labeled peptides to SH2 domains.

Materials:

  • Recombinant SHP2 N-SH2 and C-SH2 domains

  • Fluorescently labeled peptides (e.g., FAM-labeled pTyr and F₂Pmp peptides)

  • Assay buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 0.005% Tween-20

  • Black, low-volume 384-well microplate

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Prepare a constant concentration of the fluorescently labeled peptide in the assay buffer.

  • Prepare a serial dilution of the SH2 domain protein.

  • In the microplate, mix the fluorescently labeled peptide with each concentration of the SH2 domain.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measure the fluorescence polarization of each well.

  • Plot the change in millipolarization (mP) against the logarithm of the protein concentration.

  • Fit the data to a one-site binding model to determine the dissociation constant (Kd).

Solid-Phase Peptide Synthesis (SPPS)

This is a standard method for synthesizing the peptides used in the biological assays.

Materials:

  • Fmoc-protected amino acids, including Fmoc-Phe(CF₂PO₃)-OH and Fmoc-Tyr(P(O)(OBzl)₂)-OH

  • Rink Amide resin

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., DIPEA)

  • Deprotection reagent (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

  • Solvents (DMF, DCM)

Procedure:

  • Swell the resin in DMF.

  • Remove the Fmoc protecting group from the resin using the deprotection reagent.

  • Couple the first Fmoc-protected amino acid to the resin using the coupling reagents and base.

  • Wash the resin to remove excess reagents.

  • Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • After the final amino acid is coupled, cleave the peptide from the resin and remove the side-chain protecting groups using the cleavage cocktail.

  • Precipitate the crude peptide in cold ether, and then purify it using reverse-phase HPLC.

  • Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Mandatory Visualizations

Signaling Pathway Inhibition

PTP1B_Inhibition Insulin Insulin Insulin_Receptor Insulin Receptor (pY) Insulin->Insulin_Receptor activates Downstream_Signaling Downstream Signaling (Glucose Uptake) Insulin_Receptor->Downstream_Signaling promotes PTP1B PTP1B PTP1B->Insulin_Receptor dephosphorylates (inactivates) F2Pmp_Peptide Phe(CF2PO3)-OH Peptide F2Pmp_Peptide->PTP1B inhibits

Caption: Inhibition of the PTP1B signaling pathway by a Phe(CF₂PO₃)-OH peptide.

Experimental Workflow for Binding Affinity

FP_Workflow cluster_prep Sample Preparation FAM_Peptide Fluorescently Labeled Peptide (pTyr or F2Pmp) Mix Mix in 384-well Plate FAM_Peptide->Mix SH2_Domain SH2 Domain Protein (Serial Dilution) SH2_Domain->Mix Incubate Incubate (30 min, RT) Mix->Incubate Measure_FP Measure Fluorescence Polarization Incubate->Measure_FP Analyze Data Analysis (Binding Curve -> Kd) Measure_FP->Analyze

Caption: Workflow for determining binding affinity using a fluorescence polarization assay.

Logical Relationship of Biological Activity

Logical_Comparison cluster_f2pmp Phe(CF2PO3)-OH (F2Pmp) Peptides cluster_ptyr Phosphotyrosine (pTyr) Peptides F2Pmp_PTP High PTP Inhibition F2Pmp_SH2 No SH2 Domain Binding F2Pmp_Stability High Stability (Predicted) pTyr_PTP Substrate for PTPs (Low Inhibition) pTyr_SH2 High SH2 Domain Binding pTyr_Stability Low Stability Comparison Biological Activity Comparison Comparison->F2Pmp_PTP Comparison->F2Pmp_SH2 Comparison->F2Pmp_Stability Comparison->pTyr_PTP Comparison->pTyr_SH2 Comparison->pTyr_Stability

Caption: A logical comparison of the key biological activities of F₂Pmp and pTyr peptides.

References

A Comparative Guide to the Binding Affinity of Phe(CF₂)PO₃)-OH Peptides for SH2 Domains

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the binding affinity of peptides containing the non-hydrolyzable phosphotyrosine (pTyr) analog, L-4-(difluorophosphonomethyl)phenylalanine (Phe(CF₂)PO₃)-OH or F₂Pmp), to Src Homology 2 (SH2) domains. This analysis is supported by experimental data and detailed methodologies to aid in the design and evaluation of SH2 domain inhibitors.

SH2 domains are critical modules in intracellular signaling pathways, recognizing and binding to specific phosphotyrosine-containing sequences. This interaction is a key event in the propagation of signals related to cell growth, differentiation, and survival. Consequently, inhibitors of SH2 domain-pTyr interactions are promising therapeutic agents for various diseases, including cancer and inflammatory disorders. However, the susceptibility of phosphotyrosine-containing peptides to hydrolysis by phosphatases limits their therapeutic potential.

The development of non-hydrolyzable pTyr mimetics, such as F₂Pmp, has provided a strategy to overcome this limitation. This guide delves into the comparative binding affinities of F₂Pmp-containing peptides versus their natural pTyr counterparts, offering valuable insights for the development of potent and stable SH2 domain inhibitors.

Quantitative Comparison of Binding Affinities

The binding affinities of F₂Pmp-containing peptides and their corresponding pTyr-containing peptides to various SH2 domains have been evaluated using techniques such as fluorescence polarization and surface plasmon resonance. The data, presented in terms of dissociation constants (Kd) and IC₅₀ values, are summarized below. Lower values indicate stronger binding affinity.

SH2 DomainPeptide Sequence (pTyr)Kd / IC₅₀ (pTyr)Peptide Sequence (F₂Pmp)Kd / IC₅₀ (F₂Pmp)Fold Difference (pTyr/F₂Pmp)Reference
PI3-Kinase (C-terminal)GpYVPMLHigh AffinityG(F₂Pmp)VPMLHigh Affinity≈ 1[1]
SrcAc-pYEEI-Ac-(F₂Pmp)EEI-0.2 - 5[1]
Grb2GpYVNV-G(F₂Pmp)VNV-0.2 - 5[1]
Lck--DFMP analogue0.3 µM (IC₅₀)-[2]
SHP2 (C-SH2)FAM-ITSM(pTyr)48.9 nM (KD)Peptide with F₂PmpAbolished Binding-[3]

Note: A fold difference of >1 indicates that the F₂Pmp-containing peptide has a higher affinity than the pTyr-containing peptide.

The data reveals that F₂Pmp-containing peptides generally exhibit high binding affinity for SH2 domains, often comparable to or even exceeding that of their pTyr counterparts. For instance, peptides containing F₂Pmp bind to the Src and Grb2 SH2 domains with affinities that are 0.2 to 5 times higher than the corresponding pTyr peptides. Similarly, a difluoromethyl phosphonate (DFMP) analogue demonstrated potent inhibition of peptide binding to the Lck SH2 domain with an IC₅₀ value in the sub-micromolar range.

However, it is crucial to note that F₂Pmp is not a universal high-affinity pTyr mimic for all SH2 domains. In a notable exception, the incorporation of F₂Pmp into a peptide targeting the C-terminal SH2 domain of the phosphatase SHP2 resulted in a complete loss of binding, highlighting the importance of empirical validation for each specific SH2 domain.

Experimental Protocols

The determination of binding affinities for SH2 domain-peptide interactions is commonly performed using fluorescence-based assays. A detailed protocol for a competitive fluorescence polarization assay is provided below.

Competitive Fluorescence Polarization Assay

This method measures the displacement of a fluorescently labeled peptide probe from an SH2 domain by an unlabeled competitor peptide (e.g., a F₂Pmp-containing peptide). The change in fluorescence polarization is proportional to the amount of probe displaced, allowing for the determination of the competitor's binding affinity (IC₅₀ and subsequently Kᵢ).

Materials:

  • Purified recombinant SH2 domain of interest

  • Fluorescently labeled phosphopeptide probe (e.g., with 5-carboxyfluorescein, FAM) with known affinity for the SH2 domain

  • Unlabeled competitor peptides (pTyr and F₂Pmp-containing peptides)

  • Assay Buffer: 10 mM Tris/HCl, 50 mM NaCl, 1 mM EDTA, 0.1% (v/v) NP-40 substitute, 2% (v/v) DMSO, and 1 mM DTT, pH 8.0

  • Black, non-treated 384-well microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the SH2 domain in the assay buffer.

    • Prepare a stock solution of the fluorescently labeled peptide probe in the assay buffer. The final concentration of the probe in the assay should be significantly below its Kd value for the SH2 domain.

    • Prepare serial dilutions of the unlabeled competitor peptides in the assay buffer.

  • Assay Setup:

    • In a 384-well microplate, add the SH2 domain and the assay buffer to each well.

    • Add the serially diluted unlabeled competitor peptides to the respective wells. Include control wells with no competitor.

    • Incubate the plate at room temperature for 1 hour to allow the SH2 domain and competitor peptide to reach binding equilibrium.

  • Probe Addition and Measurement:

    • Add the fluorescently labeled peptide probe to all wells. The final volume in each well should be consistent.

    • Incubate the plate for another hour at room temperature, protected from light, to allow the binding reaction to reach equilibrium.

    • Measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis:

    • Normalize the fluorescence polarization values by subtracting the values from wells containing only the fluorescent probe.

    • Plot the normalized fluorescence polarization values against the logarithm of the competitor peptide concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the competitor peptide that displaces 50% of the fluorescent probe.

    • The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [Probe]/Kd,probe), where [Probe] is the concentration of the fluorescent probe and Kd,probe is its dissociation constant.

Signaling Pathway and Experimental Workflow

The interaction between SH2 domains and phosphotyrosine-containing proteins is a fundamental step in many signaling cascades. The Grb2-SOS-Ras pathway is a classic example.

Grb2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK_inactive RTK RTK_active pY-RTK RTK_inactive->RTK_active 2. Dimerization & Autophosphorylation Grb2 SH3 SH2 SH3 RTK_active->Grb2:f1 3. Recruitment Ras_GDP Ras-GDP (inactive) Ras_GTP Ras-GTP (active) Downstream Downstream Signaling (MAPK Pathway) Ras_GTP->Downstream 6. Activation SOS SOS Grb2:f0->SOS 4. Complex Formation SOS->Ras_GDP 5. GEF Activity GF Growth Factor GF->RTK_inactive 1. Binding

Caption: Grb2-mediated signaling pathway.

The diagram above illustrates the key steps in the Grb2-mediated signaling pathway. Upon growth factor binding, the receptor tyrosine kinase (RTK) dimerizes and autophosphorylates, creating phosphotyrosine (pY) docking sites. The SH2 domain of the adaptor protein Grb2 binds to these pY sites, recruiting Grb2 to the plasma membrane. The SH3 domains of Grb2 then bind to the guanine nucleotide exchange factor SOS, bringing it in proximity to its substrate, Ras. SOS then catalyzes the exchange of GDP for GTP on Ras, leading to its activation and the initiation of downstream signaling cascades, such as the MAPK pathway.

Experimental_Workflow start Start: Synthesize Peptides peptide_pTyr pTyr-containing Peptide start->peptide_pTyr peptide_F2Pmp F2Pmp-containing Peptide start->peptide_F2Pmp fp_assay Competitive Fluorescence Polarization Assay peptide_pTyr->fp_assay peptide_F2Pmp->fp_assay data_analysis Data Analysis fp_assay->data_analysis ic50 Determine IC50 values data_analysis->ic50 ki Calculate Ki values ic50->ki comparison Compare Binding Affinities ki->comparison

Caption: Experimental workflow for comparing binding affinities.

This workflow outlines the process for comparing the binding affinities of pTyr and F₂Pmp-containing peptides. The process begins with the synthesis of the respective peptides, followed by the execution of a competitive fluorescence polarization assay. The resulting data is then analyzed to determine IC₅₀ and Kᵢ values, which are finally used to compare the binding affinities of the two types of peptides.

References

A Researcher's Guide to Non-Hydrolyzable Phosphotyrosine Mimics: Comparing Alternatives to Fmoc-Phe(CF₂PO₃)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in cell signaling and drug development, the study of protein tyrosine phosphorylation is fundamental. However, the inherent lability of the phosphate group in phosphotyrosine (pTyr) residues, which are readily cleaved by protein tyrosine phosphatases (PTPs), presents a significant challenge for developing stable inhibitors and biochemical probes.[1][2] To overcome this, synthetic amino acid analogs that mimic phosphotyrosine but resist enzymatic hydrolysis have become indispensable tools.

Fmoc-4-(phosphonodifluoromethyl)-L-phenylalanine, commonly abbreviated as Fmoc-F₂Pmp-OH or Fmoc-Phe(CF₂PO₃)-OH, is a widely used building block in solid-phase peptide synthesis (SPPS) for this purpose.[1] Its difluoromethylene group serves as a bioisostere of the phosphate ester oxygen, enhancing both stability and binding affinity to many SH2 domains and PTPs compared to its non-fluorinated counterparts.

This guide provides an objective comparison of Fmoc-Phe(CF₂PO₃)-OH with its primary alternatives, offering quantitative data, detailed experimental protocols, and visual workflows to help researchers select the optimal building block for their specific application.

Comparison of Key Phosphotyrosine Analogs

The primary alternatives to Fmoc-Phe(CF₂PO₃)-OH for SPPS fall into three main categories: the natural, hydrolyzable parent compound, analogs with varying degrees of fluorination, and analogs with different Nα-protecting groups for alternative synthesis strategies.

FeatureFmoc-Phe(CF₂PO₃)-OH (F₂Pmp)Fmoc-Phe(CH₂PO₃H₂)-OH (Pmp)Fmoc-Tyr(PO₃H₂)-OH (pTyr)Boc-Phe(CF₂PO₃)-OH (F₂Pmp)
Nα-Protecting Group Fmoc (Base-labile)Fmoc (Base-labile)Fmoc (Base-labile)Boc (Acid-labile)
Phosphonate Moiety -CF₂PO₃H₂-CH₂PO₃H₂-OPO₃H₂-CF₂PO₃H₂
Enzymatic Stability High (Non-hydrolyzable)High (Non-hydrolyzable)Low (Hydrolyzable by PTPs)High (Non-hydrolyzable)
Synthesis Strategy Fmoc-SPPSFmoc-SPPSFmoc-SPPSBoc-SPPS
Key Advantage Potent pTyr mimic; high stability and often high binding affinity.Stable pTyr mimic; foundational analog.Represents the natural, biological residue.Compatible with Boc chemistry for acid-sensitive sequences.
Key Disadvantage Not a universal binder for all SH2 domains.Generally exhibits lower binding affinity than F₂Pmp.Unstable in biological assays containing phosphatases.Requires strong acid (e.g., HF) for final cleavage, which can degrade sensitive modifications.

Performance Data: SH2 Domain Binding Affinity

The ultimate performance metric for a pTyr mimic is its ability to replicate the binding of native phosphotyrosine to its target domains, such as the Src Homology 2 (SH2) domain. The Grb2-SH2 domain is a classic example, playing a critical role in recruiting the SOS protein to the activated Epidermal Growth Factor Receptor (EGFR) to initiate the Ras signaling cascade.

Experimental data from peptide binding assays provides a clear comparison of how modifications to the phosphonate bridge affect binding potency.

Peptide Sequence Context¹Relative Binding Affinity vs. Native pTyr Peptide
pTyr (Native)1 (Baseline)
F₂Pmp (-CF₂PO₃H₂)≈ 1 (Equal potency to native)
FPmp (-CHFPO₃H₂)< 1 (Lower potency)
Pmp (-CH₂PO₃H₂)<< 1 (Significantly lower potency)
HPmp (-CH(OH)PO₃H₂)<<< 1 (Very low potency)
¹ Data is derived from a study comparing peptides with the sequence G-X-VPML, where X is the pTyr mimic, binding to the C-terminal SH2 domain of PI 3-kinase. The trend is considered broadly representative for many SH2 domains.

Visualizing the Context: Pathways and Protocols

To effectively use these analogs, it is crucial to understand both the biological pathways they target and the synthetic workflows used to create the peptide probes.

Signaling Pathway: EGFR-Grb2-SOS Recruitment

This diagram illustrates a key signaling event where pTyr mimics are used. The binding of the Grb2 adaptor protein's SH2 domain to phosphotyrosine sites on the activated EGFR is a critical step for signal propagation. Peptides containing F₂Pmp can be used to inhibit this interaction.

cluster_cytosol EGFR EGFR pEGFR pEGFR (Phosphorylated) EGFR->pEGFR EGF Binding & Dimerization Ras_GDP Ras-GDP (Inactive) Grb2 Grb2 pEGFR->Grb2 pTyr site binds SH2 domain Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP SOS Activity Downstream Downstream Signaling (e.g., MAPK Pathway) Ras_GTP->Downstream SOS SOS Grb2->SOS SH3 domains bind Proline-rich region SOS->Ras_GDP Recruited to Membrane

Caption: EGFR-Grb2-SOS signaling pathway.
Experimental Workflow: Fmoc Solid-Phase Peptide Synthesis (SPPS)

This diagram outlines the standard cycle for incorporating an amino acid, such as Fmoc-Phe(CF₂PO₃)-OH, into a growing peptide chain on a solid support resin.

start Start: Resin with free amine coupling 2. Amino Acid Coupling (Fmoc-AA-OH, HCTU, DIPEA in DMF) start->coupling deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine in DMF) wash1 Wash (DMF) deprotection->wash1 cycle_end Return to Step 1 for next amino acid wash1->cycle_end wash2 Wash (DMF) coupling->wash2 wash2->deprotection cycle_end->coupling Next cycle final Final Cleavage & Deprotection (e.g., TFA Cocktail) cycle_end->final Final cycle

Caption: Standard Fmoc-SPPS cycle workflow.

Experimental Protocols

The following are generalized, yet detailed, protocols for the synthesis and evaluation of peptides containing pTyr mimics.

Protocol 1: Fmoc Solid-Phase Peptide Synthesis (Manual)

This protocol describes a standard manual synthesis cycle for incorporating Fmoc-protected amino acids, including specialty residues like Fmoc-Phe(CF₂PO₃)-OH.

Materials:

  • Rink Amide or Wang resin

  • Fmoc-protected amino acids (including Fmoc-Phe(CF₂PO₃)-OH)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Coupling Reagent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Washing Solvents: Dichloromethane (DCM), Methanol (MeOH)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% H₂O, 2.5% Triisopropylsilane (TIPS)

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 1 hour.

  • Fmoc Deprotection: Drain the DMF, add the deprotection solution, and agitate for 5-10 minutes. Drain and repeat once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 eq. relative to resin loading), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate at room temperature for 1-2 hours. For specialty amino acids like Fmoc-Phe(CF₂PO₃)-OH, a longer coupling time or double coupling may be beneficial.

  • Washing: Drain the coupling solution and wash the resin with DMF (5-7 times).

  • Cycle Repetition: Return to Step 2 for the next amino acid in the sequence.

  • Final Cleavage: After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it. Add the cleavage cocktail and incubate for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the cleavage solution away from the resin and precipitate the crude peptide in cold diethyl ether. Centrifuge, decant the ether, and dry the peptide pellet. The crude peptide can then be purified by HPLC.

Protocol 2: Grb2-SH2 Domain Binding Assay (Fluorescence Polarization)

This protocol outlines a method to quantify the binding affinity of a synthesized peptide to the Grb2-SH2 domain.

Materials:

  • Fluorescently labeled probe peptide (e.g., a known Grb2-binding sequence with a 5-FAM label)

  • Recombinant, purified Grb2-SH2 domain protein

  • Synthesized, purified competitor peptides (containing pTyr, F₂Pmp, Pmp, etc.)

  • Assay Buffer: 20 mM Phosphate buffer, 100 mM NaCl, 2 mM DTT, pH 7.4

  • Black, low-volume 384-well plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Assay Preparation: Prepare a solution of the Grb2-SH2 domain in assay buffer at a concentration twice the desired final concentration (e.g., 200 nM for a 100 nM final concentration). Prepare a solution of the fluorescent probe peptide at twice its final concentration (e.g., 20 nM for a 10 nM final).

  • Competitor Peptide Titration: Prepare a serial dilution series of the competitor peptides (e.g., from 100 µM to 1 nM) in assay buffer.

  • Plate Loading:

    • To each well, add 5 µL of the appropriate competitor peptide dilution (or buffer for control wells).

    • Add 5 µL of the Grb2-SH2 domain solution to all wells except those for the "probe only" control.

    • Add 10 µL of the fluorescent probe peptide solution to all wells.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measurement: Measure the fluorescence polarization (in millipolarization units, mP) on the plate reader.

  • Data Analysis: Plot the mP values against the logarithm of the competitor peptide concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of competitor peptide required to displace 50% of the fluorescent probe. Lower IC₅₀ values indicate higher binding affinity. These values can be used to quantitatively compare the different pTyr mimics.

References

A Comparative Guide to the NMR Spectroscopic Analysis of Peptides Synthesized with Fmoc-Phe(CF2PO3)-OH and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of peptides incorporating the non-natural amino acid Fmoc-Phe(CF2PO3)-OH and its common analogs. Due to the limited availability of public NMR data for peptides containing this compound, this guide establishes a framework for comparison using readily available data from peptides containing standard Phenylalanine (Phe), 4-Fluoro-Phenylalanine (Phe(4-F)), and Phosphotyrosine (pTyr).

Fmoc-L-4-(difluorophosphonomethyl)phenylalanine, or this compound, is a non-hydrolyzable mimic of phosphotyrosine, making it a valuable tool in the development of therapeutic peptides and for studying protein-tyrosine phosphatases and SH2 domain interactions. Understanding its impact on peptide structure and the resulting NMR signature is crucial for its effective application. This guide offers detailed experimental protocols and comparative NMR data from analogous peptides to provide a foundational understanding for researchers working with this and similar modified amino acids.

Comparative NMR Data

The following tables summarize the expected and reported NMR chemical shifts for a model tripeptide sequence, Gly-X-Ala, where X is Phenylalanine (Phe), 4-Fluoro-Phenylalanine (Phe(4-F)), or Phosphotyrosine (pTyr). These tables are designed to highlight the spectroscopic differences imparted by each amino acid, providing a basis for the analysis of peptides containing the more complex this compound.

Table 1: 1H NMR Chemical Shifts (δ) in ppm for the X Residue in a Model Peptide

ProtonPhenylalanine (Phe)4-Fluoro-Phenylalanine (Phe(4-F))Phosphotyrosine (pTyr)[1]
NH (amide)~8.0 - 8.5~8.0 - 8.5Shifted by ~-0.02 ppm vs. Tyr
α-CH~4.5 - 4.8~4.5 - 4.8Shifted by ~+0.06 ppm vs. Tyr
β-CH2~2.9 - 3.2~2.9 - 3.2Shifted by ~+0.10 and -0.04 ppm vs. Tyr
Aromatic~7.2 - 7.4~7.0 - 7.3 (doublets of doublets)Shifted by ~+0.02 (δ) and +0.26 (ε) ppm vs. Tyr

Table 2: 13C NMR Chemical Shifts (δ) in ppm for the X Residue in a Model Peptide

CarbonPhenylalanine (Phe) in Gly-Phe-Ala4-Fluoro-Phenylalanine (Phe(4-F))Phosphotyrosine (pTyr)
α-CH56.2Expected to be similar to PheExpected to be similar to Tyr
β-CH238.5Expected to be similar to PheExpected to be similar to Tyr
Aromatic Cγ (ipso)138.2~135 (with C-F coupling)Expected to be similar to Tyr
Aromatic Cδ130.1~130 (with C-F coupling)Expected to be similar to Tyr
Aromatic Cε129.2~115 (with C-F coupling)Expected to be similar to Tyr
Aromatic Cζ127.2~162 (with C-F coupling)Expected to be similar to Tyr

Table 3: 19F and 31P NMR Chemical Shifts (δ) in ppm

Nucleus4-Fluoro-Phenylalanine (Phe(4-F))Phosphotyrosine (pTyr)[1]This compound (Expected)
19F~ -110 to -120N/AExpected in the range of fluorophosphonates
31PN/A-3.8 (pH 4.0) to 0.2 (pH 8.0)Expected to be pH-dependent

Experimental Protocols

Detailed methodologies for the synthesis and NMR analysis of peptides are critical for obtaining high-quality, reproducible data. Below are standard protocols for Fmoc-based solid-phase peptide synthesis (SPPS) and sample preparation for NMR spectroscopy.

Solid-Phase Peptide Synthesis (Fmoc-SPPS) of a Model Tripeptide

This protocol outlines the manual synthesis of a tripeptide on a Rink Amide resin to yield a C-terminally amidated peptide.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (Fmoc-Ala-OH, Fmoc-Phe-OH, Fmoc-Gly-OH)

  • For modified peptides: Fmoc-Phe(4-F)-OH or Fmoc-Tyr(P(O)(OBzl)OH)-OH

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with fresh deprotection solution for 15 minutes. Wash the resin thoroughly with DMF.

  • First Amino Acid Coupling (Alanine):

    • In a separate vial, dissolve Fmoc-Ala-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test.

    • Wash the resin with DMF.

  • Second and Third Amino Acid Couplings (Phenylalanine/Analog and Glycine): Repeat steps 2 and 3 for the coupling of Fmoc-Phe-OH (or its analog) and then Fmoc-Gly-OH.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection: Wash the resin with DCM and dry. Add the cleavage cocktail to the resin and allow it to react for 2-3 hours.

  • Peptide Precipitation and Purification: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry. Purify the peptide using reverse-phase HPLC.

NMR Sample Preparation and Analysis

Sample Preparation:

  • Dissolve the lyophilized, purified peptide in a suitable buffer. A common buffer is 10-50 mM sodium phosphate in 90% H2O/10% D2O, with the pH adjusted as needed.

  • For optimal results, peptide concentrations should be in the 1-5 mM range.

  • Transfer the solution to a high-quality NMR tube.

NMR Acquisition:

  • 1H NMR: Acquire a 1D 1H spectrum to assess sample purity and folding. Standard acquisition parameters include a spectral width of 12-16 ppm, a sufficient number of scans for good signal-to-noise, and a water suppression pulse sequence (e.g., presaturation or WATERGATE).

  • 2D NMR (COSY, TOCSY, NOESY): These experiments are essential for assigning proton resonances.

    • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, typically within the same amino acid residue.

    • TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system of a residue.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides through-space correlations between protons that are close in space (<5 Å), which is crucial for determining the peptide's three-dimensional structure.

  • 13C NMR: Typically acquired as a 2D 1H-13C HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate protons with their directly attached carbons.

  • 19F NMR: For peptides containing fluorinated amino acids, a 1D 19F spectrum is acquired. A spectral width of ~50-100 ppm centered around the expected chemical shift is a good starting point.

  • 31P NMR: For phosphonated or phosphorylated peptides, a 1D 31P spectrum, often with proton decoupling, is acquired. The chemical shift is sensitive to the pH of the sample.[1]

Visualization of Experimental Workflow

The following diagrams illustrate the key workflows described in this guide.

Peptide_Synthesis_Workflow Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple_Ala Couple Fmoc-Ala-OH (HBTU/HOBt/DIPEA) Deprotect1->Couple_Ala Deprotect2 Fmoc Deprotection Couple_Ala->Deprotect2 Couple_X Couple Fmoc-X-OH (X = Phe or Analog) Deprotect2->Couple_X Deprotect3 Fmoc Deprotection Couple_X->Deprotect3 Couple_Gly Couple Fmoc-Gly-OH Deprotect3->Couple_Gly Final_Deprotect Final Fmoc Deprotection Couple_Gly->Final_Deprotect Cleave Cleavage from Resin (TFA Cocktail) Final_Deprotect->Cleave Purify RP-HPLC Purification Cleave->Purify Peptide Purified Peptide Purify->Peptide

Caption: Workflow for Fmoc-based solid-phase peptide synthesis.

NMR_Analysis_Workflow cluster_nmr NMR Data Acquisition start Purified Peptide dissolve Dissolve in NMR Buffer (90% H2O / 10% D2O) start->dissolve nmr_tube Transfer to NMR Tube dissolve->nmr_tube nmr_1d 1D 1H, 19F, 31P (as applicable) nmr_tube->nmr_1d nmr_2d 2D Experiments (COSY, TOCSY, NOESY, HSQC) nmr_tube->nmr_2d process Data Processing & Analysis nmr_1d->process nmr_2d->process assign Resonance Assignment process->assign structure Structure Calculation & Comparative Analysis assign->structure result Structural & Spectroscopic Characterization structure->result

Caption: General workflow for NMR spectroscopic analysis of peptides.

References

A Comparative Guide to the In Vitro and In Vivo Stability of Phosphonate-Based pTyr Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The reversible phosphorylation of tyrosine residues is a cornerstone of cellular signaling, governing a myriad of processes from cell growth to immune responses. Dysregulation of this process is implicated in numerous diseases, making the development of stable phosphotyrosine (pTyr) mimetics a critical endeavor in drug discovery. Phosphonate-based analogues of pTyr have emerged as promising candidates due to their resistance to enzymatic hydrolysis by protein tyrosine phosphatases (PTPs). This guide provides an objective comparison of the in vitro and in vivo stability of key phosphonate-based pTyr analogues, supported by experimental data and detailed protocols.

Introduction to Phosphotyrosine Signaling and the Need for Stable Analogues

Protein tyrosine kinases (PTKs) catalyze the phosphorylation of tyrosine residues, creating docking sites for proteins containing Src Homology 2 (SH2) domains. This interaction initiates downstream signaling cascades. Conversely, PTPs dephosphorylate pTyr, terminating the signal. The inherent lability of the phosphate ester bond in pTyr poses a significant challenge for therapeutic development, as pTyr-containing peptides are rapidly degraded in vivo.

To overcome this, non-hydrolyzable phosphonate analogues have been developed, where the bridging oxygen atom of the phosphate group is replaced by a methylene group (P-CH₂). This modification renders them resistant to cleavage by PTPs. Among the most studied are phosphonomethyl phenylalanine (Pmp) and its fluorinated derivatives, such as phosphonodifluoromethyl phenylalanine (F₂Pmp).

dot

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) pTyr Phosphotyrosine (pTyr) RTK->pTyr Phosphorylation SH2_Protein SH2 Domain- Containing Protein pTyr->SH2_Protein Recruitment & Binding Tyr Tyrosine pTyr->Tyr Dephosphorylation Downstream Downstream Signaling SH2_Protein->Downstream Signal Propagation PTP Protein Tyrosine Phosphatase (PTP) PTP->pTyr Hydrolysis Ligand Ligand Ligand->RTK Activation PTP1B_Inhibition_Assay cluster_workflow PTP1B Inhibition Assay Workflow A Prepare Reagents (PTP1B, pNPP, Buffer, Inhibitor) B Mix PTP1B, Buffer, and Inhibitor in 96-well plate A->B C Pre-incubate at 37°C B->C D Add pNPP to start reaction C->D E Incubate at 37°C D->E F Stop reaction with NaOH E->F G Read Absorbance at 405 nm F->G H Calculate IC50 G->H Plasma_Stability_Assay cluster_workflow Plasma Stability Assay Workflow A Incubate Test Compound with Plasma at 37°C B Sample at Time Points (0, 15, 30, 60, 120 min) A->B C Quench with Acetonitrile & Internal Standard B->C D Centrifuge to Remove Proteins C->D E Analyze Supernatant by LC-MS/MS D->E F Determine % Remaining and Half-life (t½) E->F

Safety Operating Guide

Navigating the Disposal of Fmoc-Phe(CF2PO3)-OH: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to adhere to standard laboratory safety protocols and utilize appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn. Dispose of contaminated gloves in accordance with laboratory and local regulations.[1][2]

  • Protective Clothing: A laboratory coat is essential to prevent skin contact.[1]

Engineering Controls:

  • Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the inhalation of any dust or aerosols.[1][3]

Waste Disposal Procedures

The primary method for the disposal of Fmoc-Phe(CF2PO3)-OH and associated waste is through your institution's hazardous waste management program. Under no circumstances should this chemical be disposed of in the general trash or poured down the drain.

Step 1: Unused or Expired Solid Waste

  • Containerization: Carefully place the unused or expired this compound into a designated, sealable, and properly labeled waste container.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and should include the full chemical name: "this compound".

  • Storage: Store the sealed container in a designated hazardous waste accumulation area, segregated from incompatible materials.

Step 2: Contaminated Solid Waste

  • Collection: Any materials that have come into contact with this compound, such as weighing paper, pipette tips, and contaminated gloves, are considered hazardous solid waste.

  • Containerization: Collect these items in a separate, sealed plastic bag or a designated container for solid hazardous waste.

  • Labeling: Clearly label the container with "Hazardous Waste" and specify the contaminating chemical.

  • Storage and Disposal: Store the container in the hazardous waste accumulation area for disposal through your institution's hazardous waste program.

Step 3: Liquid Waste from Experimental Procedures

  • Collection: Any solutions containing this compound should be collected in a dedicated, sealed, and properly labeled waste container.

  • Segregation: Do not mix this waste stream with other chemical waste unless permitted by your institution's waste management guidelines.

  • Labeling: Label the liquid waste container with "Hazardous Waste" and list all chemical constituents, including solvents.

  • Storage and Disposal: Store the container in a designated hazardous waste area and arrange for its disposal through your institution's hazardous waste management program.

Step 4: Spill Management

  • Small Spills: For minor spills, carefully sweep up the solid material to avoid dust formation. Place the collected material into a suitable, sealed container for disposal as hazardous waste.

  • Large Spills: In the event of a large spill, evacuate the area and follow your institution's emergency spill response procedures.

Summary of Safety and Disposal Information

Aspect Guideline Citation
Personal Protective Equipment Safety glasses, chemical-resistant gloves, lab coat.
Handling Environment Use in a well-ventilated area or chemical fume hood.
Solid Waste Disposal Collect in a labeled, sealed container for hazardous waste.
Contaminated Materials Dispose of as hazardous solid waste in a separate container.
Liquid Waste Disposal Collect in a labeled, sealed container; do not mix with other waste.
Spill Cleanup Sweep up solid material, avoiding dust, and place in a hazardous waste container.
Prohibited Disposal Methods Do not dispose of in general trash or down the drain.

Disposal Workflow Diagram

cluster_prep Preparation cluster_waste_streams Waste Segregation cluster_disposal Disposal Protocol A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Unused/Expired Solid This compound A->C D Contaminated Solid Waste (Gloves, Weighing Paper) A->D E Liquid Waste (Solutions containing the compound) A->E B Work in a Ventilated Area (Fume Hood) B->C B->D B->E F Collect in a Labeled, Sealed Hazardous Waste Container C->F D->F E->F G Store in Designated Hazardous Waste Area F->G H Arrange for Pickup by Licensed Waste Disposal Vendor G->H

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Fmoc-Phe(CF₂PO₃)-OH

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety, handling, and disposal protocols for Fmoc-Phe(CF₂PO₃)-OH, a phenylalanine derivative used in peptide synthesis.[1][] Adherence to these procedures is paramount for ensuring a safe laboratory environment for researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

Body PartPPE SpecificationRationale
Hands Chemical-resistant gloves (e.g., Nitrile rubber, 0.4 mm; Chloroprene rubber, 0.5 mm; Butyl rubber, 0.7 mm)[5]To protect against skin corrosion and irritation.
Eyes Chemical splash goggles and a face shieldTo provide comprehensive protection against splashes and dust.
Body Chemical-resistant lab coat or apron worn over long-sleeved clothingTo protect the skin from accidental contact with the chemical.
Respiratory NIOSH-approved respirator (e.g., combination filter for organic/inorganic gases and particles like EN 14387 Type ABEK-P3)Necessary for procedures with a high potential for aerosolization or if ventilation is inadequate.

Engineering Controls and Emergency Procedures

Proper engineering controls are the primary line of defense in minimizing exposure to hazardous chemicals.

  • Ventilation: All handling of Fmoc-Phe(CF₂PO₃)-OH should be conducted in a certified chemical fume hood to prevent the inhalation of dust particles.

  • Containment: Designate a specific area within the laboratory for handling this compound to limit the potential for contamination spread.

  • Safety Equipment: An eyewash station and an emergency shower must be readily accessible in the immediate work area.

Emergency First Aid Measures

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes as a precaution. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Operational Plan: From Handling to Disposal

A systematic approach to handling and disposal is crucial for laboratory safety and environmental compliance.

Storage and Handling

  • Storage: Store the compound in a tightly closed container in a dry, well-ventilated place at 2-8°C for long-term stability. For solutions, store at -20°C for up to one month or -80°C for up to six months.

  • Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use only in a chemical fume hood.

Spill Management

  • Small Spill: For a small spill, and if properly trained and equipped, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, sealed container for disposal.

  • Large Spill: In the event of a large spill, evacuate the immediate area and contact the institution's emergency response team.

Disposal Plan

Proper disposal of Fmoc-Phe(CF₂PO₃)-OH and associated contaminated materials is critical.

Waste TypeDisposal Procedure
Solid Compound Collect in a clearly labeled, sealed container designated for hazardous chemical waste.
Contaminated Labware Rinse with a suitable organic solvent (e.g., DMF) in a fume hood. Collect the rinsate as hazardous waste. Dispose of the cleaned labware according to institutional protocols.
Contaminated PPE Place in a designated hazardous waste bag for incineration.

Experimental Protocol: Fmoc Deprotection

The removal of the Fmoc protecting group is a common step in solid-phase peptide synthesis.

Materials:

  • Fmoc-Phe(CF₂PO₃)-OH-functionalized resin

  • 20% piperidine in N,N-dimethylformamide (DMF)

  • DMF

  • Dichloromethane (DCM)

Procedure:

  • Swell the Fmoc-Phe(CF₂PO₃)-OH-functionalized resin in DMF in a reaction vessel.

  • Drain the DMF from the resin.

  • Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 5-10 minutes.

  • Drain the deprotection solution.

  • Repeat the treatment with 20% piperidine/DMF for another 5-10 minutes to ensure complete Fmoc removal.

  • Drain the solution and wash the resin thoroughly with several portions of DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • Wash the resin with DCM and proceed to the next amino acid coupling step.

Visual Workflow for Handling Fmoc-Phe(CF₂PO₃)-OH

G Workflow for Handling Fmoc-Phe(CF2PO3)-OH cluster_prep Preparation cluster_handling Handling and Experimentation cluster_disposal Waste Management and Cleanup A Don Personal Protective Equipment (PPE) B Prepare Chemical Fume Hood A->B C Retrieve this compound from Storage B->C D Weigh Compound in Fume Hood C->D E Perform Experimental Procedure (e.g., Peptide Synthesis) D->E F Segregate Waste E->F G Dispose of Solid Waste in Labeled Container F->G H Dispose of Liquid Waste (Rinsate) in Labeled Container F->H I Dispose of Contaminated PPE F->I J Decontaminate Work Area G->J H->J I->J K Remove PPE and Wash Hands J->K

Caption: Workflow for the safe handling and disposal of Fmoc-Phe(CF₂PO₃)-OH.

References

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